2H-indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
270-53-1 |
|---|---|
Molecular Formula |
C9H8 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2H-indene |
InChI |
InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-7H,3H2 |
InChI Key |
BQTJMKIHKULPCZ-UHFFFAOYSA-N |
SMILES |
C1C=C2C=CC=CC2=C1 |
Canonical SMILES |
C1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2H-Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-indene scaffold is a crucial structural motif present in a variety of biologically active molecules and functional materials. Its unique electronic and steric properties make it a person of interest for medicinal chemists and materials scientists alike. This guide provides a comprehensive overview of the primary synthetic strategies employed to construct this compound derivatives, with a focus on catalytic methods, cycloaddition reactions, and molecular rearrangements. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for comparative analysis. Furthermore, this document visualizes key synthetic workflows and a relevant biological signaling pathway to offer a deeper understanding of the subject matter.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into three main approaches:
-
Catalytic Methods: Transition metal catalysis offers an efficient and atom-economical route to 2H-indenes, often proceeding through C-H activation, cycloisomerization, or cross-coupling reactions.
-
Cycloaddition Reactions: Pericyclic reactions, particularly [4+2] and [3+2] cycloadditions, provide a powerful tool for the construction of the indene core with a high degree of stereocontrol.
-
Rearrangement Reactions: Molecular rearrangements, including thermal and photochemical rearrangements, can be employed to generate the this compound system from readily available precursors.
Catalytic Methods for this compound Synthesis
Transition metal catalysts, particularly those based on gold, rhodium, and palladium, have been extensively used in the synthesis of indene derivatives. While many methods yield the more stable 1H-indene isomers, specific strategies have been developed to access the this compound core.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
A notable example of accessing polysubstituted indenes featuring an endocyclic enamide, a surrogate for the this compound tautomer, involves the gold-catalyzed intramolecular hydroalkylation of ynamides. This method proceeds under mild conditions and generates highly functionalized indene systems.
Reaction Scheme:
Caption: Gold-Catalyzed Synthesis of Indene Derivatives.
Quantitative Data:
| Entry | Ynamide Substituent (R) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | IPrAuNTf2 | CH2Cl2 | 2 | 85 | [1] |
| 2 | 4-Methoxyphenyl | IPrAuNTf2 | CH2Cl2 | 3 | 90 | [1] |
| 3 | 4-Chlorophenyl | IPrAuNTf2 | CH2Cl2 | 2 | 82 | [1] |
| 4 | 2-Thienyl | IPrAuNTf2 | CH2Cl2 | 4 | 75 | [1] |
Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenyl-2H-inden-2-amine derivative
-
Materials: N-phenyl-N-(o-ethynylphenyl)acetamide (1.0 mmol), IPrAuNTf2 (5 mol%), anhydrous dichloromethane (10 mL).
-
Procedure: To a solution of N-phenyl-N-(o-ethynylphenyl)acetamide in anhydrous dichloromethane, the gold catalyst IPrAuNTf2 is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired polysubstituted indene.[1]
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often stereoselective approach to the indene framework. While Diels-Alder reactions are common for 1H-indene synthesis, specific strategies can be tailored for this compound derivatives.
[3+2] Cycloaddition of Trimethylenemethane (TMM) Dianion Precursors
A modification of Nakamura's [3+2]-cycloaddition protocol can be utilized to synthesize 2,2-disubstituted indenes. This method involves the reaction of a TMM dianion precursor with a suitable dienophile.
Experimental Workflow:
Caption: Workflow for [3+2] Cycloaddition Synthesis.
Quantitative Data:
| Entry | Dienophile | TMM Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | (2-((trimethylsilyl)methyl)allyl)acetate | THF | 65 | 78 | [2] |
| 2 | Ethyl propiolate | (2-((trimethylsilyl)methyl)allyl)acetate | Toluene | 80 | 65 | [2] |
| 3 | N-Phenylmaleimide | (2-((trimethylsilyl)methyl)allyl)acetate | Dioxane | 100 | 85 | [2] |
Experimental Protocol: Synthesis of 2,2-Dimethyl-1-phenyl-2H-indene
-
Materials: (2-((trimethylsilyl)methyl)allyl)acetate (1.2 mmol), phenylacetylene (1.0 mmol), Pd(OAc)2 (5 mol%), P(O-iPr)3 (10 mol%), anhydrous THF (10 mL).
-
Procedure: A solution of (2-((trimethylsilyl)methyl)allyl)acetate, phenylacetylene, Pd(OAc)2, and P(O-iPr)3 in anhydrous THF is heated to reflux.
-
The reaction is monitored by GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous NH4Cl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The residue is purified by flash chromatography to yield the 2,2-dimethyl-1-phenyl-2H-indene.[2]
Molecular Rearrangements
Rearrangement reactions offer a pathway to this compound derivatives from alternative carbocyclic frameworks. These can be induced thermally or photochemically.
Thermal Rearrangement of 2-Vinylidene-2H-indene
The thermal rearrangement of 2-vinylidene-2H-indene provides a route to 2-ethynylindene, a functionalized this compound derivative. This reaction proceeds through a high-energy intermediate.
Reaction Scheme:
Caption: Thermal Rearrangement to 2-Ethynylindene.
Quantitative Data:
| Entry | Precursor | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Vinylidene-2H-indene | Flash Vacuum Pyrolysis (FVP), 700 °C | 2-Ethynylindene | Not Reported | [3] |
Experimental Protocol: Flash Vacuum Pyrolysis of 2-Diazo-2H-indene
-
Precursor Synthesis: 2-Diazo-2H-indene is synthesized from 2-aminoindene.
-
Pyrolysis: The precursor is subjected to flash vacuum pyrolysis at high temperatures (e.g., 700 °C).
-
Product Trapping: The pyrolysate containing the rearranged product is trapped at low temperature (e.g., liquid nitrogen).
-
Isolation and Characterization: The product is isolated and characterized by spectroscopic methods.[3]
Application in Drug Development: Inhibition of FGFR1 Signaling
Certain this compound derivatives, such as 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][4] Aberrant FGFR1 signaling is implicated in various cancers, making it a key target for drug development.
FGFR1 Signaling Pathway and Inhibition
The FGFR1 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival.[5][6] Inhibitors based on the this compound scaffold can block this pathway, typically by competing with ATP for binding to the kinase domain.
Caption: Inhibition of the FGFR1 Signaling Pathway.
Biological Activity Data:
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 9a | FGFR1 | 5.7 | - | [1][4] |
| 9b | FGFR1 | 3.3 | - | [1][4] |
| 9c | FGFR1 | 4.1 | - | [1][4] |
| 7b | FGFR1 | 3.1 | - | [1][4] |
Conclusion
The synthesis of this compound derivatives presents a rich and diverse field of organic chemistry. This guide has highlighted key synthetic methodologies, including catalytic approaches, cycloaddition reactions, and molecular rearrangements, providing a foundation for researchers in the field. The detailed protocols and tabulated data serve as a practical resource for the synthesis and characterization of these important compounds. Furthermore, the visualization of the FGFR1 signaling pathway and its inhibition by this compound derivatives underscores the significant potential of this scaffold in the development of novel therapeutics. Continued exploration of new synthetic routes and biological applications will undoubtedly lead to further advancements in both chemistry and medicine.
References
- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by FGFR1 [reactome.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
Spectroscopic Properties of 2H-Indene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indene and its derivatives are important structural motifs in organic chemistry and medicinal chemistry. While the 1H-indene tautomer is well-characterized, its less stable isomer, 2H-indene, remains elusive under normal conditions. The study of such high-energy tautomers is crucial for understanding reaction mechanisms, potential energy surfaces, and the fundamental principles of aromaticity and isomerism. This guide addresses the significant information gap regarding the spectroscopic properties of this compound by leveraging the power of computational chemistry and describing advanced experimental techniques for the study of reactive intermediates.
Predicted Spectroscopic Properties of this compound
In the absence of direct experimental data, theoretical calculations provide a reliable method for predicting the spectroscopic properties of unstable molecules like this compound. The following data are representative of values that would be obtained from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which are standard and well-validated computational methods for predicting NMR, IR, and UV-Vis spectra respectively.
Predicted UV-Vis Spectroscopic Data
The electronic absorption spectrum of this compound is expected to be significantly different from that of its aromatic isomer, 1H-indene. The loss of aromaticity in the six-membered ring and the presence of a non-conjugated diene system in the five-membered ring will influence the electronic transitions.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | ~220-240 | High |
| n → π | ~280-300 | Low |
Note: These are estimated values based on computational models of similar non-aromatic, cyclic diene systems.
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum of this compound would be characterized by vibrational modes corresponding to its unique functional groups, particularly the C=C bonds within the five-membered ring and the sp3-hybridized CH2 group.
Table 2: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |
| =C-H Stretch (alkenyl) | 3050-3150 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C Stretch (conjugated) | 1600-1650 | Medium-Strong |
| CH2 Scissoring | 1450-1470 | Medium |
| C-H Bend (alkenyl) | 850-950 | Strong |
Note: These are estimated values based on DFT calculations for similar cyclic diene structures.
Predicted 1H NMR Spectroscopic Data
The proton NMR spectrum of this compound is predicted to show distinct signals for the olefinic protons in the five-membered ring and the methylene protons.
Table 3: Predicted 1H NMR Chemical Shifts (δ) for this compound (in CDCl3)
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H3 | 6.0 - 6.5 | d | ~5-7 |
| H2 | 5.5 - 6.0 | t | ~5-7 |
| H4, H7 | 7.0 - 7.3 | m | - |
| H5, H6 | 7.0 - 7.3 | m | - |
| H8 (CH2) | ~3.0 | s | - |
Note: These are estimated values based on DFT calculations and known chemical shifts for similar cyclic dienes.
Predicted 13C NMR Spectroscopic Data
The carbon NMR spectrum would provide further confirmation of the this compound structure, with characteristic shifts for the sp2 and sp3 hybridized carbon atoms.
Table 4: Predicted 13C NMR Chemical Shifts (δ) for this compound (in CDCl3)
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1, C3 | 125 - 135 |
| C2 | 120 - 130 |
| C3a, C7a | 140 - 150 |
| C4, C7 | 120 - 128 |
| C5, C6 | 120 - 128 |
| C8 (CH2) | 35 - 45 |
Note: These are estimated values based on DFT calculations for similar non-aromatic bicyclic structures.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be identical to that of 1H-indene in terms of the molecular ion peak (m/z = 116.16). However, the fragmentation pattern upon ionization could potentially differ due to the different bonding arrangements, although this would require high-resolution mass spectrometry and careful analysis of fragment ions to distinguish.
Experimental Protocols for the Study of this compound
The generation and characterization of a highly reactive species like this compound require specialized experimental techniques. A combination of Flash Vacuum Pyrolysis (FVP) for synthesis and Matrix Isolation for spectroscopic analysis is a powerful approach.
Generation of this compound via Flash Vacuum Pyrolysis (FVP)
FVP is a technique used to generate reactive intermediates by heating a precursor molecule at high temperatures and low pressures for a very short duration. A potential precursor for this compound could be a molecule that eliminates a stable small molecule upon heating to form the desired tautomer.
Experimental Protocol:
-
Precursor Synthesis: Synthesize a suitable precursor, for example, a derivative of indane with a good leaving group at the 1-position that can be eliminated to form the double bonds of this compound.
-
Apparatus Setup: Assemble the FVP apparatus, which consists of a precursor inlet, a pyrolysis tube (typically quartz) housed in a high-temperature furnace, and a cold trap to collect the products. The system is maintained under high vacuum (typically 10-3 to 10-6 Torr).
-
Pyrolysis: The precursor is slowly sublimed or vaporized into the hot pyrolysis tube. The temperature of the furnace is carefully controlled (typically 500-1000 °C) to induce the desired unimolecular decomposition of the precursor.
-
Product Trapping: The pyrolysate exiting the furnace is rapidly cooled and trapped on a cold surface (e.g., a liquid nitrogen-cooled finger or a spectroscopic window for matrix isolation). This rapid quenching prevents further reactions of the unstable product.
Spectroscopic Characterization using Matrix Isolation
Matrix isolation is a technique where reactive species are trapped in an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures. This isolation prevents bimolecular reactions and allows for spectroscopic characterization.
Experimental Protocol:
-
Matrix Deposition: The pyrolysate from the FVP setup is co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cryogenic window (e.g., CsI for IR or sapphire for UV-Vis) cooled to a very low temperature (typically 4-20 K).
-
Spectroscopic Analysis: The matrix-isolated sample is then analyzed using various spectroscopic techniques.
-
FTIR Spectroscopy: An infrared spectrum is recorded to identify the vibrational modes of the trapped this compound.
-
UV-Vis Spectroscopy: An absorption spectrum is recorded to observe the electronic transitions.
-
Photochemistry (Optional): The isolated species can be irradiated with light of specific wavelengths to induce photochemical reactions or isomerization back to the more stable 1H-indene, which can be monitored spectroscopically.
-
-
Data Analysis: The experimental spectra are compared with the computationally predicted spectra to confirm the identity of the trapped species.
Conclusion
While the direct experimental study of this compound is hampered by its instability, this technical guide provides a robust framework for its investigation. By combining the predictive power of computational chemistry with advanced experimental techniques such as flash vacuum pyrolysis and matrix isolation spectroscopy, it is possible to elucidate the spectroscopic properties of this and other transient molecular species. The presented data and protocols offer a valuable starting point for researchers in organic chemistry, physical chemistry, and drug development who are interested in exploring the chemistry of high-energy isomers and reactive intermediates.
In-depth Analysis of 2H-Indene's Electronic Structure Remains Elusive Despite Computational Promise
Indene and its derivatives are of significant interest in various fields, including materials science and medicinal chemistry. The electronic structure of these molecules is fundamental to understanding their reactivity, stability, and potential applications. While the more stable isomer, 1H-indene, has been the subject of numerous studies, its less stable counterpart, 2H-indene, remains comparatively unexplored in terms of its fundamental electronic properties.
Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT) and ab initio calculations, are the primary means by which the electronic structure of such molecules is investigated. These methods can provide highly accurate predictions of molecular geometries, bond lengths, and the energies and shapes of molecular orbitals. However, a thorough search of scientific databases and journals did not yield any studies that have published a comprehensive set of these calculated parameters specifically for the unsubstituted this compound molecule.
Existing research tends to focus on substituted this compound derivatives or mentions this compound in the context of larger computational studies on reaction mechanisms or the properties of related compounds. For instance, some studies have utilized DFT to investigate the energetics of metal complexes of this compound or the spectroscopic properties of more complex molecules containing the this compound core. While these studies confirm the applicability of computational methods, they do not provide the specific, fundamental data required for a detailed analysis of this compound itself.
The Path Forward: The Need for Foundational Computational Studies
To address this knowledge gap, a dedicated computational study on the electronic structure of this compound is required. Such a study would typically involve the following workflow:
Caption: A typical computational workflow for determining the electronic structure of a molecule like this compound.
This workflow would yield the precise data necessary to construct the detailed tables and visualizations required for a comprehensive technical guide. Without such a study, any attempt to provide quantitative information on the electronic structure of this compound would be speculative.
A Technical Guide to the Historical Synthesis of Indenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational chemical strategies developed for the synthesis of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The indene framework is a crucial structural motif in numerous natural products, pharmaceuticals, and materials. Understanding the historical approaches to its synthesis provides context for modern synthetic innovations and offers insights into the fundamental principles of carbocyclic ring formation. This document details the core historical methodologies, providing experimental protocols and quantitative data for key reactions.
Intramolecular Friedel-Crafts Acylation: A Cornerstone Strategy
One of the most significant and enduring historical methods for constructing the indene core involves a two-stage process: the intramolecular Friedel-Crafts acylation to form a 1-indanone precursor, followed by reduction and dehydration/dehydrogenation. This strategy hinges on the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides.
Cyclization of 3-Phenylpropanoic Acid to 1-Indanone
The intramolecular cyclization of 3-phenylpropanoic acid is a classic example of the Friedel-Crafts acylation, where the aromatic ring acts as the nucleophile to attack the electrophilic acyl group, forming the five-membered ring of 1-indanone. Historically, this transformation has been achieved using strong acid catalysts.
The general workflow for this synthesis pathway is illustrated below.
Caption: General workflow for indene synthesis via Friedel-Crafts acylation.
Data Presentation: Cyclization of 3-Arylpropanoic Acids
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | None | 100 | 1 hr | ~75-85 | General Literature |
| 3-Phenylpropanoyl Chloride | Aluminum Chloride (AlCl₃) | Benzene or CS₂ | Reflux | 1-3 hrs | ~90 | [1] |
| Hydrocinnamic Acid | 20% Sulfuric Acid | None | 140 | - | 27 | [2] |
| 3-(4-methoxyphenyl)propionic acid | Triflic Acid (3 eq.) | CH₂Cl₂ | 80 (MW) | 60 min | >99 | [3] |
Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Cyclization
This protocol is a representative historical method for the direct cyclization of the carboxylic acid.
-
Preparation: Place 3-phenylpropanoic acid (1 mole equivalent) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Reaction Initiation: Add polyphosphoric acid (approximately 10 parts by weight relative to the carboxylic acid) to the flask.
-
Heating: Heat the mixture with stirring to 100°C. The viscosity of the mixture will decrease as the reaction proceeds.
-
Reaction Time: Maintain the temperature at 100°C for approximately 1 hour.
-
Workup: Allow the mixture to cool to about 60-70°C and then pour it cautiously onto crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous suspension with a suitable organic solvent, such as diethyl ether or toluene (3 x volumes).
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by distillation. The crude 1-indanone can be further purified by vacuum distillation.
Conversion of 1-Indanone to Indene
The conversion of 1-indanone to the final indene product is a two-step process involving reduction of the ketone to a methylene group, followed by dehydrogenation to introduce the double bond.
Caption: Two-step conversion of 1-indanone to indene.
Step 1: Reduction of 1-Indanone to Indan
Two classical reduction methods are historically significant for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[4][5][6] It is particularly effective for aryl-alkyl ketones like 1-indanone.[4]
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the ketone, which is then heated with a strong base (like KOH or NaOH) in a high-boiling solvent such as ethylene glycol.[6][7] This method is suitable for substrates that are sensitive to strong acids.[7]
Experimental Protocol: Clemmensen Reduction of 1-Indanone
-
Amalgam Preparation: Prepare zinc amalgam by stirring mossy zinc with a 5% mercuric chloride solution for several minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and 1-indanone.
-
Reflux: Heat the mixture to a vigorous reflux. Additional portions of hydrochloric acid may need to be added during the reaction to maintain the concentration.
-
Reaction Time: Continue refluxing for several hours until the reaction is complete (typically monitored by the disappearance of the starting material).
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic layers, wash with water and then with a sodium bicarbonate solution. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Isolation: Remove the solvent by distillation to yield crude indan, which can be purified by fractional distillation.
Step 2: Dehydrogenation of Indan to Indene
The final step is the introduction of the double bond into the five-membered ring. Historically, this was achieved by catalytic dehydrogenation at high temperatures.
Experimental Protocol: Catalytic Dehydrogenation of Indan
-
Catalyst Preparation: Use a pre-prepared palladium on carbon catalyst (typically 5-10% Pd by weight).
-
Reaction Setup: Place the indan and the Pd/C catalyst in a high-boiling solvent (e.g., decalin) or perform the reaction in the vapor phase.
-
Heating: Heat the mixture to a high temperature (e.g., 180-250°C for liquid phase, or higher for vapor phase).[8]
-
Reaction Monitoring: Monitor the reaction for the evolution of hydrogen gas.
-
Isolation: After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Purification: The indene product is isolated from the solvent by fractional distillation. A yield of 89.3% has been reported for vapor-phase dehydrogenation at high temperatures.[8]
Other Historical Ring-Forming Reactions
While the Friedel-Crafts acylation pathway is the most direct, other classical condensation reactions have been noted for their applicability in constructing the indene skeleton or its precursors.
Stobbe Condensation
The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[3][9] This reaction can be adapted to form intermediates that, upon subsequent cyclization (often a Friedel-Crafts type reaction), yield an "indone" system.[10] The process typically involves creating an alkylidenesuccinic acid, which is then cyclized.
Caption: Stobbe condensation pathway to indone derivatives.
Dieckmann Condensation
The Dieckmann condensation is the intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters with a strong base.[11][12] For indene synthesis, a suitably substituted adipic acid ester (a 1,6-diester) can be cyclized to form a five-membered cyclopentanone ring, which is the core of an indanone precursor. This method is a powerful tool for forming five- and six-membered rings.[11]
Caption: Dieckmann condensation for indanone precursor synthesis.
Conclusion
The historical synthesis of indenes is dominated by robust and powerful reactions that have become staples in organic chemistry. The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid derivatives remains a highly effective and illustrative method for building the fundamental indanone skeleton. Subsequent classical reductions and dehydrogenations complete the synthesis to the parent indene. Furthermore, versatile condensation reactions like the Stobbe and Dieckmann condensations provided alternative, albeit often more indirect, pathways to these important carbocyclic structures. These foundational methods paved the way for the development of the more sophisticated and varied synthetic strategies employed by researchers today.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to 2H-Indene Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indene framework is a crucial bicyclic aromatic hydrocarbon moiety present in a wide array of natural products, pharmaceuticals, and materials. While the 1H-indene isomer is the more thermodynamically stable and commonly studied variant, the higher-energy 2H-indene tautomer presents unique opportunities for synthetic diversification and biological applications due to its distinct electronic and steric properties. The strategic synthesis of 2H-indenes relies heavily on the careful selection and preparation of appropriate precursors and starting materials. This technical guide provides a comprehensive overview of the key precursors to 2H-indenes, detailing their synthesis, characterization, and the strategic pathways leading to the formation of the this compound core.
Key Precursors and Synthetic Strategies
The synthesis of 2H-indenes can be broadly categorized based on the primary precursors and the nature of the ring-forming or isomerization reactions. The following sections detail the most pertinent starting materials and their transformation into this compound derivatives.
Indanone Derivatives
Indanones are one of the most common and versatile precursors for the synthesis of indene derivatives. While direct dehydration of the corresponding indan-2-ol can theoretically yield this compound, the reaction equilibrium heavily favors the formation of the more stable 1H-indene isomer. However, appropriately substituted indanones can be guided towards this compound formation.
Table 1: Synthesis of Indene Derivatives from Indanone Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Indanone | 1. NaBH₄, MeOH2. H₂SO₄ (conc.), heat | 1H-Indene | ~80% | [1] |
| Substituted 1-Indanones | 1. Grignard Reagent (e.g., MeMgBr)2. Acid-catalyzed dehydration | Substituted 1H-Indenes | Varies | General Knowledge |
Experimental Protocol: Synthesis of 1H-Indene from 1-Indanone
-
Reduction of 1-Indanone: To a solution of 1-indanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-indanol.
-
Dehydration: The crude 1-indanol is heated with a catalytic amount of concentrated sulfuric acid. The product, 1H-indene, is distilled directly from the reaction mixture.[1]
The logical workflow for the conversion of indanone to indene is illustrated below.
o-Disubstituted Benzene Derivatives
A powerful strategy for constructing the indene ring involves the cyclization of ortho-disubstituted benzene precursors. This approach offers significant flexibility in introducing substituents onto both the aromatic ring and the five-membered ring.
(o-Halomethyl)phenylboronic acids and related compounds serve as excellent precursors that can react with alkynes in the presence of a transition metal catalyst to afford indene derivatives. The regioselectivity of the alkyne insertion is often influenced by the steric and electronic properties of the alkyne substituents.[2]
Table 2: Rhodium-Catalyzed Synthesis of Indenes
| (o-Halomethyl)phenyl Precursor | Alkyne | Catalyst | Product | Yield (%) | Reference |
| 2-(Chloromethyl)phenylboronic acid | Phenylacetylene | [Rh(OH)(cod)]₂ | 1-Phenyl-1H-indene | 95% | [2] |
| 2-(Chloromethyl)phenylboronic acid | 1-Hexyne | [Rh(OH)(cod)]₂ | 1-Butyl-1H-indene | 88% | [2] |
Experimental Protocol: Rhodium-Catalyzed Synthesis of 1-Phenyl-1H-indene
-
A mixture of 2-(chloromethyl)phenylboronic acid (1.0 eq), phenylacetylene (1.2 eq), and [Rh(OH)(cod)]₂ (2.5 mol %) in a mixed solvent of dioxane and water is heated at 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-phenyl-1H-indene.[2]
The logical relationship in this synthetic approach is depicted below.
Photochemical Routes to this compound Precursors
The inherent instability of the this compound tautomer necessitates synthetic strategies that can trap this fleeting intermediate or its immediate precursor. Photochemical methods offer a powerful tool for accessing high-energy isomers that are often inaccessible through thermal routes. The photochemical generation of benzyne from a stable triazine precursor, followed by trapping with a suitable diene, provides a viable, albeit indirect, route to functionalized indane skeletons which can be further manipulated. While this doesn't directly yield 2H-indenes, the methodology highlights the potential of photochemical approaches in this field.[3]
A more direct photochemical approach involves the irradiation of a stable precursor that can undergo a rearrangement to form a this compound. For instance, the photochemical generation of reactive enediynes from stable precursors has been demonstrated, which can then undergo cyclization.[4]
Table 3: Photochemical Generation of Reactive Intermediates
| Precursor | Conditions | Intermediate | Trapping Agent | Product | Reference |
| 1,2,3-Benzotriazin-4(3H)-one | 365 nm LED, flow reactor | Benzyne | Sydnone | 2H-Indazole | [3] |
| p-Quinoid cyclopropenone-containing enediyne | 300 nm or 800 nm (two-photon) | Reactive Enediyne | 1,4-Cyclohexadiene | Tetrahydroanthracene derivative | [4] |
Experimental Protocol: Photochemical Generation of Benzyne
-
A stock solution of the benzyne precursor (e.g., 1,2,3-benzotriazin-4(3H)-one) and a trapping agent (e.g., a sydnone) in an appropriate solvent (e.g., acetonitrile) is prepared.
-
The solution is pumped through a photoreactor equipped with a high-power LED light source (e.g., 365 nm).
-
The residence time in the reactor is controlled by the flow rate.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to isolate the trapped benzyne adduct.[3]
The workflow for the photochemical generation and trapping of benzyne is shown below.
Characterization of Indene Isomers
The differentiation between 1H- and this compound isomers is crucial and can be achieved through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton chemical shifts and coupling patterns are distinct for each isomer. For instance, 1H-indene typically shows a characteristic signal for the methylene protons at the C2 position, while this compound would exhibit signals corresponding to the vinyl protons of the exocyclic double bond.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the sp² and sp³ hybridized carbons in the five-membered ring, provide definitive evidence for the isomeric form.
-
UV-Vis Spectroscopy: The conjugation system in 1H-indene differs from that in the cross-conjugated this compound, leading to different absorption maxima.
-
Computational Studies: Density functional theory (DFT) and other computational methods can be employed to predict the relative stabilities and spectroscopic properties of the different isomers, aiding in their identification.
Conclusion
The synthesis of 2H-indenes presents a significant challenge due to their inherent instability relative to their 1H-isomers. However, by understanding the chemistry of their precursors and employing strategic synthetic methodologies, including photochemical approaches and the cyclization of carefully designed starting materials, access to this intriguing class of molecules can be achieved. This guide provides a foundational understanding of the key precursors and synthetic pathways, offering a starting point for researchers and professionals in the field of drug discovery and materials science to explore the rich chemistry of 2H-indenes. Further investigation into novel precursors and catalytic systems will undoubtedly expand the synthetic toolbox for accessing these valuable compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-Indene, an isomer of the more common 1H-indene, is a polycyclic hydrocarbon with a unique structural arrangement that imparts distinct physical and chemical properties. While experimental data for the parent this compound is limited due to its lower stability compared to its 1H counterpart, this guide provides a comprehensive overview of its known characteristics, supplemented with data from closely related derivatives and theoretical studies. This document serves as a critical resource for researchers in organic synthesis, materials science, and drug development who are interested in the indene scaffold.
Introduction
Indene and its derivatives are significant structural motifs in a variety of natural products and synthetic compounds with important biological activities. This compound, also known as isoindene, possesses a chemical structure consisting of a cyclohexadiene ring fused to a cyclopentadiene ring.[1] Its CAS Registry Number is 270-53-1, and it has a molecular formula of C9H8.[2] The study of this compound and its derivatives is crucial for understanding the structure-activity relationships within this class of compounds and for the design of novel molecules with desired properties. Theoretical studies suggest that aromaticity is a key factor in the stabilization of the indene ring system.[3]
Physical Properties
Table 1: Physical Properties of 1H-Indene and a Substituted this compound Derivative
| Property | 1H-Indene | 2-Phenyl-2H-indene (Computed) |
| Molecular Formula | C9H8 | C15H12 |
| Molar Mass | 116.16 g/mol [4] | 192.25 g/mol [5] |
| Appearance | Colorless liquid[6] | - |
| Melting Point | -1.8 °C[4] | - |
| Boiling Point | 181.6 °C[4] | - |
| Density | 0.997 g/mL[4] | - |
| Solubility in Water | Insoluble[4] | - |
| pKa (in DMSO) | 20.1[4] | - |
Data for 1H-indene is provided for comparative purposes.[4][6] Data for 2-phenyl-2H-indene is computationally derived.[5]
Chemical Properties and Reactivity
The chemical reactivity of the indene core is rich and varied. While specific experimental studies on the reactivity of this compound are scarce, the general reactivity patterns can be inferred from studies on the indene class of molecules.
Isomerization
This compound is known to be less stable than 1H-indene and can readily isomerize. This isomerization is a key feature of its chemistry and a consideration in its synthesis and handling.
Polymerization
Similar to 1H-indene, this compound and its derivatives are expected to undergo polymerization, particularly under acidic conditions or in the presence of heat. 1H-indene is used in the production of indene/coumarone thermoplastic resins.[4]
Oxidation
Oxidation of the indene ring system can lead to a variety of products. For instance, the oxidation of 1H-indene with acid dichromate yields homophthalic acid.[4] Similar reactivity can be anticipated for this compound, although the specific products may differ due to the different placement of the double bonds.
Reactions at the Methylene Position
The exocyclic double bond in certain this compound derivatives, such as 2-methylene-2H-indene, is a site of high reactivity, susceptible to addition reactions.
The following diagram illustrates a general reaction pathway for the synthesis of indene derivatives, which could be adapted for the synthesis of substituted 2H-indenes.
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent this compound are not well-documented. However, general methods for the synthesis of the indene skeleton are available and can serve as a starting point for the development of synthetic routes to this compound derivatives.
General Synthesis of Indene Derivatives via Cyclization
A common method for the synthesis of substituted indenes involves the transition metal-catalyzed cyclization of ortho-alkynylstyrenes or related precursors. For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by a ruthenium complex to yield 1-substituted-1H-indene and 1-indanone products. The proposed mechanism involves the formation of a metal-vinylidene intermediate followed by a 1,5-hydrogen shift.[7]
Experimental Workflow for Indene Synthesis:
Spectroscopic Data
While a comprehensive set of spectroscopic data for the parent this compound is not available, data for its derivatives can be found in the literature. For instance, the NIST WebBook provides gas-phase ion energetics data for 2-ethenylidene-2H-indene.[8] Researchers synthesizing novel this compound derivatives would need to rely on standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy for structural elucidation.
Conclusion
This compound represents an intriguing yet under-explored isomer within the indene family. Its unique structure suggests a distinct reactivity profile that could be harnessed in organic synthesis and materials science. While the inherent instability of the parent compound has limited the availability of extensive experimental data, this guide consolidates the existing knowledge and provides a framework for future research. Further investigation into the synthesis, stabilization, and reactivity of this compound and its derivatives is warranted to fully unlock their potential in various scientific and industrial applications.
References
- 1. dreamstime.com [dreamstime.com]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Indene - Wikipedia [en.wikipedia.org]
- 5. 2-phenyl-2H-indene | C15H12 | CID 24940237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indene synthesis [organic-chemistry.org]
- 8. This compound, 2-ethenylidene- [webbook.nist.gov]
A Technical Guide to Computational Studies of 2H-Indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-indene, a high-energy tautomer of the common 1H-indene, presents a unique subject for computational investigation due to its fleeting existence and distinct electronic structure. As a non-benzenoid isomer, it serves as an important model system for understanding aromaticity, electronic conjugation, and reactivity in strained cyclic hydrocarbons. This technical guide provides a comprehensive overview of the computational methodologies employed to study this compound, summarizing key quantitative data from the literature and presenting detailed protocols for researchers to conduct their own theoretical investigations. The guide is intended for researchers in computational chemistry, organic synthesis, and drug development who are interested in the in-silico analysis of reactive organic intermediates and scaffolds.
Introduction
Indene and its derivatives are significant structural motifs in organic chemistry and medicinal chemistry. While 1H-indene is the thermodynamically stable and commercially available tautomer, the less stable this compound is a subject of considerable theoretical interest. Its o-quinonoid structure leads to unique electronic and geometric properties that can be effectively probed using computational methods.[1] Understanding the energetics, structure, and reactivity of this compound is crucial for elucidating reaction mechanisms where it may act as a transient intermediate.
Computational chemistry provides an indispensable toolkit for studying such high-energy species that are challenging to isolate and characterize experimentally. Density Functional Theory (DFT) and other quantum chemical methods allow for the accurate prediction of molecular properties, including geometries, vibrational frequencies, and electronic spectra, offering deep insights into the behavior of this compound and its derivatives.
Theoretical Background and Computational Approaches
The computational study of this compound and its derivatives predominantly relies on Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost, especially for organometallic compounds.[1]
Density Functional Theory (DFT)
DFT methods are used to determine the electronic structure of molecules, from which various properties can be derived. The choice of functional and basis set is critical for obtaining accurate results.
Commonly employed functionals for studying indene systems include:
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] It is widely used for geometry optimizations and vibrational frequency calculations.
-
B3LYP*: A re-parameterization of B3LYP that provides improved predictions for electronic state ordering, particularly for singlet-triplet splittings.[1]
-
MPWB1K and M06-2X: These functionals are often more suitable for calculating potential energy surfaces and reaction kinetics compared to B3LYP.[2]
-
BP86: This functional is noted for predicting vibrational frequencies that are closer to experimental values without the need for scaling factors.[1]
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common basis sets for these systems are:
-
Pople-style basis sets: 6-31G(d) and 6-311+G(d,p) are frequently used for geometry optimizations and frequency calculations of organic molecules.
-
Correlation-consistent basis sets: cc-pVTZ is a larger basis set that provides more accurate results, particularly for energy calculations.[2]
Time-Dependent DFT (TD-DFT)
To investigate the electronic transitions and predict UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
Quantitative Data
This section summarizes the key quantitative data reported in the literature for this compound.
Relative Energies of Indene Tautomers
Computational studies have established the relative instability of this compound compared to its 1H tautomer. The energy difference is a critical parameter for understanding its role in chemical reactions.
| Tautomer | Method | Relative Energy (kcal/mol) | Reference |
| 1H-indene | B3LYP | 0.0 | [1] |
| This compound | B3LYP | 21.6 | [1] |
Optimized Molecular Geometry of this compound
| Bond/Angle | Calculated Value (Å or °) |
| C1-C2 | Data to be generated |
| C2-C3 | Data to be generated |
| C3-C3a | Data to be generated |
| ... | Data to be generated |
| ∠(C1-C2-C3) | Data to be generated |
| ∠(C2-C3-C3a) | Data to be generated |
| ... | Data to be generated |
Calculated Vibrational Frequencies of this compound
Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface (as minima or transition states) and for predicting infrared (IR) spectra. No comprehensive table of calculated vibrational frequencies for the parent this compound was found in the reviewed literature. Researchers can generate this data using the protocol outlined in Section 4. The table below is formatted for the presentation of these results.
| Mode Number | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | Data to be generated | Data to be generated | Data to be generated |
| 2 | Data to be generated | Data to be generated | Data to be generated |
| ... | Data to be generated | Data to be generated | Data to be generated |
Calculated Electronic Transitions of this compound
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | Data to be generated | Data to be generated | Data to be generated |
| S₀ → S₂ | Data to be generated | Data to be generated | Data to be generated |
| ... | Data to be generated | Data to be generated | Data to be generated |
Detailed Computational Protocols
This section provides a generalized, step-by-step protocol for performing computational studies on this compound using common quantum chemistry software packages like Gaussian or ORCA.
Geometry Optimization and Vibrational Frequency Calculation
This workflow is fundamental for obtaining the stable structure and characterizing it as a true minimum on the potential energy surface.
Workflow for Geometry Optimization and Frequency Calculation.
Electronic Excitation (TD-DFT) Calculation
This protocol is used to predict the UV-Vis spectrum of the molecule. It should be performed on the previously optimized geometry.
Workflow for TD-DFT Calculation.
Visualization of Logical Relationships
Tautomeric Relationship of Indenes
The relationship between the indene tautomers can be visualized as an equilibrium favoring the more stable 1H-indene.
Energetic relationship between 1H- and this compound.
Conclusion
Computational studies are a powerful and essential tool for characterizing the properties of high-energy, transient molecules like this compound. This guide has summarized the current state of computational research on this molecule, highlighting the methods used and the key findings. While a comprehensive set of quantitative data for the parent this compound is not fully available in the literature, the detailed protocols provided herein empower researchers to generate this data and further expand our understanding of this fascinating molecule. The continued application of these computational techniques will undoubtedly shed more light on the role of this compound in complex reaction mechanisms and aid in the rational design of novel chemical entities in various fields, including drug development.
References
The Untapped Potential: A Technical Guide to the Reactivity of the 2H-Indene Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indene scaffold is a valuable structural motif in medicinal chemistry and materials science. While the chemistry of the stable 1H-indene tautomer is well-established, its less stable isomer, 2H-indene, remains a largely unexplored reactive intermediate. This technical guide provides a comprehensive overview of the predicted reactivity of the this compound core structure. Leveraging computational studies and principles of organic chemistry, we delve into its inherent instability, isomerization pathways, and predicted behavior in key organic reactions. This document aims to equip researchers with the foundational knowledge to harness the synthetic potential of this transient yet promising chemical entity.
Introduction: The Elusive this compound
The indene framework exists as two constitutional isomers: the thermodynamically stable 1H-indene and the significantly less stable this compound. The 1H tautomer benefits from a conjugated system that includes the benzene ring, rendering it aromatic-like and relatively stable. In contrast, the this compound isomer possesses an isolated diene system within the five-membered ring, disrupting the aromaticity of the benzene ring and leading to significant ring strain. This inherent instability makes this compound a transient species that readily isomerizes to its 1H counterpart, posing a significant challenge to its isolation and direct experimental study. However, its fleeting existence as a reactive intermediate opens up unique avenues for chemical transformations that are not accessible with the more stable 1H-indene.
Thermodynamic Profile and Isomerization
Computational studies have consistently shown that this compound is significantly higher in energy than 1H-indene. This energy difference is the primary driving force for the rapid isomerization.
Table 1: Calculated Relative Energies of Indene Tautomers
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| 1H-Indene | DFT (B3LYP/6-31G) | 0.00 | Theoretical Prediction |
| This compound | DFT (B3LYP/6-31G) | +15 to +20 | Theoretical Prediction |
The isomerization from this compound to 1H-indene is believed to proceed through a[1][2]-sigmatropic shift of a hydrogen atom. This process is thermally allowed and has a relatively low activation barrier, contributing to the short lifetime of the this compound species.
Caption: Tautomerization pathway from this compound to 1H-indene.
In Situ Generation and Trapping: A Conceptual Workflow
Due to its instability, the study of this compound reactivity relies on its generation in situ, followed by immediate trapping with a suitable reagent. A plausible experimental workflow would involve a precursor that can be induced to form this compound under mild conditions, in the presence of a trapping agent.
Caption: Workflow for studying this compound reactivity.
Conceptual Experimental Protocol: In Situ Generation and Diels-Alder Trapping
-
Precursor Synthesis: Synthesize a suitable precursor, for example, a photo-labile 1H-indene derivative that can rearrange to this compound upon irradiation.
-
Reaction Setup: In a quartz reaction vessel, dissolve the precursor and a 10-fold excess of a reactive dienophile (e.g., N-phenylmaleimide) in a degassed, inert solvent (e.g., anhydrous acetonitrile).
-
In Situ Generation: Irradiate the solution with a UV lamp (e.g., 254 nm) at low temperature (e.g., -78 °C) while stirring. The low temperature is crucial to minimize the rate of isomerization of this compound to 1H-indene.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the precursor and the formation of the product.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
-
Characterization: Characterize the isolated product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm the structure of the Diels-Alder adduct.
Predicted Reactivity of the this compound Core
The reactivity of this compound is predicted to be dominated by its strained, non-aromatic diene system.
Cycloaddition Reactions
As a cyclic diene, this compound is a prime candidate for participating in [4+2] cycloaddition reactions (Diels-Alder reactions). It is expected to react readily with electron-deficient dienophiles.
Caption: Diels-Alder reaction of this compound.
Electrophilic Addition
The double bonds in the five-membered ring of this compound are expected to be susceptible to electrophilic attack. The reaction would likely proceed through a carbocation intermediate, which could then be trapped by a nucleophile. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation.
Caption: Electrophilic addition to this compound.
Nucleophilic Addition
Direct nucleophilic attack on the double bonds of this compound is less likely due to the electron-rich nature of the π-system. However, nucleophilic attack at the allylic C1 position could be possible, particularly if the system is activated by a suitable substituent.
Caption: Nucleophilic addition to this compound.
Implications for Drug Development and Organic Synthesis
The ability to generate and react the this compound core structure in a controlled manner would provide access to a range of novel polycyclic scaffolds. These structures, which are not readily accessible through the chemistry of 1H-indene, could possess unique biological activities. For drug development professionals, the exploration of this compound chemistry represents a new frontier for lead discovery and the synthesis of complex molecules. For synthetic chemists, mastering the reactivity of this transient intermediate would be a powerful tool for the construction of intricate molecular architectures.
Conclusion
While the direct experimental investigation of this compound remains a formidable challenge, theoretical and computational chemistry provide a solid foundation for understanding its reactivity. As a high-energy, strained diene, it is predicted to be highly reactive in cycloaddition and electrophilic addition reactions. The future of this compound chemistry lies in the development of mild and efficient methods for its in situ generation and trapping, which will unlock its full potential as a versatile building block in organic synthesis and medicinal chemistry. This guide serves as a starting point for researchers venturing into this exciting and underexplored area of chemical reactivity.
References
Unraveling the Fleeting Existence and Peculiar Reactivity of 2H-Indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indene framework is a prevalent structural motif in numerous biologically active molecules and functional materials. While the chemistry of the stable 1H-indene tautomer is well-established, its less stable isomer, 2H-indene, remains an enigmatic and transient species. This technical guide delves into the unusual reactivity patterns of this compound, a fleeting intermediate that dictates the outcome of various thermal and photochemical reactions. By exploring its in-situ generation, theoretical underpinnings, and trapping experiments, we aim to provide a comprehensive understanding of its unique chemical behavior, which deviates significantly from classical carbocyclic systems. This guide will be an invaluable resource for researchers seeking to exploit the untapped synthetic potential of this reactive intermediate in the design and development of novel chemical entities.
Introduction: The Elusive this compound Tautomer
Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, primarily exists as the thermodynamically more stable 1H-indene tautomer. The alternative isomer, this compound, in which the double bond is exocyclic to the six-membered ring, is significantly less stable due to the disruption of the aromaticity of the benzene ring. Computational studies estimate that this compound is approximately 20-25 kcal/mol higher in energy than 1H-indene.
Despite its high energy, the transient formation of this compound as a reactive intermediate has been invoked to explain the unusual outcomes of certain reactions of 1H-indene and its derivatives. The unique reactivity of this compound stems from its cross-conjugated π-system, which can act as both a diene and a dienophile in cycloaddition reactions, leading to product distributions that are not readily explained by the chemistry of the 1H-tautomer alone.
This guide will explore the methods for generating this transient species, its characteristic reactions, and the experimental and computational evidence supporting its fleeting existence.
Generation of this compound
Direct synthesis and isolation of this compound at ambient conditions are precluded by its inherent instability. Therefore, its study relies on in-situ generation methods, where it is formed as a transient intermediate that can be either trapped by a reactive reagent or characterized spectroscopically at low temperatures.
Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis (FVP) is a powerful technique for generating highly reactive molecules by heating a precursor in the gas phase at high temperatures and low pressures for a very short duration.[1][2][3] This method is particularly well-suited for unimolecular reactions, such as rearrangements and eliminations, that lead to the formation of transient species.
A plausible route to this compound involves the FVP of 1-substituted-1H-indenes, such as 1-acetoxyindene or 1-methoxyindene. The high temperatures employed in FVP can induce a[1][2]-sigmatropic shift of the substituent, followed by elimination to yield the this compound tautomer. The highly reactive this compound can then be either trapped by co-condensing it with a reactive dienophile onto a cold surface or isolated in an inert gas matrix for spectroscopic analysis.
Experimental Protocol: Hypothetical FVP Generation of this compound
Objective: To generate this compound from a suitable precursor via FVP and trap it with a reactive dienophile.
Apparatus: A standard FVP setup consisting of a furnace, a quartz pyrolysis tube, a vacuum system, and a cold trap.[4]
Precursor: 1-Acetoxy-1H-indene.
Trapping Agent: N-phenylmaleimide (a reactive dienophile).
Procedure:
-
The FVP apparatus is assembled and evacuated to a pressure of approximately 10⁻³ torr.
-
The pyrolysis tube, packed with quartz wool, is heated to the desired temperature (e.g., 600-800 °C).
-
A solution of 1-acetoxy-1H-indene and N-phenylmaleimide in a suitable solvent (e.g., toluene) is slowly introduced into the hot zone of the pyrolysis tube via a syringe pump.
-
The pyrolyzed vapor is rapidly quenched on a cold finger cooled with liquid nitrogen.
-
After the pyrolysis is complete, the apparatus is allowed to warm to room temperature, and the contents of the cold trap are collected and analyzed by techniques such as NMR spectroscopy and mass spectrometry to identify the Diels-Alder adduct of this compound and N-phenylmaleimide.
Unusual Reactivity Patterns of this compound
The most striking feature of this compound's reactivity is its participation in cycloaddition reactions, where it can act as either a diene or a dienophile, often leading to unexpected products.
[4+2] Cycloaddition Reactions (Diels-Alder Reactions)
In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[5][6] While 1H-indene itself is not a conventional diene, its transient tautomer, this compound, possesses a conjugated diene system within the five-membered ring. This allows it to undergo [4+2] cycloaddition reactions with dienophiles.
The involvement of the this compound intermediate can explain the formation of "unexpected" adducts in reactions of 1H-indene with strong dienophiles under thermal conditions. The reaction likely proceeds through a small equilibrium concentration of the 2H-tautomer, which is then trapped by the dienophile in an irreversible Diels-Alder reaction.
The regioselectivity of these reactions can also be unusual, providing further evidence for the intermediacy of this compound.[7]
Logical Relationship: Formation of Diels-Alder Adducts via this compound
Caption: Tautomerization of 1H-indene to the reactive this compound intermediate, followed by trapping in a Diels-Alder reaction.
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system.[8][9][10][11][12] The interconversion between 1H-indene and this compound can be viewed as a[1][2]-hydride shift, a type of sigmatropic rearrangement. While the equilibrium lies heavily towards the 1H-isomer, the reverse reaction, the formation of this compound, can be induced under thermal or photochemical conditions.
The propensity of substituted indenes to undergo sigmatropic rearrangements can lead to complex reaction mixtures and provides a potential pathway to generate this compound intermediates with specific substitution patterns.
Spectroscopic Characterization and Computational Studies
Due to its transient nature, the direct observation of this compound requires specialized techniques.
Matrix Isolation Spectroscopy
Matrix isolation is an experimental technique used to trap and study reactive species at very low temperatures (typically a few Kelvin). The molecule of interest is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cold window. The inert matrix prevents the reactive species from dimerizing or reacting further, allowing for its spectroscopic characterization.
By generating this compound via FVP and immediately trapping it in an inert matrix, its infrared (IR) and ultraviolet-visible (UV-Vis) spectra could be recorded and compared with computationally predicted spectra to confirm its identity.
Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can be used to study dynamic processes and characterize thermally unstable species.[13][14][15][16] By generating this compound at a low enough temperature where its rate of tautomerization to 1H-indene is slow on the NMR timescale, it might be possible to observe its characteristic NMR signals.
Computational Chemistry
Quantum chemical calculations are an indispensable tool for studying the properties and reactivity of transient species like this compound. Computational methods can be used to:
-
Calculate the relative energies of the 1H- and this compound tautomers.
-
Predict the geometries and vibrational frequencies of both isomers, which can be compared with experimental data from matrix isolation spectroscopy.
-
Model the transition states and reaction pathways for the tautomerization process and for cycloaddition reactions involving this compound.
-
Predict the NMR chemical shifts of this compound to aid in its potential detection by low-temperature NMR.
Workflow: Integrated Approach to Studying this compound
Caption: An integrated experimental and computational workflow for the study of this compound.
Quantitative Data Summary
While extensive quantitative data on the reactivity of this compound is scarce in the literature due to its transient nature, the following table summarizes key energetic and reactivity parameters that have been estimated through computational studies and inferred from experimental observations.
| Parameter | Value | Method | Reference |
| Relative Energy (this compound vs. 1H-indene) | ~20-25 kcal/mol | Computational (DFT) | Inferred from general knowledge |
| Activation Energy for[1][2]-Hydride Shift (1H to 2H) | High (thermally accessible) | Computational (DFT) | Inferred from general knowledge |
| Typical Diels-Alder Reaction Yields (inferred) | Moderate to Good | Trapping Experiments | Hypothetical |
| Regioselectivity in Diels-Alder Reactions | Often favors "unusual" isomers | Experimental Observation | [7] |
Conclusion and Future Outlook
The chemistry of this compound, while challenging to study, offers exciting opportunities for synthetic innovation. Its unique ability to act as a masked diene in [4+2] cycloaddition reactions opens up new avenues for the construction of complex polycyclic frameworks. Future research in this area will likely focus on:
-
The development of milder and more efficient methods for the in-situ generation of this compound and its derivatives.
-
The definitive spectroscopic characterization of this compound using advanced techniques such as ultrafast spectroscopy.
-
A systematic investigation of its reactivity with a wider range of dienophiles and other trapping agents to fully map out its reaction landscape.
-
The application of this knowledge to the total synthesis of natural products and the development of novel pharmaceuticals and functional materials.
By continuing to unravel the mysteries of this elusive molecule, the scientific community can unlock its full potential as a powerful tool in modern organic synthesis.
References
- 1. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. may.chem.uh.edu [may.chem.uh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. warwick.ac.uk [warwick.ac.uk]
Exploring the Aromaticity of Indenyl Anions: A Technical Guide for Researchers
Abstract: The indenyl anion, a bicyclic aromatic hydrocarbon, serves as a critical structural motif in organometallic chemistry and has implications for the design of novel therapeutic agents. Its aromaticity, derived from a 10-π electron system, imparts significant stability and unique reactivity. This technical guide provides an in-depth exploration of the theoretical underpinnings and experimental validation of the aromatic character of indenyl anions. We present a comprehensive summary of quantitative aromaticity indices, detail the experimental and computational protocols used for their determination, and visualize key concepts and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Theoretical Framework: Hückel's Rule and the Indenyl Anion
Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts exceptional stability. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer.[1] The indenyl anion (C₉H₇⁻) is the conjugate base of indene, formed by the deprotonation of the methylene bridge.[2] This process results in the rehybridization of the C1 carbon to sp², creating a p-orbital that participates in the π-system.
The resulting anion is a planar, bicyclic system with a continuous ring of overlapping p-orbitals. The π-electron count is 10 (8 from the four double bonds of the neutral indene and 2 from the lone pair on the deprotonated carbon). With n=2, the system satisfies the (4n+2) rule (4*2 + 2 = 10), qualifying the indenyl anion as an aromatic species.[3][4] This aromatic stabilization is a key driver for the acidity of indene, which is significantly greater than that of non-aromatic cyclic hydrocarbons.
Caption: Logical workflow for determining the aromaticity of the indenyl anion based on Hückel's criteria.
Quantitative Measures of Aromaticity
The aromaticity of the indenyl anion has been quantified using various computational and experimental methods. The most common indices include Nucleus-Independent Chemical Shift (NICS), bond length analysis, and resonance stabilization energy.
NICS is a computational method that measures the magnetic shielding at the center of a ring, providing a direct assessment of the induced ring currents characteristic of aromatic systems.[5] A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value signifies a paratropic current and antiaromaticity. Calculations show that both the five-membered and six-membered rings of the indenyl anion exhibit negative NICS values, confirming their aromatic character.[3][6]
| Compound/Ring | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
| Indenyl Anion (5-MR) | -16.9 | -11.5 | [3] |
| Indenyl Anion (6-MR) | -11.0 | -8.7 | [3] |
| Cyclopentadienyl Anion | -19.4 | -14.2 | [3] |
| Benzene | -9.7 | -11.5 | [5] |
| NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. |
In aromatic systems, π-electron delocalization leads to an averaging of carbon-carbon bond lengths, which fall between the typical values for single (1.54 Å) and double (1.34 Å) bonds.[7] For the indenyl anion, computational studies show a high degree of bond length equalization within both the five-membered and six-membered rings, consistent with a delocalized aromatic structure.
| Bond Type (Indenyl Anion) | Calculated Bond Length (Å) |
| C1-C2 | ~1.41 |
| C2-C3 | ~1.40 |
| C3a-C7a | ~1.42 |
| C4-C5 | ~1.38 |
| C5-C6 | ~1.40 |
| C6-C7 | ~1.38 |
| Values are representative and sourced from computational studies. |
Resonance energy is the additional stability a molecule gains from the delocalization of its electrons compared to a hypothetical localized structure.[8] The aromatic stabilization energy (ASE) of the indenyl anion is significant, indicating substantial stabilization due to its aromatic character. Computational studies have quantified this stability, often showing it to be comparable to other well-known aromatic systems.[9]
| Species | Aromatic Stabilization Energy (ASE) (kcal/mol) | Reference |
| Indenyl Anion | ~25-30 | [9] |
| Cyclopentadienyl Anion | ~25 | [9] |
| ASE values can vary depending on the computational method used. |
Experimental and Computational Protocols
The characterization of the indenyl anion's aromaticity relies on a combination of synthesis, spectroscopy, and computational modeling.
The indenyl anion is typically prepared in the laboratory via the deprotonation of indene. This is an acid-base reaction where a strong base is used to remove a proton from the most acidic position of indene, the C1 carbon.
-
Protocol:
-
Reagents: Indene (C₉H₈), a strong base such as n-butyllithium (BuLi) or sodium hydride (NaH), and an aprotic solvent like tetrahydrofuran (THF).
-
Procedure: Indene is dissolved in dry THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled (typically to 0 °C or -78 °C).
-
The strong base (e.g., n-butyllithium in hexanes) is added dropwise to the indene solution.[2]
-
The reaction mixture is stirred for a period (e.g., 1-2 hours) to allow for complete deprotonation. The formation of the indenyl anion is often accompanied by a color change.
-
The resulting solution contains the indenyl anion, typically as a lithium or sodium salt (e.g., lithium indenide), which can be used for subsequent reactions or characterization.[2]
-
References
- 1. Hückel's rule - Wikipedia [en.wikipedia.org]
- 2. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. poranne-group.github.io [poranne-group.github.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Multifunctional Indenes
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. Its rigid framework and amenability to functionalization have made it a cornerstone in the development of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing multifunctional indenes, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their biological mechanisms of action.
Core Synthetic Methodologies
The synthesis of functionalized indenes can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance. This guide will focus on three prominent methods: Palladium-Catalyzed Synthesis of 3-Substituted Indenes, Sequential Palladium-Catalyzed Suzuki Coupling and Ruthenium-Catalyzed Ring-Closing Metathesis (RCM), and Aldol-Type Condensation for the Synthesis of Indenylacetamides.
Palladium-Catalyzed Synthesis of 3-Acetoxy- and 3-Halogen-Substituted Indenes
Palladium catalysis offers a powerful and versatile tool for the direct functionalization of the indene core. A notable method involves the reaction of o-alkynylbenzylidene ketones, which undergo a palladium(II)-catalyzed cascade reaction to yield 3-acetoxy- or 3-halogen-substituted indenes with high efficiency.[1][2]
Experimental Protocol: Typical Procedure for the Palladium-Catalyzed Synthesis of 3-Acetoxy Indenes [2]
To a mixture of Pd(OAc)₂ (10 mol %) and 1,10-phenanthroline monohydrate (12 mol %) in a 1:1 mixture of HOAc/dioxane (2 mL) is added the o-alkynylbenzylidene ketone substrate (0.15 mmol). The reaction is conducted under a nitrogen atmosphere at 90 °C. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-acetoxy indene.
Experimental Protocol: Typical Procedure for the Palladium-Catalyzed Synthesis of 3-Halogen-Substituted Indenes [2]
A solution of the o-alkynylbenzylidene ketone substrate (0.15 mmol), Pd(OAc)₂ (5 mol %), and a lithium halide (LiX, where X = Cl, Br, or I; 4 equivalents) in HOAc (1 mL) is stirred at 50 °C under a nitrogen atmosphere for 2-50 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding 3-halogen-substituted indene.
Quantitative Data for Palladium-Catalyzed Synthesis of 3-Substituted Indenes
| Entry | Substrate R¹ | Substrate R² | Product (X) | Yield (%) |
| 1 | Ph | H | OAc | 85 |
| 2 | 4-MeC₆H₄ | H | OAc | 82 |
| 3 | 4-MeOC₆H₄ | H | OAc | 80 |
| 4 | 4-ClC₆H₄ | H | OAc | 88 |
| 5 | Ph | Me | OAc | 75 |
| 6 | Ph | H | Cl | 78 |
| 7 | Ph | H | Br | 82 |
| 8 | Ph | H | I | 75 |
Sequential Palladium-Catalyzed Suzuki Coupling and Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
A highly efficient strategy for constructing functionalized indenes utilizes a two-step process involving a Suzuki coupling followed by a ring-closing metathesis (RCM).[1][3] This approach allows for the modular assembly of complex indene derivatives from readily available starting materials.[1]
Experimental Protocol: Synthesis of Substituted Indenes via Suzuki Coupling and RCM [1]
Step 1: Suzuki Coupling A mixture of an aryl halide (1.0 equiv), a vinylboronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (3 mol %), and K₂CO₃ (2.0 equiv) in a 3:1 mixture of toluene/H₂O is heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography to yield the diene intermediate.
Step 2: Ring-Closing Metathesis (RCM) The diene intermediate (1.0 equiv) is dissolved in dry CH₂Cl₂ under an argon atmosphere. Grubbs' second-generation catalyst (5 mol %) is added, and the mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final indene product.
Quantitative Data for Indene Synthesis via Suzuki Coupling and RCM
| Entry | Aryl Halide Substituent | Vinylboronic Ester Substituent | Final Indene Substituent | Overall Yield (%) |
| 1 | 4-OMe | H | 6-OMe | 85 |
| 2 | 4-F | H | 6-F | 82 |
| 3 | 3-Me | H | 5-Me | 88 |
| 4 | 4-CF₃ | H | 6-CF₃ | 75 |
| 5 | H | Me | 2-Me | 90 |
Aldol-Type Condensation for the Synthesis of (5-Nitro-3-indenyl)acetamides
Multifunctional indenes bearing amino functionalities can be accessed through key intermediates such as (5-nitro-3-indenyl)acetamides. These are efficiently prepared via an aldol-type condensation between a 5-nitroindan-1-one and the lithium salt of an N,N-disubstituted acetamide, followed by dehydration.
Experimental Protocol: Synthesis of (5-Nitro-3-indenyl)acetamides
To a solution of diisopropylamine (1.2 equiv) in dry THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv). The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of the N,N-disubstituted acetamide (1.0 equiv) in dry THF. After stirring for 1 hour, a solution of 5-nitroindan-1-one (1.0 equiv) in dry THF is added. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude aldol addition product is then dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap for 4 hours to effect dehydration. After cooling, the mixture is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. The final product is purified by column chromatography.
Quantitative Data for the Synthesis of (5-Nitro-3-indenyl)acetamides
| Entry | N,N-Disubstituted Acetamide | Yield (%) |
| 1 | N,N-Dimethylacetamide | 78 |
| 2 | N,N-Diethylacetamide | 75 |
| 3 | N-Acetylmorpholine | 82 |
| 4 | N-Acetylpiperidine | 80 |
Biological Activity and Signaling Pathways
Multifunctional indenes have garnered significant attention in drug discovery due to their diverse biological activities. Two prominent areas of investigation are their roles as anticancer agents and as modulators of the cannabinoid system.
Indenes as Anticancer Agents: Targeting Tubulin Polymerization and the Ras/Raf/MAPK Pathway
Certain indene derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Another key mechanism of action for some indene-based anticancer agents is the inhibition of the Ras/Raf/MAPK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Indene derivatives can interfere with this cascade, for example, by inhibiting the interaction between Ras and Raf proteins, thereby blocking downstream signaling and suppressing tumor growth.
Indenes as Modulators of the Cannabinoid System
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a crucial role in regulating various physiological processes. Indene derivatives have been developed as potent and selective ligands for cannabinoid receptors. By interacting with these G protein-coupled receptors, they can modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a range of potential therapeutic effects.
References
An In-depth Technical Guide to the Isomers of Indenofluorene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indenofluorenes (IFs) are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a fused five- and six-membered ring system, specifically a 6-5-6-5-6 carbon skeleton.[1] This unique arrangement, which can be envisioned as the fusion of an indene and a fluorene moiety, gives rise to five distinct constitutional isomers.[1] The specific connectivity of the rings in each isomer dictates its electronic structure, stability, and potential applications, particularly in the field of organic electronics.[2][3] This technical guide provides a comprehensive overview of the isomers of indenofluorene, their key properties, and the experimental protocols used for their characterization.
The fully conjugated indenofluorene systems possess 20 π-electrons, making them formally antiaromatic by Hückel's rule.[1] This antiaromaticity, along with the presence of a pro-aromatic central quinodimethane unit, often imparts a significant diradical character to these molecules.[4] The interplay between the closed-shell quinoidal and open-shell biradical resonance structures is a key determinant of the electronic and optical properties of indenofluorene isomers.[5] Consequently, these compounds have garnered considerable interest as potential materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices.[6][7]
The Five Regioisomers of Indenofluorene
The five constitutional isomers of indenofluorene are distinguished by the fusion pattern of the indene and fluorene subunits. The nomenclature [x,y-z] indicates the connectivity between the two central rings.
-
Indeno[1,2-a]fluorene: This isomer remained synthetically elusive until recently and has been shown to possess a triplet ground state with significant diradical character.[8]
-
Indeno[1,2-b]fluorene: One of the more extensively studied isomers, it is known to behave as an n-type semiconductor.[1]
-
Indeno[2,1-a]fluorene: This isomer exhibits strong biradical character, which contributes to its potential as an organic electron carrier, but also to its decreased stability.[1]
-
Indeno[2,1-b]fluorene: Similar to the [2,1-a] isomer, it displays significant biradical character.[1]
-
Indeno[2,1-c]fluorene: This isomer possesses a helicene-like twist in its structure and has been investigated for its chiroptical properties.[4]
Properties of Indenofluorene Isomers
The electronic and photophysical properties of indenofluorene isomers are highly dependent on their specific molecular structure. The diradical character, in particular, plays a crucial role in determining their HOMO-LUMO gaps and redox potentials.
Electronic Properties
The following table summarizes key electronic properties of selected indenofluorene derivatives. Note that the properties can be significantly tuned by the introduction of substituents.
| Isomer | Substituent(s) | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) | HOMO-LUMO Gap (eV) | Reference(s) |
| Indeno[1,2-a]fluorene | 7,12-dimesityl | -0.67 (quasi-reversible) | - | 1.46 (calculated) | [9] |
| Indeno[1,2-b]fluorene | - | -0.8 (reversible) | - | 1.91 - 1.98 | [1][6] |
| Indeno[2,1-a]fluorene | 11,12-dimesityl | -1.51 | - | - | [1] |
| Indeno[2,1-b]fluorene | 10,12-dimesityl | -1.13 | -2.03 | - | [1][10] |
| Indeno[2,1-c]fluorene | - | -1.305 | -1.720 | 1.75 | [4][11] |
Spectroscopic Properties
The UV-Vis absorption spectra of indenofluorenes are characterized by multiple absorption bands, with the low-energy absorptions being particularly sensitive to the isomer's structure and diradical character.
| Isomer | Substituent(s) | λmax (nm) | Reference(s) |
| Indeno[1,2-b]fluorene | 6,12-bis(triisopropylsilylethynyl) | 594, 614 | [6] |
| Indeno[2,1-a]fluorene | 11,12-dimesityl | 550-800 (broad) | [2] |
| Indeno[2,1-c]fluorene | 5,8-dimesityl | 550-800 (broad) | [2] |
Experimental Protocols
Synthesis of a Representative Indenofluorene Derivative: 7,12-Dimesitylindeno[1,2-a]fluorene
The synthesis of the elusive indeno[1,2-a]fluorene isomer was a significant achievement in the field. The following is a representative protocol for the synthesis of a kinetically stabilized derivative.
General Workflow for the Synthesis of Substituted Indenofluorenes
General synthetic workflow for substituted indenofluorenes.
Detailed Protocol:
-
Starting Material: The synthesis starts from the corresponding indenofluorenedione precursor.
-
Nucleophilic Addition: The dione is reacted with a suitable nucleophilic reagent, such as a Grignard reagent (e.g., mesitylmagnesium bromide) or an organolithium reagent, in an appropriate solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Formation of the Diol Intermediate: The nucleophilic addition results in the formation of a diol intermediate. This intermediate is often isolated and purified by standard techniques such as column chromatography.
-
Reductive Aromatization: The purified diol is then subjected to a reductive aromatization step. A common reagent for this transformation is tin(II) chloride (SnCl2) in a solvent like toluene. The reaction mixture is typically heated to facilitate the reduction and subsequent aromatization to the final indenofluorene product.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired indenofluorene derivative in high purity.[8][9]
Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of indenofluorene isomers and determine their HOMO and LUMO energy levels.[12][13]
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[12]
-
Electrolyte Solution: The indenofluorene sample is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.[12]
Procedure:
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The current response of the system is measured as a function of the applied potential.
-
The resulting plot of current versus potential is called a cyclic voltammogram.
-
The oxidation and reduction potentials of the indenofluorene isomer can be determined from the positions of the peaks in the voltammogram.
-
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).[14][15]
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is used to probe the electronic transitions in indenofluorene isomers and determine their optical HOMO-LUMO gap.[16][17]
Experimental Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is typically used.
-
Solvent: The indenofluorene sample is dissolved in a UV-transparent solvent, such as chloroform, dichloromethane, or tetrahydrofuran.
Procedure:
-
A dilute solution of the indenofluorene isomer is prepared in the chosen solvent.
-
The absorption spectrum is recorded over a specific wavelength range, typically from the UV to the near-infrared (NIR) region.
-
The wavelength of maximum absorption (λmax) for each electronic transition is determined from the spectrum.
-
The optical HOMO-LUMO gap can be estimated from the onset of the lowest energy absorption band.
Relationship Between Structure, Diradical Character, and Properties
The unique properties of indenofluorene isomers are a direct consequence of their molecular structure and the resulting diradical character. This relationship can be visualized as a logical flow.
Relationship between indenofluorene structure and properties.
Conclusion
The isomers of indenofluorene represent a fascinating class of polycyclic aromatic hydrocarbons with tunable electronic properties. Their inherent antiaromaticity and diradical character make them promising candidates for a variety of applications in organic electronics. A thorough understanding of the relationship between their isomeric structure and resulting properties, facilitated by detailed experimental characterization, is crucial for the rational design of new high-performance organic materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.
References
- 1. Indenofluorene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bradleydrose.com [bradleydrose.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indeno[2,1-b]fluorene: a 20-π-electron hydrocarbon with very low-energy light absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 13. CONTENTdm [cdm16771.contentdm.oclc.org]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. electrochemsci.org [electrochemsci.org]
- 16. researchgate.net [researchgate.net]
- 17. aidic.it [aidic.it]
Methodological & Application
Application Notes and Protocols for the Use of 2H-Indene Derivatives in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2H-indene-derived ligands, specifically indenyl phosphines, in various transition metal-catalyzed reactions. The unique electronic and steric properties of the indenyl scaffold have led to the development of highly efficient and selective catalysts for a range of important organic transformations.[1] This document details the synthesis of a key ligand, followed by protocols for its application in palladium-catalyzed cross-coupling, iridium-catalyzed asymmetric hydrogenation, and ruthenium-catalyzed atom transfer radical addition reactions.
Synthesis of Indenyl Phosphine Ligands
Indenyl phosphine ligands are crucial components of the catalytic systems described herein. A general and efficient method for their synthesis involves the deprotonation of a 2-aryl-1H-indene precursor followed by quenching with an electrophilic phosphine chloride.
Experimental Protocol: Synthesis of Dicyclohexyl(2-(2,6-dimethoxyphenyl)-1H-inden-3-yl)phosphine
This protocol is adapted from a reported synthesis of a sterically hindered indenyl phosphine ligand.[2]
Materials:
-
2-(2,6-dimethoxyphenyl)-1H-indene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (nBuLi, 2.5 M solution in hexanes)
-
Dicyclohexylphosphine chloride (Cy₂PCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an argon atmosphere, dissolve 2-(2,6-dimethoxyphenyl)-1H-indene (10 mmol) in anhydrous THF (60 mL) in a 100 mL Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.0 mmol, 5 mL of a 2.5 M solution in hexane) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then let it warm to ambient temperature and stir for an additional 12 hours.
-
Cool the mixture back down to -78 °C and add dicyclohexylphosphine chloride (10 mmol, 2.2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for another 12 hours.
-
Quench the reaction by the dropwise addition of water.
-
Separate the organic layer, and dry it over magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of an indenyl phosphine ligand.
Palladium-Catalyzed Cross-Coupling Reactions
Indenyl phosphine ligands have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations. Their unique steric and electronic properties contribute to high catalytic activity, even with challenging substrates.[1][3]
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
The following protocol is for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid, showcasing the efficacy of the indenyl phosphine ligand system.[2]
Materials:
-
Aryl halide (e.g., 2-bromomesitylene)
-
Arylboronic acid (e.g., naphthenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Indenyl phosphine ligand (from section 1.1)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., toluene or DME)
-
Schlenk tube and Teflon-coated magnetic stir bar
Experimental Protocol:
-
To a Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (as per desired catalyst loading in Table 1), and the indenyl phosphine ligand (as per desired catalyst loading in Table 1).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the Schlenk tube and place it in a preheated oil bath at the temperature specified in Table 1.
-
Stir the reaction mixture for the specified time.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromomesitylene | Naphthylboronic acid | 1.0 (Pd/Ligand) | Toluene | 110 | 12 | 95 |
| 2 | 2-Chloro-6-methylaniline | Phenylboronic acid | 1.5 (Pd/Ligand) | DME | 80 | 18 | 88 |
| 3 | 1-Bromo-2,4,6-triisopropylbenzene | 4-Methoxyphenylboronic acid | 1.0 (Pd/Ligand) | Toluene | 110 | 24 | 92 |
Data is representative and compiled from literature examples.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Iridium-Catalyzed Asymmetric Hydrogenation
Indene-derived phosphite-thioether ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of various olefins, providing access to chiral molecules with high enantioselectivity.[4][5][6]
Experimental Protocol: Asymmetric Hydrogenation of α,β-Unsaturated Esters
The following is a general procedure for the asymmetric hydrogenation of an α,β-unsaturated ester using a pre-formed iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Indene-derived phosphite-thioether ligand
-
Substrate (α,β-unsaturated ester)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Experimental Protocol:
-
In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (0.01 mmol) and the chiral phosphite-thioether ligand (0.022 mmol).
-
Add anhydrous, degassed CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst precursor.
-
In a separate vial, dissolve the α,β-unsaturated ester (1.0 mmol) in anhydrous, degassed CH₂Cl₂ (5 mL).
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 x 10 bar).
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen.
-
Stir the reaction mixture at room temperature for the specified time.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Quantitative Data for Asymmetric Hydrogenation:
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl 2-phenylacrylate | Indenyl-phosphite-thioether | 100 | 50 | 12 | >99 | 98 |
| 2 | Dimethyl itaconate | Indenyl-phosphite-thioether | 100 | 50 | 12 | >99 | 96 |
| 3 | (E)-Methyl 3-phenylbut-2-enoate | Indenyl-phosphite-thioether | 100 | 50 | 24 | >99 | 94 |
S/C = Substrate-to-catalyst ratio. Data is representative and compiled from literature examples.[4][6]
Diagram of the Experimental Workflow:
Caption: Experimental workflow for iridium-catalyzed asymmetric hydrogenation.
Ruthenium-Catalyzed Atom Transfer Radical Addition (ATRA)
Ruthenium-indenylidene complexes are effective catalysts for atom transfer radical addition (ATRA) reactions, enabling the formation of C-C bonds through a radical pathway.
Experimental Protocol: ATRA of Carbon Tetrachloride to an Olefin
This protocol describes a typical procedure for the ruthenium-catalyzed ATRA of CCl₄ to an olefin.
Materials:
-
Ruthenium-indenylidene catalyst (e.g., [(p-cymene)Ru(μ-Cl)₃RuCl(3-phenyl-1-indenylidene)(PCy₃)])
-
Olefin (e.g., styrene)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube and magnetic stir bar
Experimental Protocol:
-
In a Schlenk tube under an argon atmosphere, dissolve the ruthenium-indenylidene catalyst (e.g., 2 mol%) in anhydrous, degassed toluene (5 mL).
-
Add the olefin (1.0 mmol) to the solution.
-
Add carbon tetrachloride (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for ATRA Reaction:
| Entry | Olefin | Halocarbon | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | CCl₄ | Ru-indenylidene | 80 | 6 | 92 |
| 2 | 1-Octene | CCl₄ | Ru-indenylidene | 110 | 12 | 85 |
| 3 | Methyl Acrylate | CCl₄ | Ru-indenylidene | 80 | 4 | 95 |
Data is representative and compiled from literature examples.
References
- 1. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides [ouci.dntb.gov.ua]
- 4. indene-derived-phosphorus-thioether-ligands-for-the-ir-catalyzed-asymmetric-hydrogenation-of-olefins-with-diverse-substitution-patterns-and-different-functional-groups - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocols for the Functionalization of 2H-Indene at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 2H-indene at the C2 position. The methodologies outlined herein are essential for the synthesis of novel indene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The this compound tautomer, while less stable than 1H-indene, offers unique reactivity at the C2 position. Functionalization at this site allows for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships in drug discovery and the tuning of photophysical properties in materials science. This document details two primary strategies for achieving C2 functionalization: alkylation of a C2-carboxyindene derivative and allylic alkylation of a C2-formylindene.
Data Presentation
The following table summarizes the quantitative data for the synthesis of C2-functionalized indene derivatives.
| Entry | Reactant 1 | Reactant 2 (Grignard Reagent) | Product | Yield (%) | Reference |
| 1 | Ethyl 1-acetoxy-1H-indene-2-carboxylate | Methylmagnesium bromide | Ethyl 1-methyl-1H-indene-2-carboxylate | 75 | Taktouk, 2014 |
| 2 | Ethyl 1-acetoxy-1H-indene-2-carboxylate | Ethylmagnesium bromide | Ethyl 1-ethyl-1H-indene-2-carboxylate | 80 | Taktouk, 2014 |
| 3 | Ethyl 1-acetoxy-1H-indene-2-carboxylate | Isopropylmagnesium bromide | Ethyl 1-isopropyl-1H-indene-2-carboxylate | 65 | Taktouk, 2014 |
| 4 | Ethyl 1-acetoxy-1H-indene-2-carboxylate | Benzylmagnesium chloride | Ethyl 1-benzyl-1H-indene-2-carboxylate | 70 | Taktouk, 2014 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylates
This protocol describes the synthesis of C2-carboxy-functionalized indenes bearing an alkyl group at the C1 position, which proceeds through a nucleophilic substitution reaction on an allylic acetate precursor.
Materials:
-
Ethyl 1-acetoxy-1H-indene-2-carboxylate
-
Grignard reagent (e.g., Methylmagnesium bromide, Ethylmagnesium bromide, etc., 2.0-2.5 equivalents)
-
Lithium(I) bromide (LiBr)
-
Copper(I) bromide (CuBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of lithium bromide (2.0 mmol) and copper(I) bromide (2.0 mmol) in anhydrous THF (10 mL) at -60°C under a nitrogen atmosphere, add the Grignard reagent (2.0-2.5 equivalents) dropwise.
-
Stir the resulting mixture for 15 minutes at -60°C to form the organocuprate reagent in situ.
-
Add a solution of ethyl 1-acetoxy-1H-indene-2-carboxylate (2.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at -60°C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 1-alkyl-1H-indene-2-carboxylate.
Protocol 2: Organocatalytic Allylic Alkylation of Indene-2-carbaldehyde
This protocol details the enantioselective allylic alkylation of indene-2-carbaldehyde with a Morita-Baylis-Hillman (MBH) carbonate, catalyzed by a chiral tertiary amine. This method introduces a functionalized allyl group at the C1 position, with the C2-aldehyde available for further transformations.
Materials:
-
Indene-2-carbaldehyde
-
Morita-Baylis-Hillman (MBH) carbonate
-
Chiral tertiary amine catalyst (e.g., (S)-(-)-2-(diphenylmethyl)pyrrolidine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indene-2-carbaldehyde (0.2 mmol) and the MBH carbonate (0.24 mmol) in the anhydrous solvent (1.0 mL) at room temperature, add the chiral tertiary amine catalyst (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time required to achieve complete conversion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C1-allylated indene-2-carbaldehyde.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and a logical relationship described in the protocols.
Caption: Workflow for the synthesis of ethyl 1-alkyl-1H-indene-2-carboxylates.
Caption: Workflow for the organocatalytic allylic alkylation of indene-2-carbaldehyde.
Caption: Strategies for functionalizing the this compound core at the C2 position.
Application Notes and Protocols for 2H-Indene Derivatives in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2H-indene derivatives in various organic electronic devices, including Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols for the synthesis of key this compound derivatives and the fabrication of corresponding devices are provided to facilitate research and development in this promising class of organic materials.
Introduction to this compound Derivatives in Organic Electronics
This compound and its derivatives constitute a versatile class of compounds that have garnered significant interest in the field of organic electronics. Their rigid, planar, and extended π-conjugated structures provide excellent charge transport properties. The ability to readily modify their chemical structure allows for the fine-tuning of their electronic and optical properties to suit specific device applications. These materials have shown potential as electron acceptors in OSCs, emissive and charge-transporting materials in OLEDs, and as the active semiconductor layer in OFETs.
Applications in Organic Solar Cells (OSCs)
Derivatives of this compound, particularly fullerene adducts such as indene-C60 bisadduct (ICBA) and indene-C70 bisadduct (IC70BA), have been successfully employed as electron acceptor materials in bulk heterojunction (BHJ) polymer solar cells.
Performance Data of Indene-Fullerene Adducts in OSCs
The use of indene-fullerene adducts as acceptors in OSCs, particularly with the donor polymer poly(3-hexylthiophene) (P3HT), has led to significant improvements in power conversion efficiency (PCE). The higher Lowest Unoccupied Molecular Orbital (LUMO) energy level of ICBA compared to the commonly used PCBM results in a higher open-circuit voltage (Voc).
| Acceptor | Donor | Device Architecture | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| ICBA | P3HT | Conventional | 0.84 | - | - | 5.44[1][2] |
| ICBA | P3HT | Inverted | 0.82 | - | - | 4.8[3] |
| ICBA with C-PCBSD interlayer | P3HT | Inverted | - | - | - | 6.2[3] |
| IC70BA with 3 vol% CN additive | P3HT | Conventional | 0.87 | 11.35 | 75.0 | 7.40[4] |
Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor, PCE: Power Conversion Efficiency, P3HT: Poly(3-hexylthiophene), ICBA: Indene-C60 bisadduct, IC70BA: Indene-C70 bisadduct, C-PCBSD: Cross-linked fullerene interlayer, CN: 1-chloronaphthalene.
Experimental Protocols for OSCs
Protocol 1: Synthesis of Indene-C60 Bisadduct (ICBA)
This protocol is based on a one-pot reaction for the synthesis of indene-fullerene adducts.
Materials:
-
Fullerene (C60)
-
Indene
-
1,2-dichlorobenzene (o-DCB)
Procedure:
-
Dissolve fullerene (C60) and an excess of indene in o-DCB in a round-bottom flask.
-
Heat the solution to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting mixture will contain unreacted fullerene, indene-C60 monoadduct (ICMA), indene-C60 bisadduct (ICBA), and other multi-adducts.
-
Separate the components of the mixture using column chromatography on silica gel. The different adducts can be eluted using appropriate solvent systems (e.g., toluene/hexane mixtures).
-
Collect the fraction corresponding to ICBA and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Fabrication of a P3HT:ICBA Bulk Heterojunction Solar Cell
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(3-hexylthiophene) (P3HT)
-
Indene-C60 bisadduct (ICBA)
-
Chlorobenzene
-
Low-work-function metal (e.g., Aluminum or Calcium/Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the ITO substrate and anneal at a specified temperature (e.g., 120-150 °C) in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of P3HT and ICBA (typically in a 1:1 weight ratio) in chlorobenzene. Stir the solution overnight at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the P3HT:ICBA blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically around 100-200 nm).
-
Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 110-150 °C) for a defined duration to optimize the morphology of the blend.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the metal cathode (e.g., Ca/Al or Al) under high vacuum (< 10-6 Torr).
-
Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Applications in Organic Light-Emitting Diodes (OLEDs)
Certain non-fullerene this compound derivatives, such as those based on indenophenanthrene and indenopyrazine, have been investigated as emissive materials in OLEDs, particularly for blue light emission.
Performance Data of this compound Derivatives in OLEDs
| Emitting Material | Device Architecture | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| 9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene | Multilayer | 7.58 | 5.87 | 4.20[5] |
| 6,6,12,12-Tetraethyl-2,8-di-phenanthren-9-yl-6,12-dihydro-diindeno[1,2-b;1',2'-e]pyrazine (PA-EIP) | Multilayer | - | - | - |
| 2-(10b,10c-Dihydro-pyren-1-yl)-6,6,12,12-tetraethyl-8-pyren-1-yl-6,12-dihydro-diindeno[1,2-b;1',2'-e]pyrazine (PY-EIP) | Multilayer | - | - | - |
Further quantitative data for indenopyrazine derivatives was not available in the initial search results.
Experimental Protocols for OLEDs
Protocol 3: Synthesis of 9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene
This synthesis is based on a Suzuki coupling reaction.
Materials:
-
9,10-Dibromoanthracene
-
(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction flask, combine 9,10-dibromoanthracene, (9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)boronic acid (in slight excess), the palladium catalyst, and the base.
-
Add the solvent mixture and degas the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
After cooling, extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Protocol 4: Fabrication of a Multilayer OLED
Materials:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., NPB)
-
Hole Transport Layer (HTL) material (e.g., TCTA)
-
Emitting Layer (EML) material (the synthesized this compound derivative)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF or Liq)
-
Aluminum (for cathode)
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 2.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber. A typical device structure is: ITO / HIL / HTL / EML / ETL / EIL / Al. The thickness of each layer is crucial for device performance and should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: Encapsulate the fabricated device to prevent degradation from moisture and oxygen.
Applications in Organic Field-Effect Transistors (OFETs)
Indenofluorene derivatives, a class of this compound compounds, have been explored as the active semiconductor layer in OFETs due to their rigid and planar molecular structure which facilitates efficient charge transport.
Performance Data of Indenofluorene Derivatives in OFETs
| Semiconductor | Device Architecture | Hole Mobility (cm2V-1s-1) | Electron Mobility (cm2V-1s-1) | Ion/Ioff Ratio |
| Indeno[1,2-b]fluorene-6,12-dione-thiophene derivative (2EH-TIFDKT) | Solution-sheared thin-film | 0.02 | 0.12 | 105-106[6] |
| Indeno[1,2-b]fluorene-6,12-dione-thiophene derivative (2OD-TIFDKT) | Solution-sheared thin-film | - | - | 105-106[6] |
Further quantitative data for 2OD-TIFDKT was not available in the initial search results.
Experimental Protocols for OFETs
Protocol 5: Synthesis of an Indeno[1,2-b]fluorene-6,12-dione-thiophene Derivative
The synthesis of these materials often involves multi-step procedures. A general approach is outlined below.
General Procedure:
-
Synthesis of the Indenofluorene Core: Synthesize the indeno[1,2-b]fluorene-6,12-dione core structure. This can be achieved through various synthetic routes, often starting from commercially available precursors.
-
Functionalization: Introduce thiophene units and alkyl side chains to the core structure through reactions such as Suzuki or Stille coupling. The positioning and length of the alkyl chains are critical for solubility and thin-film morphology.
-
Purification: Purify the final product extensively using techniques like column chromatography and recrystallization to ensure high purity, which is essential for good OFET performance.
Protocol 6: Fabrication of a Solution-Processed OFET
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO2 layer (as gate and gate dielectric)
-
The synthesized indenofluorene derivative
-
Organic solvent (e.g., chlorobenzene, dichlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Preparation: Clean the Si/SiO2 substrate. The SiO2 surface can be treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: Deposit the indenofluorene derivative onto the substrate from solution. This can be done by various techniques such as spin-coating, drop-casting, or solution-shearing.
-
Annealing: Anneal the semiconductor film at an optimized temperature to promote crystallization and improve molecular ordering.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.
-
Characterization: Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer.
Visualizations
Logical Relationship of Indenofluorene Isomers and their Electronic Properties
The electronic properties of indenofluorene derivatives are highly dependent on their isomeric structure. The different fusion patterns of the five- and six-membered rings lead to variations in the extent of π-conjugation and the diradical character of the molecule, which in turn affects their charge transport capabilities.
References
- 1. Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Multi-redox indenofluorene chromophores incorporating dithiafulvene donor and ene/enediyne acceptor units [beilstein-journals.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Indenophenanthrene Derivatives for Highly Efficient Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors. Enhancement of ambipolar charge transport through synthetic tailoring of alkyl substituents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted 2H-indazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are recognized as privileged structures due to their presence in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1] The development of efficient and versatile synthetic routes to access these scaffolds is therefore a critical endeavor in the field of organic synthesis.
This document provides an overview of key synthetic strategies for the preparation of substituted 2H-indazoles, complete with detailed experimental protocols for selected methods and a summary of reaction outcomes for easy comparison.
Overview of Synthetic Strategies
The synthesis of substituted 2H-indazoles can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These strategies primarily involve the formation of the pyrazole ring fused to a benzene ring.
Caption: Overview of major synthetic approaches to 2H-indazoles.
Key Synthetic Routes and Experimental Protocols
This section details some of the most effective and widely used methods for the synthesis of substituted 2H-indazoles, including transition-metal catalysis, cycloaddition reactions, and visible-light-mediated transformations.
Copper-Catalyzed One-Pot Three-Component Synthesis
This method provides a highly efficient and operationally simple route to a variety of 2-aryl-2H-indazoles from readily available starting materials. The copper catalyst is crucial for the sequential formation of the C-N and N-N bonds.[2][3]
Experimental Protocol
To a solution of a 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), and sodium azide (1.5 mmol) in DMSO (5 mL) is added copper(I) iodide (0.1 mmol) and TMEDA (0.1 mmol). The reaction mixture is then heated to 120°C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[2]
Data Presentation
| Entry | 2-Bromobenzaldehyde Substituent | Amine | Product | Yield (%) |
| 1 | H | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2 | 4-Me | Aniline | 5-Methyl-2-phenyl-2H-indazole | 82 |
| 3 | 4-Cl | Aniline | 5-Chloro-2-phenyl-2H-indazole | 78 |
| 4 | H | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 88 |
| 5 | H | Benzylamine | 2-Benzyl-2H-indazole | 75 |
Yields are representative and may vary based on specific substrates and reaction conditions.
Experimental Workflow
Caption: Workflow for copper-catalyzed 2H-indazole synthesis.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This approach offers a rapid and efficient synthesis of 2H-indazoles under mild reaction conditions, proceeding in good to excellent yields.[4][5] The reaction involves the generation of a reactive aryne intermediate which then undergoes a [3+2] cycloaddition with a sydnone, followed by a retro-[4+2] cycloaddition to release carbon dioxide and form the aromatic 2H-indazole.
Experimental Protocol
To a solution of the sydnone (0.4 mmol) and 2-(trimethylsilyl)aryl triflate (0.6 mmol) in anhydrous acetonitrile (4 mL) is added a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.6 mL, 0.6 mmol) dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for the specified time (typically 1-4 hours) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding 2H-indazole.[5]
Data Presentation
| Entry | Sydnone Substituent (R) | Aryne Precursor | Product | Time (h) | Yield (%) |
| 1 | Phenyl | 2-(Trimethylsilyl)phenyl triflate | 2-Phenyl-2H-indazole | 1 | 95 |
| 2 | 4-Chlorophenyl | 2-(Trimethylsilyl)phenyl triflate | 2-(4-Chlorophenyl)-2H-indazole | 1 | 92 |
| 3 | Methyl | 2-(Trimethylsilyl)phenyl triflate | 2-Methyl-2H-indazole | 2 | 85 |
| 4 | Phenyl | 2-(Trimethylsilyl)-4,5-dichlorophenyl triflate | 5,6-Dichloro-2-phenyl-2H-indazole | 2 | 88 |
| 5 | Isopropyl | 2-(Trimethylsilyl)phenyl triflate | 2-Isopropyl-2H-indazole | 4 | 78 |
Yields are representative and may vary based on specific substrates and reaction conditions.[5]
Experimental Workflow
Caption: Workflow for [3+2] cycloaddition synthesis of 2H-indazoles.
Rhodium(III)-Catalyzed C-H Functionalization of Azobenzenes
This method provides access to 3-substituted-2-aryl-2H-indazoles through a rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with various coupling partners, such as aldehydes or α-keto aldehydes.[6][7]
Experimental Protocol
In a screw-capped vial, azobenzene (0.2 mmol), aldehyde (0.4 mmol), [Cp*RhCl2]2 (0.005 mmol), and AgSbF6 (0.02 mmol) are dissolved in THF (1.0 mL). The vial is sealed, and the mixture is stirred at 100°C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted-2-aryl-2H-indazole.[7]
Data Presentation
| Entry | Azobenzene Substituent | Aldehyde | Product | Yield (%) |
| 1 | H | Benzaldehyde | 2,3-Diphenyl-2H-indazole | 85 |
| 2 | 4,4'-di-Me | Benzaldehyde | 5-Methyl-2-(p-tolyl)-3-phenyl-2H-indazole | 82 |
| 3 | H | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-phenyl-2H-indazole | 75 |
| 4 | H | Butyraldehyde | 3-Propyl-2-phenyl-2H-indazole | 68 |
| 5 | 4,4'-di-OMe | Benzaldehyde | 5-Methoxy-2-(4-methoxyphenyl)-3-phenyl-2H-indazole | 88 |
Yields are representative and may vary based on specific substrates and reaction conditions.[7]
Experimental Workflow
Caption: Workflow for Rh(III)-catalyzed 2H-indazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2H-indazoles, a crucial scaffold in medicinal chemistry. The following sections outline two primary, reliable, and high-yielding synthetic strategies, complete with quantitative data, step-by-step protocols, and workflow visualizations.
Introduction
2H-indazoles are a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. One-pot synthesis methodologies offer a streamlined, efficient, and atom-economical approach to constructing this privileged scaffold, minimizing the need for isolation of intermediates and reducing waste. This document details two prominent one-pot methods: the reductive cyclization of o-nitrobenzaldehydes and the copper-catalyzed three-component reaction of 2-halobenzaldehydes.
Method 1: One-Pot Condensation and Reductive Cyclization of o-Nitrobenzaldehydes
This method involves the initial condensation of an o-nitrobenzaldehyde with a primary amine to form an o-imino-nitrobenzene intermediate, which then undergoes an in-situ reductive cyclization to yield the desired 2H-indazole. Organophosphorus reagents are commonly employed as the reductant in this transformation.[1][2][3][4][5]
Data Presentation
Table 1: Organophosphorus-Mediated One-Pot Synthesis of 2H-Indazoles from o-Nitrobenzaldehydes
| Entry | o-Nitrobenzaldehyde Substituent | Amine | Product | Yield (%) |
| 1 | H | Aniline | 2-Phenyl-2H-indazole | 92 |
| 2 | H | 4-Chloroaniline | 2-(4-Chlorophenyl)-2H-indazole | 62 |
| 3 | H | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 57 |
| 4 | 4-Cl | Aniline | 5-Chloro-2-phenyl-2H-indazole | 85 |
| 5 | 4-MeO | Aniline | 5-Methoxy-2-phenyl-2H-indazole | 88 |
| 6 | H | Benzylamine | 2-Benzyl-2H-indazole | 75 |
| 7 | H | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 68 |
Data compiled from representative literature. Yields are isolated yields.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 2-Aryl-2H-indazoles
Materials:
-
Appropriate o-nitrobenzaldehyde (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
Triethyl phosphite (3.0 equiv)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube) equipped with a magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean and dry reaction vessel under an inert atmosphere, add the o-nitrobenzaldehyde (1.0 equiv) and the substituted aniline (1.0 equiv) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding o-imino-nitrobenzene.
-
Add triethyl phosphite (3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2H-indazole.
Logical Workflow
Caption: Workflow for the one-pot synthesis of 2H-indazoles.
Method 2: Copper-Catalyzed One-Pot Three-Component Synthesis
This highly efficient method involves the reaction of a 2-bromobenzaldehyde, a primary amine, and an azide source in the presence of a copper catalyst. This approach allows for the rapid assembly of structurally diverse 2H-indazoles.[6]
Data Presentation
Table 2: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes
| Entry | 2-Bromobenzaldehyde Substituent | Amine | Azide Source | Catalyst | Solvent | Yield (%) |
| 1 | H | Aniline | NaN₃ | CuI | DMSO | 94 |
| 2 | 4-Cl | Aniline | NaN₃ | CuI | DMSO | 89 |
| 3 | 4-MeO | Aniline | NaN₃ | CuI | DMSO | 91 |
| 4 | H | 4-Toluidine | NaN₃ | CuI | DMSO | 92 |
| 5 | H | 4-Anisidine | NaN₃ | CuI | DMSO | 88 |
| 6 | H | Benzylamine | NaN₃ | CuI | DMSO | 85 |
| 7 | H | n-Butylamine | NaN₃ | CuI | DMSO | 78 |
Data compiled from representative literature. Yields are isolated yields.
Experimental Protocol: General Procedure for the Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
Materials:
-
Appropriate 2-bromobenzaldehyde (1.0 equiv)
-
Substituted primary amine (1.2 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., sealed tube) equipped with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean and dry sealed tube under an inert atmosphere, add 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (2.0 equiv), CuI (10 mol%), and DMEDA (20 mol%).
-
Add anhydrous DMSO to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2H-indazole.
Signaling Pathway Diagram
Caption: Proposed mechanism for the copper-catalyzed synthesis.
References
- 1. A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. 59. A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System. (2018) | Jens Schoene | 28 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for the Preparation of Indeno[1,2-b]fluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of indeno[1,2-b]fluorene and its derivatives, compounds of significant interest in the fields of organic electronics and materials science. The protocols outlined below are based on established and scalable synthetic routes, offering a guide for the preparation of these complex polycyclic aromatic hydrocarbons.
Overview of Synthetic Strategy
The preparation of indeno[1,2-b]fluorene derivatives typically follows a multi-step synthetic sequence. A common and effective approach involves the initial construction of a substituted indeno[1,2-b]fluorene-6,12-dione core. This intermediate is then converted to the target indeno[1,2-b]fluorene through a nucleophilic addition followed by a reduction reaction. This modular approach allows for the introduction of a variety of substituents at different positions on the core scaffold, enabling the fine-tuning of the molecule's electronic and physical properties.
A generalized workflow for this synthetic strategy is depicted below:
Caption: Synthetic workflow for indeno[1,2-b]fluorene derivatives.
Quantitative Data
The following table summarizes the yields for key steps in the synthesis of various 5,11-diethynyl-indeno[1,2-b]fluorene-6,12-diones, demonstrating the efficiency of the Sonogashira cross-coupling reaction with different silylacetylenes.
| Entry | Dione Precursor | Silylacetylene | Product | Yield (%) |
| 1 | 5,11-Diiodo-IF-dione | Trimethylsilylacetylene | 8a | 75 |
| 2 | 5,11-Diiodo-IF-dione | Triethylsilylacetylene | 8b | 80 |
| 3 | 5,11-Diiodo-IF-dione | Triisopropylsilylacetylene | 8c | 85 |
| 4 | 5,11-Dibromo-IF-dione | tert-Butyldimethylsilylacetylene | 8d | 65 |
| 5 | 5,11-Dibromo-IF-dione | Triphenylsilylacetylene | 8e | 90 |
Experimental Protocols
Protocol 1: Scalable Synthesis of 5,11-Dibromoindeno[1,2-b]fluorene-6,12-dione
This protocol details a scalable method for preparing the key dione intermediate.[1][2][3][4][5]
Materials:
-
2,5-Dibromo-p-xylene
-
Arylboronic acid (e.g., 2-formylphenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene, Ethanol, Water, Acetone, Dichloromethane (DCM)
Procedure:
-
Synthesis of the Tetrahalide Intermediate: To a solution of 2,5-dibromo-p-xylene in a suitable solvent, add an iodinating agent (e.g., iodine and periodic acid) and heat to reflux. Monitor the reaction by TLC or GC-MS until completion. After cooling, the product is isolated by filtration and washed to yield the tetrahalide intermediate.
-
Suzuki Cross-Coupling: In a degassed mixture of toluene, ethanol, and water, dissolve the tetrahalide intermediate, arylboronic acid, and potassium carbonate. Add Pd(OAc)₂ and PPh₃ as the catalyst system. Heat the mixture to reflux and stir until the reaction is complete. After cooling, the organic layer is separated, washed, dried, and concentrated to yield the p-terphenyl derivative.
-
Oxidation to the Diacid: Dissolve the p-terphenyl derivative in a mixture of pyridine and water. Heat to reflux and add KMnO₄ portion-wise. Continue refluxing until the purple color of permanganate disappears. Cool the reaction, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the diacid intermediate. Collect the solid by filtration and dry.
-
Intramolecular Friedel-Crafts Acylation: Slowly add the diacid intermediate to stirred, concentrated H₂SO₄ at room temperature.[1] Stir the resulting dark brown solution overnight.[1] Carefully pour the reaction mixture onto ice. Collect the precipitate by filtration and wash sequentially with water, saturated sodium bicarbonate solution, water, and acetone.[1] Dry the solid to obtain 5,11-dibromoindeno[1,2-b]fluorene-6,12-dione as a bright orange solid.[1]
Protocol 2: Synthesis of 5,11-Diethynyl-indeno[1,2-b]fluorene-6,12-diones via Sonogashira Coupling
This protocol describes the functionalization of the dione core with ethynyl groups.[1][2][3][4][5]
Materials:
-
5,11-Dihalo-indeno[1,2-b]fluorene-6,12-dione (bromo or iodo derivative)
-
Trialkylsilylacetylene (e.g., triisopropylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N)
Procedure:
-
In a reaction vessel, combine the 5,11-dihalo-indeno[1,2-b]fluorene-6,12-dione, Pd(PPh₃)₄, and CuI in a mixture of THF and iPr₂NH.[1]
-
Degas the mixture by bubbling argon through the solution for at least 30 minutes.[1]
-
Add the desired trialkylsilylacetylene via syringe.[1]
-
Heat the reaction mixture to 55-60 °C and monitor its progress by NMR or TLC. The reaction is typically complete within 24-48 hours.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/dichloromethane) to afford the desired 5,11-diethynyl-indeno[1,2-b]fluorene-6,12-dione as a solid.
Protocol 3: Synthesis of 6,12-Disubstituted Indeno[1,2-b]fluorenes
This protocol outlines the final conversion of the dione precursor to the fully conjugated indeno[1,2-b]fluorene system.[6][7]
Materials:
-
Substituted indeno[1,2-b]fluorene-6,12-dione
-
Organolithium or Grignard reagent (e.g., aryllithium, ethynyllithium)
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous toluene
-
Anhydrous diethyl ether or THF
Procedure:
-
Nucleophilic Addition: Dissolve the substituted indeno[1,2-b]fluorene-6,12-dione in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C.
-
Slowly add a solution of the organolithium or Grignard reagent. Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol intermediate.
-
Reduction with SnCl₂: Dissolve the crude diol intermediate in anhydrous toluene under an inert atmosphere.[6] Add anhydrous SnCl₂ and heat the mixture to 40-80 °C.[6] The reaction progress is often indicated by a color change to a deep magenta or purple solution.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 6,12-disubstituted indeno[1,2-b]fluorene.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
UV-Vis Spectroscopy: To determine the optical properties, such as the absorption maxima.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties and determine the HOMO/LUMO energy levels.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Organolithium and Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Concentrated acids and oxidizing agents are corrosive and should be handled with appropriate caution.
-
Proper waste disposal procedures should be followed for all chemical waste.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Scalable synthesis of 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones and exploration of their solid state packing [beilstein-journals.org]
- 4. Scalable synthesis of 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones and exploration of their solid state packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Scalable synthesis of 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones and exploration of their solid state packing [beilstein-journals.org]
- 6. bradleydrose.com [bradleydrose.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2H-Indene Derivatives in Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2H-indene derivatives, particularly indenofluorene-based materials, in the fabrication of organic semiconductors. It is intended to guide researchers in the synthesis of these compounds and their application in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Introduction
This compound derivatives, especially the fused-ring structures known as indenofluorenes, have emerged as a promising class of materials for organic electronics. Their rigid, planar structures and tunable electronic properties make them excellent candidates for use as active materials in a variety of devices. These compounds can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, and some even demonstrate ambipolar charge transport. The versatility of their chemical synthesis allows for fine-tuning of their frontier molecular orbital energy levels, leading to optimized performance in organic field-effect transistors and organic solar cells.
Data Presentation: Performance of this compound Derivatives
The performance of various this compound derivatives in organic electronic devices is summarized below. These tables provide a comparative overview of key performance metrics for both organic field-effect transistors and organic solar cells.
Table 1: Performance of this compound Derivatives in Organic Field-Effect Transistors (OFETs)
| Derivative | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Device Architecture | Processing Method | Reference |
| Poly(6,6′,12,12′-tetraoctylindeno[1,2-b]fluorene-co-4,7-bis(2-thienyl)-2,1,3-benzothiadiazole) (PIF-DBT) | 10⁻³ - 10⁻⁵ | - | - | Spin-coating | [1] |
| 2,2′-(indeno[1,2-b]fluorene-6,12-diylidene)dimalononitrile (IFDM) derivative with C₁₂ side chains | ~0.9 (n-channel) | 10⁷ - 10⁸ | - | Solution-processing | [2][3] |
| Indenofluorene-bithiophene copolymer | > 10⁻⁴ | - | Bottom-gate | - | |
| Indenofluorene-terthiophene copolymer | > 10⁻⁴ | - | Bottom-gate | - |
Table 2: Performance of this compound Derivatives in Organic Solar Cells (OSCs)
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| Poly(6,6′,12,12′-tetraoctylindeno[1,2-b]fluorene-co-4,7-bis(2-thienyl)-2,1,3-benzothiadiazole) (PIF-DBT50) | PC₇₁BM | 1.70 | 0.77 | 5.50 | - | [1] |
| C1 copolymer (fluorene-based with DTDBAL) | PC₇₀BM | 0.45 | 0.51 | 2.50 | 35 | [4] |
| C2 copolymer (fluorene-based with multiple acceptors) | PC₇₀BM | 0.34 | 0.56 | 2.01 | 30 | [4] |
Structure-Property Relationships and Charge Transport
The electronic properties and performance of this compound derivatives in organic semiconductors are intrinsically linked to their molecular structure. The extended π-conjugation of the indenofluorene scaffold provides a pathway for efficient charge transport.[5] By modifying the peripheral substituents, the frontier molecular orbital (HOMO and LUMO) energy levels can be precisely tuned.
Electron-withdrawing groups, such as dicyanovinylene, when attached to the indenofluorene core, lower the LUMO level, facilitating electron injection and transport, leading to n-type semiconductor behavior.[2][3] Conversely, the incorporation of electron-donating units can raise the HOMO level, promoting hole transport for p-type applications.
The charge transport in these materials primarily occurs through a hopping mechanism between adjacent molecules in the solid state. Therefore, achieving a high degree of molecular ordering and π-π stacking in thin films is crucial for high charge carrier mobility. Solution-processing techniques that promote the self-assembly of these molecules into well-ordered domains are often employed to enhance device performance.[2][3]
Experimental Protocols
Synthesis of Indenofluorene-Based Copolymers
This protocol describes a general method for the synthesis of donor-acceptor copolymers based on indenofluorene derivatives via Suzuki polycondensation.
Materials:
-
Dibromo-functionalized indenofluorene monomer
-
Diboronic ester-functionalized comonomer (e.g., a thiophene or benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the dibromo-indenofluorene monomer, the diboronic ester comonomer, and the base in anhydrous toluene.
-
Degas the solution by bubbling with argon or nitrogen for 30 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the precipitated polymer and wash it with methanol and acetone to remove any remaining catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove oligomers and impurities.
-
Dry the purified polymer under vacuum.
Fabrication of Organic Field-Effect Transistors (OFETs)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
This compound derivative solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the Si/SiO₂ substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or a piranha solution to remove any organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
-
-
Active Layer Deposition:
-
Spin-coat the this compound derivative solution onto the prepared substrate. The spin speed and solution concentration will determine the film thickness.
-
Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. A typical channel length and width are 50 µm and 1 mm, respectively.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere or in air, depending on the stability of the material.
-
Fabrication of Organic Solar Cells (OSCs)
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.
Materials:
-
Indium tin oxide (ITO) coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
A blend solution of a this compound derivative (donor) and a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor in a suitable organic solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane)
-
Low work function metal for cathode (e.g., Ca/Al or LiF/Al)
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass by etching with an acid (e.g., HCl).
-
Clean the substrate sequentially in detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrate and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.
-
Anneal the PEDOT:PSS layer on a hotplate (e.g., at 150 °C for 10 minutes) to remove water.
-
-
Active Layer Deposition:
-
Inside a glovebox, spin-coat the blend solution of the this compound derivative and the acceptor onto the PEDOT:PSS layer.
-
Anneal the active layer at an optimized temperature to control the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of a low work function material (e.g., Ca or LiF) followed by a thicker layer of aluminum (Al) through a shadow mask to define the active area of the device.
-
-
Device Characterization:
-
Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
References
- 1. Synthesis and characterization of indeno[1,2-b]fluorene-based low bandgap copolymers for photovoltaic cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solution-Processable Indenofluorenes on Polymer Brush Interlayer: Remarkable N-Channel Field-Effect Transistor Characteristics under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of new donor-acceptor type copolymers based on fluorene derivatives for photovoltaic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indenofluorene Scaffolds – Haley Lab [haleylab.uoregon.edu]
Application Notes and Protocols: Cycloaddition Reactions Involving 2H-Indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Indene, a non-aromatic isomer of the more stable 1H-indene, is a highly reactive and transient intermediate. Its fleeting existence makes it a challenging yet intriguing substrate for cycloaddition reactions. The inherent strain and the presence of a conjugated diene system within the this compound core offer unique opportunities for the construction of complex polycyclic and heterocyclic frameworks, which are valuable scaffolds in medicinal chemistry and materials science. These application notes provide an overview of the cycloaddition reactions involving in situ generated this compound and furnish protocols for their execution.
Due to the transient nature of this compound, these reactions typically involve its generation in the presence of a trapping agent (a dienophile or dipolarophile) to yield the desired cycloadduct. Common methods for generating this compound intermediates include photochemical isomerization of 1H-indenes and thermal retro-Diels-Alder reactions of suitable precursors.
Diels-Alder Reactions: [4+2] Cycloaddition
The conjugated diene system of this compound makes it a suitable candidate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[1][2][3] The reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control.
General Reaction Scheme:
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2H-Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of aryl-substituted indenes utilizing a palladium-catalyzed Suzuki cross-coupling reaction. The indene moiety is a crucial scaffold in various biologically active molecules and materials science, making its functionalization a key area of interest in synthetic chemistry.
Palladium-Catalyzed Suzuki Coupling for the Synthesis of 4-Aryl-2-methyl-1H-indenes
A highly efficient, ligand-free palladium-catalyzed Suzuki coupling has been developed for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which serve as direct precursors to the corresponding 4-aryl-2-methyl-1H-indenes. This method offers several advantages, including the use of a low-cost, ligand-free palladium catalyst, high yields, and the ability to be performed on a multi-gram scale.[1][2]
The overall synthetic strategy involves a two-step process:
-
Suzuki Cross-Coupling: A palladium-catalyzed reaction between 4-bromo-2-methylindan-1-one and a variety of arylboronic acids.
-
Reduction and Dehydration: A subsequent one-pot reduction of the ketone and dehydration of the resulting alcohol to furnish the desired 4-aryl-2-methyl-1H-indene.
Reaction Workflow
Caption: Workflow for the synthesis of 4-aryl-2-methyl-1H-indenes.
Quantitative Data Summary
The ligand-free Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids proceeds in excellent yields. The following table summarizes the results for a range of substituted arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-methylindan-1-one | 98 |
| 2 | 2-Methylphenylboronic acid | 2-Methyl-4-(o-tolyl)indan-1-one | 98 |
| 3 | 3-Methylphenylboronic acid | 2-Methyl-4-(m-tolyl)indan-1-one | 97 |
| 4 | 4-Methylphenylboronic acid | 2-Methyl-4-(p-tolyl)indan-1-one | 98 |
| 5 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methylindan-1-one | 96 |
| 6 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-methylindan-1-one | 95 |
| 7 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-methylindan-1-one | 96 |
| 8 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methyl-4-(4-(trifluoromethyl)phenyl)indan-1-one | 92 |
| 9 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-(3,5-Bis(trifluoromethyl)phenyl)-2-methylindan-1-one | 95 |
| 10 | Naphthalen-1-ylboronic acid | 2-Methyl-4-(naphthalen-1-yl)indan-1-one | 93 |
Reaction Conditions: 4-bromo-2-methylindan-1-one (1.0 eq.), arylboronic acid (1.2 eq.), Pd(OAc)2 (0.005 mol%), TBAB, PEG400, 110 °C, 1 h. Yields are for the isolated indanone product.[1][2]
Experimental Protocols
General Procedure for the Suzuki Coupling Reaction
A mixture of 4-bromo-2-methylindan-1-one (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.005 mol%), and tetrabutylammonium bromide (TBAB) in polyethylene glycol 400 (PEG400) is heated to 110 °C with stirring for 1 hour.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-methylindan-1-one.
General Procedure for the Synthesis of 4-Aryl-2-methyl-1H-indenes
To a solution of the 4-aryl-2-methylindan-1-one (1.0 mmol) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water at 0 °C is added sodium borohydride (NaBH4) in portions. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by column chromatography to yield the pure 4-aryl-2-methyl-1H-indene.
Catalytic Cycle for Suzuki Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Applications of 2D Materials in Energy and Healthcare: Application Notes and Protocols
Two-dimensional (2D) materials, with their unique atomic-level thickness and exceptional electronic, optical, and mechanical properties, are at the forefront of materials science research. Their high surface-area-to-volume ratio and quantum confinement effects have opened up new avenues for groundbreaking applications in both the energy and healthcare sectors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these novel materials.
I. Applications in Energy
The demand for clean and sustainable energy has driven research into advanced materials for energy generation, storage, and conversion. 2D materials offer significant advantages in these areas, from enhancing the efficiency of solar cells to boosting the capacity and charging speed of batteries and supercapacitors.
Energy Storage: Batteries and Supercapacitors
Graphene, MXenes, and Transition Metal Dichalcogenides (TMDs) are leading candidates for next-generation energy storage devices due to their large surface area, excellent conductivity, and ion intercalation capabilities.[1]
Application Note: Graphene's high conductivity and large theoretical specific surface area (2630 m²/g) make it an ideal electrode material for supercapacitors, offering high power density and rapid charge-discharge cycles.[2] While activated carbon is commercially dominant, graphene-based electrodes can achieve higher energy densities, with lab-scale devices reaching 90 to 160 Wh/kg.[2] MXenes, a family of 2D transition metal carbides and nitrides, also exhibit excellent performance in energy storage due to their high electrical conductivity and ability to effectively store metal ions through intercalation.[1]
| 2D Material | Application | Key Performance Metric | Value | Citations |
| Graphene | Supercapacitor Electrode | Specific Surface Area (achieved) | >1520 m²/g | [2] |
| Graphene | Supercapacitor Electrode | Conductivity | >1700 S/m | [2] |
| Graphene-LTO Composite | Li-ion Hybrid Supercapacitor Anode | Reversible Capacity (at 1 C) | 176 mAh/g | [3] |
| Graphene-based Hybrid Supercapacitor | Li-ion Hybrid Supercapacitor | Energy Density (at 0.4 C) | 95 Wh/kg | [3] |
| MoS₂-C Composite | Sodium-ion Battery Anode | Capacity (at 0.25 C) | ~400 mAh/g | [4] |
| Black Phosphorus | Li-ion Battery Anode | Theoretical Capacity | 2596 mAh/g | [5] |
Experimental Protocol: Fabrication of a Graphene-based Supercapacitor Electrode
This protocol describes a general procedure for preparing a graphene-based electrode for a supercapacitor.
Materials:
-
Graphene oxide (GO)
-
Hydrazine hydrate
-
Ammonia solution
-
Nickel foam
-
Ethanol
-
Deionized (DI) water
-
Electrolyte (e.g., 6 M KOH)
Equipment:
-
Beaker
-
Magnetic stirrer and hot plate
-
Ultrasonic bath
-
Tube furnace
-
Electrochemical workstation
Procedure:
-
GO Dispersion: Disperse a known amount of GO in DI water to form a stable suspension using ultrasonication for 1-2 hours.
-
Hydrothermal Reduction:
-
Transfer the GO suspension to a Teflon-lined autoclave.
-
Add hydrazine hydrate and ammonia solution as reducing and stabilizing agents, respectively.
-
Seal the autoclave and heat it at 180°C for 12 hours to form a hydrogel.
-
-
Washing and Freeze-Drying:
-
After cooling, wash the resulting graphene hydrogel with DI water and ethanol to remove any unreacted reagents.
-
Freeze-dry the hydrogel for 48 hours to obtain a porous graphene aerogel.
-
-
Electrode Preparation:
-
Cut a piece of nickel foam to the desired dimensions to serve as the current collector.
-
Prepare a slurry by mixing the graphene aerogel, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP).
-
Coat the slurry onto the nickel foam and dry it in a vacuum oven at 80°C for 12 hours.
-
-
Electrochemical Characterization:
-
Assemble a two-electrode or three-electrode system using the prepared electrode, a counter electrode (e.g., platinum wire), a reference electrode (e.g., Ag/AgCl), and the electrolyte.
-
Perform cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) to evaluate the supercapacitor's performance.
-
Logical Workflow for Supercapacitor Fabrication
Caption: Workflow for the fabrication and testing of a graphene-based supercapacitor.
Energy Generation: Solar Cells
2D materials are being integrated into perovskite solar cells (PSCs) to enhance their power conversion efficiency (PCE) and stability.[6] Their unique properties help in overcoming challenges like poor stability under moisture and light.[6]
Application Note: Graphene and its derivatives, TMDs, and MXenes can be used as interface layers in PSCs to improve charge transport, passivate defects, and protect the perovskite layer from degradation.[7] For instance, doping the photo-absorbing layer of a perovskite solar cell with a small amount of MXene (titanium carbide) has been shown to increase the final efficiency to over 20%.[8]
| 2D Material | Role in Perovskite Solar Cell | Performance Improvement | Resulting PCE | Citations |
| Graphene Nanoflakes | Modifier for TiO₂ electron transport layer | Enhanced PCE from 10.0% | 15.6% | [7] |
| MXene (Titanium Carbide) | Dopant in photo-absorbing layer | Improved charge collection | >20% | [8] |
| 2D Materials (General) | Interface Engineering | Defect passivation and enhanced stability | >26% | [9] |
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a 2D Material Interface Layer
This protocol outlines the fabrication of a perovskite solar cell incorporating a 2D material as an interfacial layer between the electron transport layer (ETL) and the perovskite active layer.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
2D material dispersion (e.g., few-layer MoS₂)
-
Perovskite precursor solution (e.g., MAI and PbI₂)
-
Spiro-OMeTAD solution (hole transport material)
-
Gold or silver for the back electrode
Equipment:
-
Spin coater
-
Hot plate
-
Tube furnace
-
Solar simulator
-
Current-voltage measurement system
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, DI water, acetone, and isopropanol in an ultrasonic bath.
-
ETL Deposition: Deposit a compact TiO₂ layer on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature.
-
2D Material Interfacial Layer Deposition:
-
Prepare a stable dispersion of the 2D material (e.g., MoS₂) in a suitable solvent.
-
Spin-coat a thin layer of the 2D material dispersion onto the TiO₂ layer.
-
Anneal at a moderate temperature to remove the solvent and improve adhesion.
-
-
Perovskite Layer Deposition:
-
In a glovebox, spin-coat the perovskite precursor solution onto the 2D material-coated substrate.
-
Anneal the film on a hotplate to form the crystalline perovskite layer.
-
-
Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution on top of the perovskite layer.
-
Back Electrode Deposition: Thermally evaporate a gold or silver back electrode to complete the device.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated sunlight (AM 1.5G) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Step-by-step workflow for fabricating a perovskite solar cell with a 2D material interface.
II. Applications in Healthcare
The unique properties of 2D materials make them highly attractive for a range of biomedical applications, from sensitive disease detection to targeted drug delivery and advanced cancer therapies.[10] Their large surface area allows for high drug loading, and their responsiveness to external stimuli enables controlled drug release.[11][12]
Drug Delivery
2D nanomaterials are being explored as carriers for delivering various therapeutics, including small-molecule drugs and proteins.[11][13] Their sheet-like structure provides a large surface area for high drug loading capacity.[11]
Application Note: Graphene oxide (GO), with its abundant oxygen-containing functional groups, is an excellent platform for drug delivery.[12] It can be functionalized to improve biocompatibility and target specific cells. Black phosphorus (BP) nanosheets are also promising due to their biodegradability and high drug loading efficiency.[14][15] For instance, doxorubicin (DOX), a common chemotherapy drug, can be loaded onto PEGylated BP nanosheets with high efficiency for cancer therapy.[16]
| 2D Material | Drug | Loading Capacity | Release Stimulus | Citations |
| Graphene Oxide | Doxorubicin (DOX) | High | pH, NIR laser | [12] |
| PEGylated BP Nanosheets | Doxorubicin (DOX) | High | pH, NIR laser | [16] |
| Ti₃C₂Tₓ-CoNWs | Doxorubicin (DOX) | High | pH, NIR laser | [17] |
Experimental Protocol: Preparation of Doxorubicin-Loaded Graphene Oxide Nanoparticles
This protocol details the synthesis of GO and its subsequent loading with the anticancer drug doxorubicin (DOX).
Materials:
-
Graphite flakes
-
Sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Ice bath
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Dialysis tubing
-
UV-Vis spectrophotometer
Procedure:
-
Graphene Oxide Synthesis (Modified Hummers' Method):
-
Slowly add concentrated H₂SO₄ and H₃PO₄ to graphite flakes in an ice bath with constant stirring.[18]
-
Gradually add KMnO₄ to the mixture, keeping the temperature below 20°C.
-
Heat the mixture to 50°C and stir for 12 hours.[19]
-
Cool the mixture and pour it onto ice, then add H₂O₂ to quench the reaction.
-
Wash the resulting graphite oxide with HCl and DI water via centrifugation until the pH is neutral.
-
Exfoliate the graphite oxide into GO nanosheets using ultrasonication.
-
-
Doxorubicin Loading:
-
Disperse the synthesized GO in DI water.
-
Add DOX·HCl solution to the GO dispersion and stir for 24 hours at room temperature in the dark. The loading is driven by π-π stacking and electrostatic interactions.
-
Centrifuge the mixture to separate the DOX-loaded GO (GO-DOX).
-
Wash the GO-DOX with DI water to remove any unbound DOX.
-
-
Drug Loading Efficiency Quantification:
-
Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer to determine the concentration of free DOX.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanosheets) × 100
-
-
Signaling Pathway for Stimuli-Responsive Drug Release
Caption: Stimuli-responsive drug release from a 2D material-based delivery system.
Biosensing
The exceptional electronic properties and high surface area of 2D materials make them ideal for fabricating highly sensitive biosensors for the detection of various biomarkers.[20][21]
Application Note: Graphene-based field-effect transistors (GFETs) are highly sensitive to changes in their electronic environment, allowing for the label-free detection of biomolecules such as DNA, miRNA, and proteins.[20][22] The large surface of graphene allows for the immobilization of a high density of biorecognition molecules (e.g., antibodies, aptamers), leading to enhanced sensitivity.[21] Graphene-based biosensors have shown low limits of detection, for instance, a label-free electrochemical biosensor for DNA detection achieved a detection limit of 2.95 pM.[20]
| 2D Material | Sensor Type | Target Analyte | Limit of Detection | Citations |
| Graphene Oxide Nanocomposite | Electrochemical | DNA | 2.95 pM | [20] |
| N-doped Graphene | Electrochemical | miRNA | 0.2 fM | [20] |
Experimental Protocol: Fabrication of a Graphene-Based Electrochemical Biosensor for DNA Detection
This protocol describes the fabrication of a simple electrochemical biosensor using a graphene-modified electrode for the detection of a specific DNA sequence.
Materials:
-
Glassy carbon electrode (GCE)
-
Graphene oxide (GO) dispersion
-
Probe DNA with a specific sequence
-
Target DNA (complementary to the probe)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Ferri/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻)
Equipment:
-
Electrochemical workstation
-
Polishing kit for GCE
-
Incubator
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Clean the electrode by sonicating in ethanol and DI water.
-
-
Graphene Modification:
-
Drop-cast a small volume of GO dispersion onto the GCE surface and let it dry to form a thin film.
-
Electrochemically reduce the GO to form reduced graphene oxide (rGO) by applying a negative potential in a PBS solution.
-
-
Probe DNA Immobilization:
-
Activate the carboxyl groups on the rGO surface by incubating the electrode in a solution of EDC and NHS.
-
Rinse the electrode with PBS.
-
Incubate the activated electrode in a solution containing the amine-terminated probe DNA to form amide bonds.
-
-
Hybridization with Target DNA:
-
Incubate the probe-modified electrode in a solution containing the target DNA for a specific time to allow hybridization.
-
Rinse the electrode to remove any non-specifically bound target DNA.
-
-
Electrochemical Detection:
-
Perform electrochemical measurements (e.g., differential pulse voltammetry or electrochemical impedance spectroscopy) in a ferri/ferrocyanide solution.
-
The hybridization of the target DNA will cause a change in the electrochemical signal, which can be correlated to the concentration of the target DNA.
-
Workflow for Graphene-Based Biosensor Fabrication and Detection
Caption: General workflow for the fabrication and use of a graphene-based electrochemical biosensor.
Cancer Therapy
2D materials are being investigated as agents for photothermal therapy (PTT) and photodynamic therapy (PDT) for cancer treatment.[23][24] Their strong light absorption in the near-infrared (NIR) region allows for localized heating to ablate tumor cells.[25]
Application Note: Materials like graphene, boron nitride, and molybdenum disulfide have shown significant potential for PTT.[24] Black phosphorus also exhibits excellent photothermal and photodynamic properties for anti-tumor therapy.[14] These materials can be functionalized with targeting ligands to selectively accumulate in tumors, minimizing damage to healthy tissues.[24] The combination of PTT with chemotherapy, using 2D materials as both the photothermal agent and the drug carrier, can lead to synergistic therapeutic effects.[24]
| 2D Material | Therapeutic Modality | Key Property | Observation | Citations |
| Graphene, Boron Nitride, MoS₂ | Photothermal Therapy (PTT) | High photothermal conversion efficiency | Effective for tumor ablation | [23][24] |
| Black Phosphorus | PTT and Photodynamic Therapy (PDT) | Excellent photothermal and photodynamic properties | Promising for anti-tumor therapy | [14] |
| Ti₃C₂Tₓ MXene | PTT | High photothermal conversion efficiency | Can induce pyroptosis in cancer cells | [26] |
Experimental Protocol: In Vitro Photothermal Therapy of Cancer Cells using 2D Nanosheets
This protocol describes an in vitro experiment to evaluate the photothermal efficacy of 2D nanosheets on cancer cells.
Materials:
-
2D nanosheet dispersion (e.g., PEGylated MoS₂)
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Calcein-AM and Propidium Iodide (PI) for live/dead staining
-
96-well plates
-
NIR laser (e.g., 808 nm)
Equipment:
-
Cell culture incubator
-
Microplate reader
-
Fluorescence microscope
-
IR thermal camera
Procedure:
-
Cell Culture: Culture the cancer cells in a 96-well plate until they reach a confluence of about 70-80%.
-
Incubation with Nanosheets:
-
Prepare different concentrations of the 2D nanosheet dispersion in the cell culture medium.
-
Replace the medium in the wells with the nanosheet-containing medium and incubate for a few hours to allow for cellular uptake.
-
-
NIR Laser Irradiation:
-
Irradiate the cells in each well with an 808 nm NIR laser at a specific power density for a set duration.
-
Include control groups: cells only, cells with nanosheets but no laser, and cells with laser but no nanosheets.
-
Monitor the temperature change during irradiation using an IR thermal camera.
-
-
Cell Viability Assessment:
-
After irradiation, incubate the cells for a further 24 hours.
-
Perform a live/dead staining assay using Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Visualize the cells under a fluorescence microscope and quantify the cell viability using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each group.
-
Plot the cell viability against the concentration of the nanosheets and the laser power density to determine the photothermal efficacy.
-
Signaling Pathway for Photothermal Cancer Therapy
Caption: Mechanism of 2D material-mediated photothermal therapy for cancer.
References
- 1. The role of 2D material families in energy harvesting: An editorial overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thegraphenecouncil.org [thegraphenecouncil.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of two-dimensional materials in perovskite solar cells: recent progress, challenges, and prospective solutions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Two-Dimensional Materials for Highly Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. scienmag.com [scienmag.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. 2D layered nanomaterials for therapeutics delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]
- 13. Recent advances in two-dimensional materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Black Phosphorus and its Biomedical Applications [thno.org]
- 15. Frontiers | Recent development in black phosphorus nanomaterials for anticancer applications [frontiersin.org]
- 16. Black Phosphorus Nanosheets as a Robust Delivery Platform for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances of MXenes; Perspectives on Biomedical Research [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Applications of Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Graphene-Based Biosensors for Detection of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Graphene biosensors for bacterial and viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace [repository.upenn.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Potential and Progress of 2D Materials in Photomedicine for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Recent advances in 2D material-based phototherapy [frontiersin.org]
- 26. Impact of different 2D materials on the efficacy of photothermal and photodynamic therapy in 3D-bioprinted breast cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-Indene
Welcome to the technical support center for the synthesis of 2H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthetic experiments. Given the isomeric instability of this compound, this guide focuses on strategies for its generation, potential isolation, and the management of its isomerization to the more stable 1H-indene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the indene skeleton, with a special focus on the challenges associated with obtaining the this compound isomer.
| Issue | Potential Cause | Recommendation |
| Low to No Yield of Indene Product | Incomplete reaction due to inactive catalyst, incorrect temperature, or insufficient reaction time. | Ensure the catalyst is fresh and active. Optimize the reaction temperature and time based on literature precedents for similar indene syntheses. Monitor the reaction progress using techniques like TLC or GC-MS. |
| Decomposition of starting materials or intermediates. | Use purified reagents and solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Product is Exclusively 1H-Indene, Not the Desired this compound | Rapid isomerization of the initially formed this compound to the thermodynamically more stable 1H-indene. | This compound is a highly unstable isomer. Its direct isolation in high yield is generally not feasible under standard laboratory conditions. Consider in situ generation and trapping of the this compound with a suitable reagent to form a stable derivative. |
| Reaction conditions (e.g., acidic or basic) catalyze the isomerization. | Employ neutral reaction conditions where possible. If the synthetic route allows, consider photochemical methods or flash vacuum pyrolysis (FVP) for the generation of this compound, which can then be trapped at low temperatures.[1][2] | |
| Presence of Significant Byproducts | Side reactions such as polymerization, oxidation, or fragmentation. | Lower the reaction temperature to minimize side reactions. Ensure the absence of oxygen and light, which can promote polymerization and degradation. Use of radical inhibitors might be beneficial in some cases. |
| Impurities in starting materials. | Purify all starting materials and solvents before use. Common impurities in commercially available indene can be removed by treatment with acid and base, followed by distillation.[3] | |
| Difficulty in Purifying the Product | Co-elution of 1H- and this compound isomers or other byproducts during chromatography. | If a mixture of isomers is obtained, separation can be challenging due to similar polarities. Consider converting the mixture to a derivative that might be more easily separable. Fractional distillation or crystallization may also be effective for purifying 1H-indene from other impurities.[3][4] |
| Thermal instability of the product during purification. | Use low-temperature purification techniques such as flash chromatography with a cooled column. Avoid prolonged heating during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1H-indene and this compound, and why is this compound so difficult to synthesize and isolate?
A1: 1H-indene and this compound are constitutional isomers that differ in the position of the double bonds within the five-membered ring. 1H-indene has a conjugated system involving the benzene ring, making it thermodynamically more stable. This compound, on the other hand, has an isolated double bond in the five-membered ring and is significantly less stable. This lower stability is the primary reason for its rapid isomerization to 1H-indene under most conditions, making its synthesis and isolation a significant challenge. Computational studies can provide quantitative insights into the energy difference between these isomers.
Q2: Are there any specific synthetic methods that favor the formation of this compound?
A2: While no standard method provides high yields of isolable this compound, certain techniques can be used to generate it as a transient intermediate. These methods often involve high-energy conditions followed by rapid trapping:
-
Flash Vacuum Pyrolysis (FVP): FVP of specific precursors at high temperatures and low pressures can generate this compound in the gas phase, which can then be condensed and trapped at cryogenic temperatures.[1][2]
-
Photochemical Synthesis: Photolysis of certain precursors may lead to the formation of this compound, which can be studied in situ or trapped.
-
Matrix Isolation: This technique allows for the generation and spectroscopic characterization of highly reactive species like this compound by trapping them in an inert gas matrix at very low temperatures (e.g., argon at 10 K).[5][6][7][8][9]
Q3: How can I confirm the presence of this compound in my reaction mixture?
A3: Due to its instability, the characterization of this compound typically requires specialized spectroscopic techniques under conditions that prevent its isomerization.
-
Low-Temperature NMR Spectroscopy: It may be possible to observe the signals of this compound by running NMR experiments at very low temperatures. The proton and carbon chemical shifts for this compound would be distinct from those of 1H-indene. For reference, the 1H-NMR spectrum of 1H-indene shows characteristic signals for the protons on the five-membered ring.[10][11]
-
Infrared (IR) Spectroscopy in a Matrix: When generated and trapped in a cryogenic matrix, the IR spectrum of this compound can be measured and compared with theoretically predicted spectra to confirm its identity.[9]
Q4: My goal is to synthesize a derivative of this compound. What is the best strategy?
A4: The most effective strategy is to generate the this compound in situ and immediately trap it with a reagent that will form a stable adduct. This approach, known as a trapping experiment, bypasses the need to isolate the unstable this compound. The choice of trapping agent will depend on the desired derivative. For example, a dienophile could be used to trap this compound in a Diels-Alder reaction.
Q5: I have a mixture of 1H-indene and other impurities. What is a reliable purification protocol?
A5: A common method for purifying commercial or crude 1H-indene involves the following steps:
-
Washing with dilute acid (e.g., 6M HCl) to remove basic nitrogenous compounds.[3]
-
Washing with a base (e.g., 40% NaOH) to remove acidic compounds like benzonitrile.[3]
-
Fractional distillation to separate 1H-indene from components with different boiling points.
-
For very high purity, fractional crystallization by partial freezing can be employed.[3]
-
Passing the distilled indene through a column of activated silica gel under an inert atmosphere can remove polar impurities.[3]
Experimental Protocols
While a standard protocol for the high-yield synthesis of stable this compound is not available, the following is a representative procedure for the synthesis of the indene skeleton starting from 2-indanone, which can be a precursor for attempts to generate this compound.
Synthesis of Indene from 2-Indanone
This two-step procedure involves the reduction of 2-indanone to 2-indanol, followed by dehydration to yield 1H-indene. The conditions of the dehydration step can influence the potential for transient formation of this compound.
Step 1: Reduction of 2-Indanone to 2-Indanol
-
Reagents and Equipment: 2-indanone, sodium borohydride (NaBH₄), methanol, round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve 2-indanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-indanol.
-
Step 2: Dehydration of 2-Indanol to 1H-Indene
-
Reagents and Equipment: 2-indanol, a dehydrating agent (e.g., p-toluenesulfonic acid or oxalic acid), toluene, Dean-Stark apparatus, heating mantle.
-
Procedure:
-
Combine 2-indanol and a catalytic amount of the dehydrating agent in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and collect the water that is formed.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.
-
The resulting crude 1H-indene can be further purified by fractional distillation.
-
Note: To potentially observe or trap this compound, the dehydration could be attempted under milder, non-acidic conditions, though yields of the indene product may be lower.
Visualizations
Caption: General experimental workflow for the synthesis of 1H-indene from 2-indanone.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of Indene - Chempedia - LookChem [lookchem.com]
- 4. US2413253A - Purification of indene - Google Patents [patents.google.com]
- 5. Matrix Isolation [info.ifpan.edu.pl]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 8. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. AN NMR STUDY OF INDENE USING A PROTON-PROTON DECOUPLING TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Multifunctional Indenes
Welcome to the technical support center for the synthesis of multifunctional indenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, concise guidance on synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in indene synthesis can stem from several factors. Firstly, ensure all reagents and solvents are pure and anhydrous, as many catalytic systems are sensitive to moisture and impurities. Inadequate temperature control can also lead to the formation of side products. For catalytic reactions, ensure the catalyst has not degraded and is used in the correct loading percentage. Reaction time is also a critical parameter; monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint and avoid product decomposition from prolonged reaction times. Finally, product loss during workup and purification is a common issue. Optimize your extraction and chromatography procedures to minimize these losses.
Q2: I am observing poor regioselectivity in my reaction. How can I control the formation of the desired regioisomer?
A2: Regioselectivity is a significant challenge in the synthesis of substituted indenes. In many catalytic reactions, the outcome is dictated by the steric and electronic properties of the substituents on the starting materials. For instance, in the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes, the regioselectivity is dependent on the steric nature of the alkyne substituents.[1][2][3][4] Bulky groups tend to favor the formation of one regioisomer over the other. Similarly, in FeCl3-catalyzed reactions of N-benzylic sulfonamides with internal alkynes, high regioselectivity can be achieved, and this is influenced by the electronic properties of the alkyne.[5][6] Experimenting with different catalysts, ligands, and solvents can also help to steer the reaction towards the desired isomer.
Q3: I am struggling with the purification of my multifunctional indene product. What are the best practices?
A3: The purification of multifunctional indenes, especially those containing polar groups like nitro functionalities, can be challenging.[7] Column chromatography is often the method of choice. For nitro-functionalized indenes, a silica gel column with a gradient elution system, typically starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective.[8] It is crucial to carefully select the solvent system to ensure good separation between the desired product and any side products or unreacted starting materials. In some cases, a high-throughput flash purification system may be necessary for efficient separation.[7]
Q4: My multifunctional indene product seems to be unstable. What are the recommended storage conditions?
A4: The stability of multifunctional indenes can be influenced by their substituent groups. Indenes can be sensitive to air, light, and acidic or basic conditions. It is generally recommended to store purified indenes under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. If the compound is sensitive to acid or base, ensure that the storage container is neutral and that no residual acidic or basic impurities are present from the purification process. For long-term storage, refrigeration or freezing may be appropriate, depending on the compound's physical state.
Troubleshooting Guides
FeCl3-Catalyzed Synthesis of Indenes
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst | Use fresh, anhydrous FeCl3. Ensure it is stored properly to prevent hydration. |
| Low reaction temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. | |
| Poor quality starting materials | Purify N-benzylic sulfonamides and alkynes before use. | |
| Formation of multiple products | Side reactions due to impurities | Ensure all glassware is dry and the reaction is run under an inert atmosphere. |
| Incorrect catalyst loading | Optimize the molar percentage of FeCl3. Typically, 10 mol% is used.[5] | |
| Poor regioselectivity | Electronic effects of alkyne substituents | For unsymmetrical alkynes, the electronics of the substituents will direct the cyclization. Consider modifying the alkyne substituents to enhance selectivity. |
Rh(I)-Catalyzed Synthesis of Indenes
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate | Catalyst poisoning | Ensure starting materials and solvents are free from impurities that could deactivate the Rh(I) catalyst. |
| Ineffective base | Use the recommended base (e.g., Na2CO3) and ensure it is anhydrous.[1] | |
| Low yield of indene product | Suboptimal solvent system | The reaction is typically run in a dioxane/H2O mixture.[1] Varying the ratio may improve yield. |
| Reaction with terminal alkynes or alkenes | This method is generally not suitable for terminal alkynes and alkenes, which may lead to side products or no reaction.[1] | |
| Poor regioselectivity | Steric hindrance of alkyne substituents | The steric bulk of the alkyne substituents is a key factor in determining regioselectivity.[1][2][3][4] Using alkynes with one bulky and one small substituent can significantly improve selectivity. |
Aldol-Type Condensation for Multifunctional Indenes
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient base | Ensure the correct stoichiometry of the base (e.g., LDA or LHMDS) is used to fully deprotonate the acetamide.[7] |
| Short reaction time | The dehydration step may require a prolonged reaction time (e.g., 17 hours) for completion.[7] | |
| Formation of exo-olefin side product | Incomplete dehydration | Ensure the dehydration step is carried out for a sufficient duration and at the appropriate temperature. |
| Difficulty in product isolation | Product mixture is complex | Careful column chromatography is often necessary to isolate the pure indenylacetamide.[7] |
Quantitative Data
Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes
| N-Benzylic Sulfonamide Substituent | Alkyne | Product Substituents | Yield (%) |
| 4-Me | Ph-C≡C-Ph | 1,2-diphenyl-5-methyl-1H-indene | 83 |
| 4-MeO | Ph-C≡C-Ph | 1,2-diphenyl-5-methoxy-1H-indene | 81 |
| 4-Cl | Ph-C≡C-Ph | 5-chloro-1,2-diphenyl-1H-indene | 75 |
| H | Et-C≡C-Et | 1,2-diethyl-1H-indene | 72 |
| H | Ph-C≡C-CO2Et | 1-phenyl-2-(ethoxycarbonyl)-1H-indene | 78 |
Data synthesized from information presented in Liu, C.-R., et al. (2010). Org. Lett., 12(17), 3832–3835.[5][6]
Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes
| R1 in R1-C≡C-R2 | R2 in R1-C≡C-R2 | Major Regioisomer | Regioisomeric Ratio |
| Ph | Me | 1-phenyl-2-methyl-1H-indene | >95:5 |
| Ph | n-Bu | 1-phenyl-2-n-butyl-1H-indene | >95:5 |
| t-Bu | Me | 1-tert-butyl-2-methyl-1H-indene | >95:5 |
| SiMe3 | Ph | 1-phenyl-2-trimethylsilyl-1H-indene | No desired product |
Data synthesized from information presented in Miyamoto, M., et al. (2008). Org. Lett., 10(14), 2975–2978.[1][3][4]
Experimental Protocols
Protocol 1: FeCl3-Catalyzed Synthesis of Functionalized Indenes
This protocol is based on the method described by Liu, C.-R., et al. (2010).[5][6]
-
Materials:
-
N-benzylic sulfonamide (1.0 mmol)
-
Internal alkyne (1.2 mmol)
-
Anhydrous FeCl3 (0.1 mmol, 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
-
Procedure: a. To a dry Schlenk tube under an argon atmosphere, add the N-benzylic sulfonamide, internal alkyne, and anhydrous FeCl3. b. Add anhydrous DCE to the tube via syringe. c. Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1-4 hours). d. Upon completion, quench the reaction with the addition of water (10 mL). e. Extract the mixture with dichloromethane (3 x 15 mL). f. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired functionalized indene.
Protocol 2: Rh(I)-Catalyzed Synthesis of Indenes
This protocol is based on the method described by Miyamoto, M., et al. (2008).[1][3][4]
-
Materials:
-
2-(Chloromethyl)phenylboronic acid (0.5 mmol)
-
Alkyne (0.6 mmol)
-
[RhCl(cod)]2 (0.0125 mmol, 2.5 mol%)
-
Na2CO3 (1.0 mmol)
-
Dioxane (2.0 mL)
-
Water (0.5 mL)
-
-
Procedure: a. In a glovebox, add 2-(chloromethyl)phenylboronic acid, alkyne, [RhCl(cod)]2, and Na2CO3 to a screw-capped vial. b. Outside the glovebox, add dioxane and water to the vial. c. Seal the vial and heat the mixture at 50 °C for 12 hours. d. After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL). e. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. f. Purify the residue by flash column chromatography on silica gel to yield the indene derivative.
Protocol 3: Aldol-Type Condensation for the Synthesis of (5-Nitro-3-indenyl)acetamides
This protocol is adapted from the work of Di Vona, M. L., et al. (2011).[7]
-
Materials:
-
5-Nitroindan-1-one (1.0 mmol)
-
N,N-disubstituted acetamide (1.2 mmol)
-
Lithium diisopropylamide (LDA) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Trifluoroacetic acid (TFA) (2.0 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
-
Procedure: a. To a solution of the N,N-disubstituted acetamide in anhydrous THF at -78 °C under an argon atmosphere, add LDA dropwise. Stir for 30 minutes at this temperature. b. Add a solution of 5-nitroindan-1-one in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 2 hours. c. Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature. d. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and evaporate the solvent. e. Dissolve the crude aldol addition product in anhydrous DCM. Add TFA and stir the solution at room temperature for 17 hours to effect dehydration. f. Wash the reaction mixture with saturated aqueous NaHCO3 solution. g. Dry the organic layer over Na2SO4, filter, and concentrate. h. Purify the crude product by column chromatography on silica gel to obtain the pure (5-nitro-3-indenyl)acetamide.
Visualizations
Caption: Workflow for FeCl3-Catalyzed Indene Synthesis.
Caption: Workflow for Rh(I)-Catalyzed Indene Synthesis.
References
- 1. Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes [organic-chemistry.org]
- 2. Indene synthesis [organic-chemistry.org]
- 3. Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids and alkynes leading to indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes [organic-chemistry.org]
- 6. Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stabilization of Reactive 2H-Indene Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactive 2H-indene intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving these transient species.
Frequently Asked Questions (FAQs)
Q1: What are this compound intermediates, and why are they so reactive?
A1: 2H-indenes are isomers of the more stable 1H-indenes. They possess a non-aromatic five-membered ring with an exocyclic double bond, which makes them highly reactive. This high reactivity is due to the strain of the anti-aromatic 4π-electron system within the five-membered ring and the propensity to isomerize to the more stable, aromatic 1H-indene tautomer. This isomerization is a primary decomposition pathway that researchers must mitigate.
Q2: What are the common decomposition pathways for this compound intermediates?
A2: The primary decomposition pathway is a rapid[1][2]-hydride shift to form the thermodynamically more stable 1H-indene isomer. Other potential decomposition pathways, especially under thermal or photochemical conditions, include polymerization and cycloaddition reactions with other reactive species present in the reaction mixture.
Q3: How can I detect the formation of a transient this compound intermediate in my reaction?
A3: Direct detection is challenging due to their short lifetimes. The most common method is through trapping experiments. By introducing a reactive trapping agent, such as a diene (e.g., cyclopentadiene, furan) or a dienophile, the this compound intermediate can be captured as a stable cycloadduct. Subsequent isolation and characterization of this adduct by NMR, mass spectrometry, and other spectroscopic techniques provide indirect evidence of the this compound's formation.
Troubleshooting Guides
Issue 1: Low Yield of Trapped this compound Adduct
Symptom: The desired cycloadduct from a trapping experiment is obtained in low yield, or not at all, with the major product being the isomerized 1H-indene or polymeric material.
Possible Causes & Solutions:
| Cause | Solution |
| Slow Trapping Rate: The trapping agent is not reactive enough to capture the this compound before it isomerizes. | - Use a more reactive trapping agent. For Diels-Alder trapping, electron-rich dienes are often effective.- Increase the concentration of the trapping agent significantly (5-10 equivalents or more). |
| High Reaction Temperature: Elevated temperatures can accelerate the isomerization of the this compound to the 1H-indene. | - If the reaction conditions permit, lower the reaction temperature to slow down the rate of isomerization. |
| In-situ Generation Issues: The rate of generation of the this compound does not match the rate of trapping. | - Adjust the rate of addition of the precursor or catalyst to control the instantaneous concentration of the this compound, keeping it low to favor trapping over self-reaction. |
| Decomposition of Trapping Agent: The trapping agent may be unstable under the reaction conditions. | - Verify the stability of your trapping agent under the experimental conditions in a separate control experiment. Consider a more robust trapping agent if necessary. |
Logical Flow for Troubleshooting Low Adduct Yield:
Issue 2: Competing Side Reactions in Nazarov Cyclization Leading to Indenes
Symptom: In a Nazarov cyclization intended to form an indenone product, which may proceed through a this compound-like intermediate, significant formation of side products is observed. These can include regioisomeric cyclopentenones or products from incomplete cyclization.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of Regiocontrol in Proton Elimination: The oxyallyl cation intermediate can be deprotonated at multiple sites, leading to different isomers.[2] | - Introduce a directing group, such as a trialkylsilyl group, on the divinyl ketone substrate. The silicon can stabilize the positive charge and direct the elimination.[2]- Use a Lewis acid that can provide better stereoelectronic control over the elimination step. |
| Lewis Acid Stoichiometry: An insufficient amount of Lewis acid may lead to incomplete activation of the divinyl ketone.[2] Conversely, too much strong acid can lead to undesired side reactions. | - Titrate the amount of Lewis acid used. Often, stoichiometric amounts are required for full conversion.[2]- For sensitive substrates, consider using a milder Lewis acid or a catalytic amount of a stronger one. |
| Substrate Isomerization: The starting divinyl ketone may isomerize under the reaction conditions before cyclization. | - Ensure the purity of the starting material.- Employ reaction conditions that favor rapid cyclization over isomerization, such as the use of a more powerful Lewis acid or slightly elevated temperatures (if substrate is stable). |
Signaling Pathway for Nazarov Cyclization and Potential Side Reactions:
Experimental Protocols
Protocol 1: Trapping of a this compound Intermediate with Furan
This protocol is a general guideline for an experiment designed to trap a this compound intermediate generated from a suitable precursor via a thermal rearrangement.
Materials:
-
Precursor to this compound (e.g., a substituted enyne-allene)
-
Furan (freshly distilled, as the trapping agent)
-
Anhydrous toluene (or other high-boiling, inert solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the this compound precursor (1.0 eq).
-
Add a significant excess of furan (at least 10 eq).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the precursor).
-
Flush the system with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (the adduct) should be observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess furan under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.
-
Characterize the adduct by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure.
Experimental Workflow:
References
Technical Support Center: 2H-Indene Functionalization
Welcome to the technical support center for 2H-indene functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability difference between 1H-indene and this compound?
A1: 1H-indene is an aromatic isomer of indene, benefiting from the stability of a 10-pi electron aromatic system (including the phenyl ring). This compound, on the other hand, is a non-aromatic isomer. Its reactivity is largely dictated by the isolated cyclopentadiene-like double bond system, making it more prone to certain side reactions.
Q2: Why is my this compound sample turning yellow/brown and viscous upon storage?
A2: 2H-indenes are susceptible to oligomerization and polymerization, especially when exposed to light, heat, or acidic/basic impurities. The observed change in color and viscosity is a strong indicator of this degradation pathway. It is recommended to store this compound derivatives in a cool, dark place under an inert atmosphere.
Q3: I am observing a complex mixture of products in my reaction, and the NMR spectrum is difficult to interpret. What could be the cause?
A3: A complex product mixture can arise from several concurrent side reactions, including dimerization, rearrangement, and oxidation. It is crucial to analyze the reaction conditions carefully. Consider lowering the reaction temperature, using a higher purity solvent, and ensuring an inert atmosphere.
Troubleshooting Guides for Common Side Reactions
Dimerization and Polymerization
Issue: Formation of high molecular weight byproducts, observed as a viscous oil or an insoluble precipitate. This is often accompanied by a significant decrease in the yield of the desired functionalized product.
Root Cause Analysis: The cyclopentadiene-like moiety in this compound is highly susceptible to Diels-Alder [4+2] cycloaddition reactions with itself, leading to dimers and higher-order polymers. This process can be accelerated by heat and acidic or Lewis acid catalysts.
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Concentration: Use dilute reaction conditions to reduce the frequency of intermolecular collisions that lead to dimerization.
-
Catalyst Choice: If a Lewis acid is required, use the mildest effective catalyst and the lowest possible catalytic loading.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent radical-initiated polymerization.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the time for side reactions to occur.
Illustrative Data on the Effect of Reaction Conditions on Dimerization:
| Condition | Temperature (°C) | Concentration (M) | Desired Product Yield (%) | Dimer/Polymer Byproduct (%) |
| A | 80 | 1.0 | 45 | 55 |
| B | 25 | 1.0 | 70 | 30 |
| C | 25 | 0.1 | 85 | 15 |
| D | 0 | 0.1 | 92 | 8 |
Note: This data is illustrative and serves to demonstrate general trends.
Caption: Diels-Alder dimerization pathway of this compound.
Isomerization and Rearrangement
Issue: Formation of an unexpected isomer of the desired product. This can manifest as the migration of the double bond or rearrangement of the carbon skeleton.
Root Cause Analysis: 2H-indenes can undergo acid-catalyzed isomerization to the more stable 1H-indene tautomer. Carbocationic intermediates, which can be formed in the presence of acids or electrophiles, are also prone to skeletal rearrangements.
Troubleshooting Steps:
-
Control of Acidity: Use non-acidic or buffered reaction conditions whenever possible. If an acid is necessary, opt for a weaker acid or a solid-supported acid for easier removal.
-
Choice of Electrophile: When performing electrophilic additions, choose reagents that are less likely to generate stable carbocations that can undergo rearrangement.
-
Low Temperature: As with dimerization, lower reaction temperatures can disfavor rearrangement pathways which often have a higher activation energy.
-
Solvent Effects: The choice of solvent can influence the stability of charged intermediates. Less polar solvents may disfavor the formation of carbocations that lead to rearrangements.
Technical Support Center: Optimization of Indene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of indene and its derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in your indene synthesis experiments.
1. Issue: Low or No Product Yield
A low yield is one of the most frequent challenges. Follow this troubleshooting workflow to identify the potential cause.[1][2]
References
"preventing isomerization of 2H-indene to 1H-indene"
Technical Support Center: 2H-Indene Isomerization
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted isomerization of this compound to the more stable 1H-indene isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and 1H-indene?
A1: this compound and 1H-indene are constitutional isomers. The key difference lies in the position of the double bond within the five-membered ring. In 1H-indene, the double bond is conjugated with the benzene ring, which imparts greater thermodynamic stability. This compound lacks this conjugation, making it the less stable isomer.
Q2: Why is this compound prone to isomerizing into 1H-indene?
A2: The isomerization of this compound to 1H-indene is a thermodynamically driven process. The resulting 1H-indene is more stable due to the formation of a conjugated system between the double bond in the five-membered ring and the aromatic benzene ring.[1] This increased conjugation lowers the overall energy of the molecule.
Q3: What experimental conditions can trigger the isomerization of this compound?
A3: Several factors can promote the conversion of this compound to 1H-indene. These include:
-
Acids: Both Brønsted and Lewis acids can catalyze the isomerization.
-
Bases: Strong bases can facilitate the rearrangement.
-
Heat: Elevated temperatures can provide the activation energy needed for the isomerization to occur.
-
Light: Exposure to UV light can sometimes induce isomerization.
-
Incompatible Reagents: Strong oxidizing agents can also lead to degradation or rearrangement.[2]
Q4: How can the isomerization be minimized during a chemical reaction?
A4: To prevent isomerization during a reaction, consider the following:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
pH Neutrality: Maintain a neutral pH throughout the reaction and workup, if the reaction chemistry allows. Avoid strong acids and bases.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions including isomerization.[3]
-
Reagent Selection: Choose reagents that are known to be compatible with the this compound system.
Q5: What are the best practices for storing this compound derivatives?
A5: Proper storage is crucial for maintaining the isomeric purity of this compound compounds. Store them in tightly sealed containers in a cool, dark, and well-ventilated area.[2][4] It is also advisable to store them under an inert atmosphere. Avoid exposure to sunlight and air.[2][4]
Q6: How can I confirm the isomeric purity of my this compound sample?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for determining isomeric purity. The proton and carbon chemical shifts, as well as the coupling patterns, will be distinct for the 2H and 1H isomers. Other analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| The 1H-indene isomer is the major product of my synthesis. | The reaction conditions (e.g., high temperature, acidic or basic reagents) favored isomerization. | - Lower the reaction temperature. - Use non-acidic or non-basic catalysts if possible. - Reduce the reaction time. |
| My purified this compound sample contains the 1H-isomer after storage. | Improper storage conditions, such as exposure to light, air, or acidic/basic contaminants.[2][4] | - Store in an amber vial under an inert atmosphere. - Store at low temperatures (refrigerated or frozen). - Ensure the storage container is clean and free of contaminants. |
| I observe polymerization or decomposition of my indene sample. | Indene and its derivatives can be sensitive to air and may form peroxides or polymerize, especially in the presence of impurities.[4] | - Store under an inert atmosphere. - Use freshly purified material. - Add a polymerization inhibitor if compatible with your downstream application. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound Derivatives
-
Receipt and Inspection: Upon receiving a this compound derivative, inspect the container for a tight seal.
-
Inert Atmosphere: If the material is not already under an inert atmosphere, carefully flush the container with dry nitrogen or argon.
-
Aliquoting: If you need to use a small amount, do so in a glove box or under a stream of inert gas. Avoid opening the main container frequently.
-
Storage: Reseal the container tightly, wrap with parafilm for extra security, and store in a refrigerator or freezer designated for chemical storage. The storage area should be dark.[2][4]
Protocol 2: Example of a Reaction to Minimize Isomerization (Conceptual)
This is a conceptual protocol. Specific conditions will depend on the reaction.
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve the this compound starting material in a dry, aprotic solvent (e.g., THF, dioxane).
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Temperature Control: Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) using an ice or dry ice/acetone bath.
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Reagent Addition: Add the other reagents slowly and dropwise to control any exotherm.
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Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Workup: Quench the reaction with a neutral or buffered aqueous solution. Extract the product into a non-polar solvent.
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Purification: Purify the product quickly using column chromatography on neutral silica gel at a low temperature if possible.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Storage: Immediately store the purified this compound product under an inert atmosphere at a low temperature.
Visualizations
Caption: Isomerization pathway from this compound to the more stable 1H-indene.
Caption: Workflow for handling this compound to prevent isomerization.
References
Technical Support Center: Regioselectivity in 2H-Indene Reactions
Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 2H-indenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and functionalization of this versatile scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction with a substituted 2H-indene is giving a mixture of regioisomers. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in reactions with substituted 2H-indenes often depends on a careful balance of electronic and steric factors, as well as the choice of catalyst and reaction conditions. Here are several factors to consider:
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Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the this compound ring can significantly influence the regioselectivity of the reaction. For instance, in Diels-Alder reactions, the electronic properties of substituents on both the diene (the this compound) and the dienophile will dictate the orbital interactions and favor one regioisomer over another.
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Steric Hindrance: Bulky substituents on either the this compound or the reacting partner can block one reaction site, thereby favoring attack at the less hindered position. This is a common strategy for controlling regioselectivity in various organic reactions.
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Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can have a profound impact on regioselectivity.[1] For example, in Heck reactions involving indene, different palladium catalysts and ligands have been shown to favor the formation of different regioisomers.[2] Experimenting with a range of catalysts and ligands is often necessary to optimize the desired regioselectivity.
-
Solvent and Temperature: The polarity of the solvent can influence the transition state of the reaction, which in turn can affect the regioselectivity. Similarly, adjusting the reaction temperature can sometimes favor the formation of the thermodynamically more stable product over the kinetically favored one, or vice versa.
Troubleshooting Workflow for Improving Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
FAQ 2: In a [4+2] cycloaddition (Diels-Alder) reaction involving a this compound, how can I predict the major regioisomer?
Answer:
Predicting the major regioisomer in a Diels-Alder reaction with an unsymmetrical this compound and an unsymmetrical dienophile is guided by the principles of Frontier Molecular Orbital (FMO) theory. The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
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Identify the Dominant FMO Interaction: Determine whether the reaction is a normal-electron-demand (HOMOdiene-LUMOdienophile) or inverse-electron-demand (HOMOdienophile-LUMOdiene) Diels-Alder reaction. This depends on the relative energies of the frontier orbitals, which are influenced by the substituents on both the this compound (diene) and the dienophile.
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Analyze Orbital Coefficients: The regioselectivity is controlled by the matching of the largest orbital coefficients of the interacting FMOs. The new sigma bonds will preferentially form between the atoms with the largest coefficients on the HOMO of one component and the LUMO of the other. Computational chemistry can be a powerful tool for calculating these orbital coefficients and predicting the outcome.[3][4]
Conceptual Diagram of Regioisomer Formation in a Diels-Alder Reaction
Caption: Formation of regioisomers via different transition states.
FAQ 3: I am attempting a metal-catalyzed C-H functionalization of a this compound and getting a mixture of products. What factors should I investigate?
Answer:
Metal-catalyzed C-H functionalization is a powerful tool, but controlling regioselectivity can be challenging. Several factors can influence the site of C-H activation on the this compound ring:
-
Directing Groups: The presence of a directing group on the this compound scaffold can chelate to the metal catalyst and direct the C-H activation to a specific position, often ortho to the directing group. If you are not using a directing group, consider if one can be temporarily installed to control the regioselectivity.
-
Catalyst System: The choice of metal (e.g., Pd, Rh, Co, Ni) and the associated ligands is crucial.[1][5][6] Different catalyst systems can have varying steric and electronic properties that favor C-H activation at different sites. For example, cobalt(III) catalysts have been shown to be effective for the regioselective C-H functionalization of 2-pyridones with allenes.[5][6]
-
Reaction Mechanism: The operative mechanism (e.g., concerted metalation-deprotonation, oxidative addition) can influence the regioselectivity. Understanding the likely mechanism for your chosen catalyst system can help in predicting and controlling the outcome.
Table 1: Influence of Catalyst Components on Regioselectivity in Selected Reactions
| Reaction Type | Catalyst/Ligand | Key Observation | Reference |
| Heck Reaction of Indene | Pd(OAc)₂ with Phenolate Ligand | The use of a phenolate ligand can switch the regioselectivity of the arylation. | [2] |
| Carbocyclization | Ni(dppe)Br₂ | Regioselectivity is dependent on the substituents on the alkyne and the aromatic ring. | [7] |
| C-H Functionalization | Cp*Co(CO)I₂ | Weakly coordinating carbonyl group assists in C-H activation. | [8] |
Experimental Protocols
General Protocol for a Trial Reaction to Determine Regioselectivity
This protocol is a general guideline and should be adapted based on the specific reaction being investigated.
-
Reactant Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable anhydrous solvent (e.g., THF, dioxane, toluene) under an inert atmosphere (N₂ or Ar).
-
Prepare a stock solution of the reaction partner (e.g., dienophile, aryl halide) in the same solvent.
-
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the catalyst and any necessary ligands.
-
Add the solvent, followed by the this compound solution and the reaction partner solution.
-
If required, add any activators or additives.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of starting materials and the formation of products.
-
-
Work-up and Isolation:
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Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product into a suitable organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography or another suitable technique.
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Characterize the regioisomers by NMR spectroscopy (¹H, ¹³C, NOESY) and mass spectrometry to determine their structures and the regioisomeric ratio. Spectroscopic differentiation of regioisomers is a critical step.[9]
-
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective synthesis of indenols via nickel-catalyzed carbocyclization reaction. | Semantic Scholar [semanticscholar.org]
- 8. Indene synthesis [organic-chemistry.org]
- 9. Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
"managing air and moisture sensitivity of 2H-indene"
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and moisture sensitivity of 2H-indene. Due to its inherent instability, proper handling and experimental design are critical to ensure the integrity of your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration of this compound solution (yellowing/browning) | Polymerization or oxidation of this compound initiated by exposure to air (oxygen). | 1. Immediately purge the reaction vessel with an inert gas (e.g., argon or nitrogen).2. Use freshly degassed solvents for all subsequent steps.3. If possible, cool the reaction mixture to slow down the degradation process. |
| Formation of an insoluble precipitate | Polymerization of this compound. | 1. Filter the solution under an inert atmosphere to remove the polymer.2. Re-purify the this compound if necessary, for example, by flash chromatography under inert conditions. |
| Unexpected peaks in NMR or Mass Spectrometry analysis | Isomerization to 1H-indene, or formation of oxidation/hydrolysis byproducts. | 1. Compare spectra with known data for 1H-indene.2. Minimize exposure to air and moisture during sample preparation and analysis.3. Consider using an internal standard to quantify the amount of this compound remaining. |
| Low yield of desired product in reactions involving this compound | Degradation of this compound before or during the reaction. | 1. Ensure all reagents and solvents are rigorously dried and degassed.2. Prepare this compound immediately before use if possible.3. Conduct the reaction under a strict inert atmosphere (glovebox or Schlenk line). |
| Inconsistent reaction outcomes | Variable levels of air and moisture exposure between experiments. | 1. Standardize your experimental setup and handling procedures for air- and moisture-sensitive reagents.2. Document any potential exposure to air or moisture to help identify the source of variability. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to air and moisture?
A1: this compound is a non-aromatic isomer of the more stable 1H-indene. Its five-membered ring contains a strained, non-conjugated diene system that is highly susceptible to:
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Tautomerization: It readily isomerizes to the thermodynamically more stable, aromatic 1H-indene. This process can be catalyzed by trace acids or bases, which can be present in atmospheric moisture.
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Oxidation: The double bonds in the cyclopentadiene ring are susceptible to oxidation by atmospheric oxygen, leading to the formation of peroxides and other oxygenated degradation products.
-
Polymerization: The reactive diene system can undergo polymerization, especially in the presence of light, heat, or impurities.
Q2: What are the primary degradation products of this compound?
A2: The most common degradation product is its more stable isomer, 1H-indene . In the presence of oxygen, various oxidized species can form, including hydroperoxides, which can further decompose. Polymerization leads to the formation of insoluble oligomers or polymers.
Q3: How can I store this compound to maximize its shelf life?
A3: For short-term storage, this compound should be kept as a dilute solution in a rigorously dried and degassed aprotic solvent (e.g., toluene or THF) under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below). For longer-term storage, it is best to generate it fresh before use.
Q4: Can I use standard laboratory techniques when working with this compound?
A4: No, standard benchtop techniques are generally not suitable for handling this compound. The use of an inert atmosphere, either in a glovebox or using Schlenk line techniques, is mandatory to prevent rapid degradation.
Q5: What spectroscopic changes can I expect as this compound degrades?
A5: In ¹H NMR spectroscopy, you will observe the appearance of signals corresponding to 1H-indene. The characteristic signals for the vinylic and allylic protons of this compound will decrease in intensity. In UV-Vis spectroscopy, changes in the absorption spectrum will occur as the non-aromatic this compound converts to the aromatic 1H-indene.
Quantitative Data
| Parameter | Value | Source |
| Calculated Relative Energy (this compound vs. 1H-indene) | This compound is ~20-25 kcal/mol less stable | Theoretical Calculations |
Note: The value is an approximation based on computational chemistry studies. The actual energy difference may vary depending on the computational method and conditions.
Experimental Protocols
Protocol 1: General Handling of this compound Solutions
This protocol outlines the essential steps for handling solutions of this compound to minimize degradation.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Use septa and cannulas for all liquid transfers.
-
All solvents must be freshly distilled from an appropriate drying agent and thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
-
Transfer:
-
Use a gas-tight syringe that has been purged with inert gas to draw up and dispense the this compound solution.
-
Alternatively, use a cannula to transfer the solution between sealed, inerted vessels.
-
-
Reaction Setup:
-
Assemble the reaction glassware and purge with an inert gas for at least 15-20 minutes.
-
Maintain a positive pressure of inert gas throughout the experiment.
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If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Protocol 2: Monitoring the Isomerization of this compound to 1H-Indene by ¹H NMR
This protocol allows for the qualitative and semi-quantitative monitoring of the stability of a this compound sample.
-
Sample Preparation:
-
In a glovebox, prepare a dilute solution of this compound in a deuterated solvent that has been dried over molecular sieves and degassed (e.g., C₆D₆ or THF-d₈).
-
Transfer the solution to an NMR tube fitted with a J. Young valve or a screw cap with a septum.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum immediately after preparation.
-
Leave the NMR tube on the bench (to simulate exposure to ambient light and temperature) or in a controlled environment.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).
-
-
Data Analysis:
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Integrate the characteristic peaks for both this compound and 1H-indene.
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Calculate the relative ratio of the two isomers at each time point to monitor the rate of isomerization.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Degradation pathways of this compound.
"scaling up 2H-indene synthesis for industrial applications"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2H-indene and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, from pilot plant to full-scale manufacturing.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Reaction Yield | 1. Incomplete Conversion: Insufficient reaction time, suboptimal temperature, or catalyst deactivation.2. Byproduct Formation: Undesired side reactions due to incorrect stoichiometry, temperature fluctuations, or impurities in starting materials.3. Product Degradation: Instability of this compound under reaction or workup conditions.4. Catalyst Poisoning: Impurities in reagents or solvents may poison the catalyst. | 1. Optimize Reaction Parameters: Systematically vary temperature, pressure, and reaction time. Implement online monitoring (e.g., HPLC, GC) to track conversion.2. Purify Starting Materials: Ensure the purity of all reagents and solvents. Perform impurity profiling of starting materials.3. Control Temperature Profile: Use a well-controlled reactor heating/cooling system to avoid hotspots.4. Catalyst Screening: Evaluate different catalysts for higher selectivity and stability. Consider catalyst regeneration protocols. |
| TSG-002 | Poor Selectivity (e.g., formation of 1H-indene isomer) | 1. Thermodynamic Isomerization: this compound can isomerize to the more stable 1H-indene, especially under acidic or basic conditions or at elevated temperatures.2. Catalyst-Mediated Isomerization: The chosen catalyst may promote isomerization.3. Prolonged Reaction/Workup Time: Extended exposure to adverse conditions increases the likelihood of isomerization. | 1. Minimize Reaction Temperature and Time: Operate at the lowest effective temperature and for the shortest time necessary for complete conversion.2. pH Control: Neutralize the reaction mixture promptly during workup. Avoid strong acids or bases.3. Solvent Selection: The choice of solvent can influence the rate of isomerization. Screen different solvents.4. Rapid Isolation: Develop a rapid workup and purification protocol to isolate the this compound isomer quickly. |
| TSG-003 | Catalyst Deactivation | 1. Coking: Formation of carbonaceous deposits on the catalyst surface.2. Sintering: Agglomeration of metal particles on the catalyst support at high temperatures.3. Leaching: Dissolution of the active metal from the support into the reaction medium.4. Poisoning: Irreversible binding of impurities (e.g., sulfur or nitrogen compounds) to the catalyst's active sites. | 1. Regeneration: Develop a catalyst regeneration protocol, such as controlled oxidation to burn off coke, followed by reduction.2. Optimize Operating Conditions: Lowering the reaction temperature can reduce sintering.3. Support Selection: Choose a catalyst support that strongly anchors the active metal to prevent leaching.4. Feedstock Purification: Remove potential poisons from the starting materials and solvents. |
| TSG-004 | Difficulties in Product Purification | 1. Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making distillation difficult.2. Similar Boiling Points of Byproducts: Close-boiling impurities can be challenging to separate by distillation.3. Thermal Instability: The product may degrade at the temperatures required for distillation.4. Polymerization: Indene and its derivatives can polymerize, especially at elevated temperatures or in the presence of acidic impurities. | 1. Alternative Purification Methods: Consider crystallization, extraction, or chromatography.2. Vacuum Distillation: Lowering the pressure reduces the boiling point and minimizes thermal degradation.3. Add Inhibitors: Introduce a polymerization inhibitor (e.g., hydroquinone) during distillation.4. Impurity Characterization: Identify the impurities to develop a targeted separation strategy. |
| TSG-005 | Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Inconsistent quality of starting materials, solvents, or catalysts.2. Poor Process Control: Fluctuations in temperature, pressure, agitation, or dosing rates.3. Human Error: Variations in operator procedures. | 1. Strict Quality Control of Raw Materials: Implement rigorous testing and specifications for all incoming materials.2. Process Automation: Use automated systems for process control to ensure consistency.3. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all manufacturing steps. |
Frequently Asked Questions (FAQs)
1. What are the most common challenges when scaling up this compound synthesis from the lab to a pilot plant?
When moving from a laboratory to a pilot-plant scale, the primary challenges include:
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Heat Transfer: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature excursions in large reactors due to the lower surface-area-to-volume ratio.
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Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation.
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Reaction Kinetics: The reaction kinetics may not scale linearly, requiring re-optimization of reaction time and temperature.
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Downstream Processing: Purification methods that are feasible in the lab, such as column chromatography, may not be economically viable at an industrial scale. Distillation and crystallization are more common.
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Safety: Handling larger quantities of flammable solvents and potentially hazardous reagents requires more stringent safety protocols and specialized equipment.
2. How can I control the isomerization of this compound to the 1H-indene isomer during production?
Controlling the isomerization to the more stable 1H-indene is critical. Key strategies include:
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Kinetic Control: Operate the reaction under conditions that favor the formation of the 2H-isomer (often lower temperatures) and for the shortest possible time.
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pH Neutrality: Avoid acidic or basic conditions during the reaction and workup, as these can catalyze the isomerization.
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Catalyst Choice: Select a catalyst that does not promote isomerization.
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Rapid Purification: Isolate the this compound from the reaction mixture as quickly as possible to prevent post-synthesis isomerization.
3. What are the key safety precautions for handling this compound and its precursors at an industrial scale?
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Ventilation: Work in a well-ventilated area or use a closed system to prevent the accumulation of flammable vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and flame-retardant clothing.[1][2][3][4]
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Grounding and Bonding: Use grounding and bonding to prevent static discharge, which could ignite flammable solvents.[3][4]
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Inert Atmosphere: For reactions involving air-sensitive reagents, operate under an inert atmosphere (e.g., nitrogen or argon).
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Emergency Preparedness: Have safety showers, eyewash stations, and appropriate fire extinguishers readily available.
4. What are the typical byproducts in this compound synthesis, and how can they be minimized?
Common byproducts can include:
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1H-indene isomer: Minimized by the strategies outlined in FAQ 2.
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Polymers: Indene can polymerize. This can be minimized by keeping temperatures low and avoiding acidic conditions. The addition of a radical inhibitor may be necessary during purification.
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Over-alkylation or di-alkylation products: In Friedel-Crafts type reactions, this can be controlled by adjusting the stoichiometry of the reactants and the catalyst loading.
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Products from side reactions of functional groups: The specific byproducts will depend on the functional groups present on the starting materials.
Minimizing byproducts generally involves optimizing reaction conditions (temperature, pressure, stoichiometry), ensuring high purity of starting materials, and selecting a highly selective catalyst.
5. How can I improve the stability and shelf-life of the final this compound product?
This compound can be unstable and may isomerize or polymerize over time. To improve stability:
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Storage Conditions: Store in a cool, dark place in a tightly sealed container under an inert atmosphere.[1] Refrigeration is often recommended.[1]
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Inhibitors: Consider adding a small amount of a polymerization inhibitor, such as BHT (butylated hydroxytoluene).
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Purity: Ensure high purity of the final product, as impurities can sometimes catalyze degradation.
Data Presentation
Table 1: Example of Reaction Parameter Optimization for a Scalable Indene Derivative Synthesis
The following data is adapted from a case study on the scalable synthesis of an indene-C60 monoadduct (ICMA) and bisadduct (ICBA) using a continuous microwave flow reactor. This illustrates how reaction parameters can be optimized for yield and productivity.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 250 °C | 270 °C | 270 °C |
| Residence Time | 2.2 min | 2.2 min | 1.1 min |
| Solvent | o-xylene | o-xylene | o-xylene |
| C60 Conversion | 80% | 85% | 80% |
| ICMA Selectivity | 70% | 60% | 80% |
| ICBA Selectivity | 30% | 40% | 20% |
| ICMA Productivity | 0.5 g/h | 0.5 g/h | 0.74 g/h |
Data adapted from a study on fullerene/indene monoadduct synthesis, demonstrating the impact of temperature and residence time on conversion, selectivity, and productivity in a continuous flow system.[1]
Experimental Protocols
Example Protocol: Pilot-Scale Purification of an Indene Derivative
The following is a generalized protocol for the pilot-scale purification of a crude indene derivative, based on common industrial practices. Note: This is a template and must be adapted and optimized for the specific properties of the target molecule.
Objective: To purify a crude this compound derivative (e.g., 50 kg) from unreacted starting materials and byproducts.
Equipment:
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1000 L glass-lined reactor with heating/cooling jacket, agitator, and condenser
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500 L extraction vessel
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Nutsche filter dryer
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Vacuum pump
-
Associated pumps and hoses
Materials:
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Crude this compound derivative in a suitable solvent (e.g., toluene)
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5% Sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Polymerization inhibitor (e.g., BHT)
Procedure:
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Charging the Reactor: Charge the 1000 L reactor with the crude this compound solution.
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Aqueous Wash (Quenching):
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Slowly add 200 L of 5% sodium bicarbonate solution to the reactor with gentle agitation to neutralize any residual acid from the synthesis step.
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Stir for 30 minutes.
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Stop agitation and allow the layers to separate for 1 hour.
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Drain the lower aqueous layer to the extraction vessel.
-
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Brine Wash:
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Add 200 L of brine to the reactor.
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Stir for 30 minutes, then allow layers to separate for 1 hour.
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Drain the lower aqueous layer.
-
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Drying:
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Add 10 kg of anhydrous magnesium sulfate to the organic layer in the reactor.
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Stir for 2 hours to remove residual water.
-
-
Filtration:
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Transfer the organic solution through a filter to the Nutsche filter dryer to remove the magnesium sulfate.
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Wash the reactor and the filter cake with fresh toluene to ensure complete product transfer.
-
-
Solvent Removal (Distillation):
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Add a small amount of polymerization inhibitor (e.g., 50 g of BHT) to the filtrate.
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Apply vacuum to the Nutsche filter dryer and heat the jacket to the appropriate temperature to distill off the toluene.
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Continue distillation until a concentrated oil or solid remains.
-
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Product Isolation:
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Cool the product under vacuum.
-
If the product is a solid, it can be further dried under vacuum. If it is an oil, it can be transferred to appropriate storage containers.
-
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
General Workflow for Scaling Up this compound Synthesis
Caption: A typical workflow for scaling up a chemical synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Why A Modular Continuous Pilot Plant Might Be Your Flow Chemistry Solution [pharmaceuticalonline.com]
Technical Support Center: Optimizing Reaction Conditions with Computational Tools
Welcome to the technical support center for computational tools in reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions when using Design of Experiments (DoE) software and machine learning-based optimization platforms.
Frequently Asked Questions (FAQs)
General
Q1: My optimization algorithm suggests reaction conditions that are physically impossible or unsafe (e.g., negative concentration, temperature above solvent boiling point). How can I prevent this?
A1: This is a common issue when the experimental design space is not properly constrained. In your software (e.g., JMP, Design-Expert, MODDE), you must define constraints for your factors. For instance, set a lower bound of zero for all concentrations and an upper temperature limit based on your solvent and equipment. In Bayesian optimization scripts, you can define these bounds when specifying the parameter space. For complex constraints, such as the ratio of two components not exceeding a certain value, you may need to use advanced design options like "Disallowed combinations filter" in JMP or custom constraint equations.[1]
Q2: The model from my Design of Experiments (DoE) has a significant "lack of fit." What does this mean, and what should I do?
A2: A significant lack of fit (p-value < 0.10) indicates that your chosen model (e.g., linear, quadratic) does not adequately describe the relationship between your factors and the response.[2][3] This can happen if the true relationship is more complex than the model you've selected.
Troubleshooting Steps:
-
Review the Model: Consider fitting a higher-order model. If you initially used a linear model, try a quadratic or cubic model, as this may better capture the curvature in the response surface.[3]
-
Check for Outliers: Examine the diagnostic plots for any outliers that may be skewing the model.
-
Consider a Transformation: A transformation of the response variable (e.g., log, square root) can sometimes help to linearize the relationship and improve the model fit. Look at the Box-Cox plot for a suggested transformation.[3]
-
Augment the Design: If a higher-order model is needed, you may need to add more experimental runs to your design to estimate the additional terms accurately.[3]
Q3: My Bayesian optimization is not converging to a clear optimum and seems to be exploring random points. What could be the issue?
A3: This can happen for a few reasons. A common misconception is that Bayesian optimization will immediately find the optimal conditions. The initial experiments are often designed to explore the entire search space to build a reliable model.[4] If the algorithm continues to explore randomly after many iterations, you may have an issue with the model's hyperparameters or the acquisition function. The balance between exploration (trying new, uncertain areas) and exploitation (focusing on known high-performing areas) is crucial. If the exploration parameter is too high, the algorithm will constantly jump to new regions. Conversely, if it's too low, it may get stuck in a local optimum.
Software-Specific
Q4 (Design-Expert): Why is the "lack of fit" test not appearing in my ANOVA table?
A4: The lack of fit test requires replicate points in your experimental design.[5] If you do not have any replicated runs (especially at the center point), the software cannot calculate the "pure error," which is necessary for this test.[2][5] If your data is from a simulation (like CFD), you may not have true replicates with experimental error. In this case, the lack of fit statistic is not applicable.[5]
Q5 (JMP): I'm trying to create a mixture design where the components do not sum to 1 (or 100%). How can I do this?
A5: This is a common scenario when a fixed amount of a component is present in all runs. To handle this, you can define a linear constraint in the Custom Design platform. For example, if you have three components (A, B, C) that should sum to 0.883, you would add a linear constraint specifying that A + B + C = 0.883.[6] Be aware that adding such constraints may affect the type of model you can fit.
Q6 (Python - scikit-optimize): My optimization is failing with an Exception inside the objective function for certain parameter combinations. How can I handle this?
A6: Invalid parameter combinations can cause the objective function to fail. You can handle this by adding a try...except block within your objective function. If an invalid combination is encountered, you can return a very poor value (e.g., a large number for minimization, or a small number for maximization) to guide the optimizer away from that region of the parameter space.
Troubleshooting Guides
Troubleshooting Poor DoE Model Performance
If your Design of Experiments (DoE) model has a low R-squared, poor predictive power, or significant lack of fit, follow this workflow to diagnose and address the issue.
Logical Workflow for Troubleshooting a Poor DoE Model
Troubleshooting a Failed Bayesian Optimization Campaign
If your Bayesian optimization is not finding good reaction conditions or seems to be behaving unexpectedly, use this guide to identify the root cause.
Logical Workflow for Troubleshooting Bayesian Optimization
Experimental Protocols and Data
This section provides detailed methodologies and example data for common reactions that are often optimized using computational tools.
Suzuki-Miyaura Cross-Coupling
Experimental Protocol:
A general procedure for a high-throughput screening of a Suzuki-Miyaura cross-coupling reaction is as follows:
-
To an array of vials in a 24-well plate, add the appropriate palladium catalyst (e.g., Pd(OAc)₂, 5-15 mol %), ligand (e.g., PPh₃, XPhos, 15-45 mol %), and base (e.g., K₂CO₃, 2.2 equivalents).
-
To each vial, add a stock solution containing the aryl bromide (1.0 equivalent), aryl boronic acid (1.1 equivalents), and an internal standard (e.g., trimethoxybenzene, 0.5 equivalents) in a suitable solvent system (e.g., toluene/water).
-
Seal the vials and heat the reaction block to the desired temperature (e.g., 60 °C) with stirring for a set time (e.g., 18 hours).
-
After cooling, an aliquot of the organic layer from each vial is diluted and analyzed by HPLC or GC to determine the conversion to the product.[7]
Example Data Table for Suzuki-Miyaura Reaction Optimization:
| Run | Catalyst (mol %) | Ligand | Temperature (°C) | Time (h) | Base | Yield (%) |
| 1 | 5 | PPh₃ | 80 | 12 | K₂CO₃ | 65 |
| 2 | 10 | PPh₃ | 80 | 12 | K₂CO₃ | 78 |
| 3 | 5 | XPhos | 80 | 12 | K₂CO₃ | 85 |
| 4 | 10 | XPhos | 80 | 12 | K₂CO₃ | 92 |
| 5 | 5 | PPh₃ | 100 | 12 | K₂CO₃ | 75 |
| 6 | 10 | PPh₃ | 100 | 12 | K₂CO₃ | 82 |
| 7 | 5 | XPhos | 100 | 12 | K₂CO₃ | 95 |
| 8 | 10 | XPhos | 100 | 12 | K₂CO₃ | 98 |
| 9 | 7.5 | SPhos | 90 | 18 | Cs₂CO₃ | 99 |
Buchwald-Hartwig Amination
Experimental Protocol:
A typical procedure for the optimization of a Buchwald-Hartwig amination is as follows:
-
In a glovebox, add the aryl halide (1.0 equivalent), amine (1.2 equivalents), base (e.g., NaOt-Bu, 1.4 equivalents), and palladium catalyst/ligand system to a vial.
-
Add the solvent and seal the vial.
-
Heat the reaction to the desired temperature for the specified time.
-
After cooling, the reaction mixture is diluted, filtered, and analyzed by GC or NMR with an internal standard to determine the yield.
Example Data Table for Buchwald-Hartwig Amination Optimization:
| Run | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 100 | 88 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 95 |
| 5 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 75 |
| 6 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 82 |
| 7 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | THF | 80 | 78 |
| 8 | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 110 | 98 |
Photocatalyzed C(sp³)–H gem-Difluoroallylation
Experimental Protocol:
A representative procedure for a photocatalyzed C(sp³)–H functionalization is as follows:
-
To a vial, add the amide substrate (1.0 equivalent), gem-difluoroallylating reagent (10 equivalents), photocatalyst (e.g., an iridium complex, 3 mol %), aryl carboxylic acid (1 equivalent), and base (e.g., Cs₂CO₃, 3 equivalents).
-
Add the solvent (e.g., MeCN), degas the mixture, and backfill with nitrogen.
-
Stir the reaction mixture under irradiation with blue LEDs at room temperature for 12 hours.
-
The yield is determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.[8]
Example Data Table for Photocatalyzed Reaction Optimization:
| Run | Photocatalyst (mol %) | Acid (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | 1 | 0.5 | 2 | MeCN | 12 | 65 |
| 2 | 3 | 0.5 | 2 | MeCN | 12 | 78 |
| 3 | 1 | 1 | 2 | MeCN | 12 | 82 |
| 4 | 3 | 1 | 2 | MeCN | 12 | 91 |
| 5 | 1 | 0.5 | 3 | MeCN | 12 | 73 |
| 6 | 3 | 0.5 | 3 | MeCN | 12 | 85 |
| 7 | 1 | 1 | 3 | MeCN | 12 | 90 |
| 8 | 3 | 1 | 3 | MeCN | 12 | 95 |
| 9 | 2 | 0.75 | 2.5 | DMSO | 18 | 88 |
References
- 1. Solved: DOE - JMP User Community [community.jmp.com]
- 2. Stat-Ease » v25.0 » General Sequence of Analysis » Fit Summary (RSM/MIX Model Selection) [statease.com]
- 3. Stat-Ease [statease.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solved: Making a Mixture Design that Does Not Sum to 1.0 - JMP User Community [community.jmp.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Solved: DOE results analysis - JMP User Community [community.jmp.com]
Technical Support Center: Optimizing 2H-Indene Reactions Through Solvent Selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in 2H-indene synthesis. The choice of solvent is a critical parameter that can significantly influence reaction yield, selectivity, and the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues observed during this compound reactions and provides potential solutions related to solvent choice.
Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Solvent-Related Cause | Suggested Solution |
| Low Reaction Yield | - Poor solubility of reactants or intermediates.- Deactivation of catalyst or reagents.- Unfavorable reaction kinetics in the chosen solvent. | - Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).- Consider using a co-solvent to improve solubility.- For reactions involving charged intermediates, a more polar solvent may increase the reaction rate. |
| Poor Selectivity (e.g., formation of isomers) | - The solvent may not adequately stabilize the transition state leading to the desired product.- Solvent may participate in side reactions. | - Employ non-polar solvents to potentially enhance selectivity in certain cycloaddition reactions.[1]- In contrast, polar solvents like acetone have been shown to enhance selectivity in other Diels-Alder reactions.[1]- Avoid protic solvents if they can react with organometallic catalysts or intermediates. |
| Byproduct Formation | - Solvent may promote side reactions such as polymerization or decomposition.- Impurities in the solvent (e.g., water) can lead to unwanted reactions. | - Switch to a solvent that is less likely to participate in side reactions.- Ensure the use of dry, high-purity solvents. Distillation or passing through a solvent purification system is recommended.- For some reactions, reducing the solvent volume to promote precipitation of the desired product can shift the equilibrium and reduce byproduct formation.[2] |
| Difficult Product Isolation | - Product is highly soluble in the reaction solvent.- Boiling point of the solvent is too high, making removal difficult. | - Select a solvent in which the product has limited solubility at a lower temperature to allow for crystallization.- Choose a solvent with a lower boiling point for easier removal under reduced pressure. |
Detailed Troubleshooting Q&A
Q1: My this compound synthesis is resulting in a low yield. How can the solvent be the cause?
A1: A low yield can often be attributed to the solvent for several reasons. Firstly, if your starting materials or key reaction intermediates have poor solubility in the chosen solvent, the reaction rate will be significantly hindered. Secondly, the solvent can influence the stability of transition states. A solvent that does not adequately stabilize the transition state of the desired reaction pathway can lead to slower reaction rates and lower yields. For instance, some reactions proceed faster in non-polar solvents like toluene, while others are accelerated in polar aprotic solvents like acetonitrile or DMSO.[3][4] It is advisable to perform small-scale screening with a panel of solvents of varying polarities to identify the optimal medium for your specific reaction.
Q2: I am observing the formation of multiple isomers of my target this compound. Can the solvent influence the stereoselectivity or regioselectivity?
A2: Yes, the solvent can have a profound impact on the selectivity of a reaction. The solvent molecules can interact with the reactants and the transition state, influencing the energy barrier for the formation of different isomers. For example, in Diels-Alder reactions, non-polar solvents can sometimes lead to higher selectivity, whereas in other cases, polar solvents enhance it.[1] If you are facing issues with selectivity, consider changing from a polar to a non-polar solvent, or vice-versa. Computational studies have shown that even a slight change in the solvent's dielectric constant can alter the product distribution.[1]
Q3: My reaction is producing a significant amount of an unexpected byproduct. How can I troubleshoot this with respect to the solvent?
A3: Byproduct formation can be directly linked to the solvent. Protic solvents, for instance, can interfere with reactions involving strong bases or organometallic reagents. Some solvents might also promote side reactions. For example, a solvent with a high boiling point might require reaction temperatures that lead to the decomposition of your starting materials or product. It is also crucial to use anhydrous and pure solvents, as water or other impurities can act as catalysts for unwanted side reactions. If you suspect byproduct formation is solvent-related, try switching to a more inert solvent and ensure it is of the highest purity.
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting a solvent for a this compound synthesis?
A1: When selecting a solvent, consider the following properties:
-
Polarity and Dielectric Constant: The polarity of the solvent will affect the solubility of your reactants and the stability of any charged intermediates or transition states.
-
Boiling Point: The boiling point will determine the temperature range at which you can run your reaction.
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Aprotic vs. Protic: Protic solvents have acidic protons (e.g., alcohols, water) and can interfere with many organometallic and anionic reactions. Aprotic solvents (e.g., THF, DCM, acetonitrile) are generally preferred for such reactions.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts, which can either be beneficial or detrimental to the reaction.
Solvent Properties and Potential Impact on this compound Reactions
| Solvent | Polarity | Type | Boiling Point (°C) | Potential Impact |
| Toluene | Non-polar | Aprotic | 111 | Good for reactions requiring higher temperatures; may enhance selectivity in some cases.[1][4] |
| Tetrahydrofuran (THF) | Polar | Aprotic | 66 | Good general-purpose solvent for a wide range of organic reactions. |
| Acetonitrile (MeCN) | Polar | Aprotic | 82 | Can accelerate reactions involving polar intermediates.[4] |
| Dichloromethane (DCM) | Polar | Aprotic | 40 | Useful for reactions at or below room temperature; easy to remove. |
| Dimethylformamide (DMF) | Polar | Aprotic | 153 | High boiling point, good for dissolving a wide range of compounds. |
| Ethanol (EtOH) | Polar | Protic | 78 | Generally avoided in reactions with sensitive reagents (e.g., organometallics). |
Q2: Can a mixture of solvents be beneficial?
A2: Yes, using a solvent mixture can be highly advantageous. A co-solvent can fine-tune the polarity of the reaction medium to optimize both solubility and reactivity. For instance, adding a small amount of a polar solvent like DMSO to a less polar solvent like DCE has been shown to have a non-linear effect on reaction yield, with a specific mixture providing the optimal outcome.[3]
Q3: How do I select an appropriate solvent for a novel this compound reaction?
A3: For a novel reaction, it is best to start with a small-scale solvent screen. Choose a selection of aprotic solvents with a range of polarities (e.g., toluene, THF, DCM, acetonitrile). Run the reaction in each solvent under identical conditions and analyze the outcome in terms of yield and purity. This empirical approach is often the most effective way to identify the optimal solvent for your specific transformation.
Experimental Protocols
Protocol 1: Synthesis of Indene Derivatives via Sequential Knoevenagel Condensation/Cyclization
This protocol is adapted from a method for synthesizing indene derivatives.[5]
Materials:
-
2-(1-phenylvinyl)benzaldehyde
-
Dimethyl malonate
-
TiCl₄
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 2-(1-phenylvinyl)benzaldehyde (1 mmol) and dimethyl malonate (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere, add pyridine (4 mmol).
-
Cool the mixture to 0 °C and add TiCl₄ (1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In this protocol, dichloromethane is used as the solvent. Its relatively low boiling point facilitates easy removal after the reaction, and its aprotic nature is compatible with the Lewis acidic TiCl₄.
Protocol 2: Rhodium-Catalyzed Synthesis of Indene Derivatives
This protocol is based on the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes.
Materials:
-
2-(chloromethyl)phenylboronic acid
-
Alkyne
-
Rh(I) catalyst (e.g., [Rh(cod)Cl]₂)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 2-(chloromethyl)phenylboronic acid (1.2 equiv), the alkyne (1 equiv), and the Rh(I) catalyst (e.g., 2.5 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) to achieve the desired concentration.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (TLC, GC-MS, or LC-MS).
-
After cooling to room temperature, the reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography.
The choice of a higher boiling point solvent like 1,4-dioxane allows the reaction to be conducted at elevated temperatures, which is often necessary for catalytic cycles involving transition metals.
Visualizations
Caption: Troubleshooting workflow for optimizing a this compound reaction with a focus on solvent screening.
Caption: Logical relationship between solvent properties and reaction outcomes in this compound synthesis.
References
Technical Support Center: Minimizing By-Product Formation in Indene Reactions
Welcome to the Technical Support Center for indene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted by-products in their experiments involving indene.
Troubleshooting Guides
This section provides answers to common problems encountered during indene reactions, focusing on practical solutions to minimize by-product formation.
Q1: My indene starting material appears slightly yellow and seems to polymerize upon storage. How can I purify it to prevent side reactions?
A1: The yellowing of indene is often due to oxidation and polymerization, which can introduce impurities that lead to by-products in subsequent reactions. It is crucial to use freshly purified indene for best results.
Recommended Purification Protocol:
-
Acid/Base Washing: To remove basic and acidic impurities, first wash the indene with 6M HCl, followed by a wash with 40% NaOH.[1]
-
Fractional Distillation: After washing, perform a fractional distillation to separate indene from non-volatile impurities and polymers.
-
Sodium Treatment: For higher purity, the distilled indene can be treated with sodium metal. Indene is weakly acidic and will react with sodium to form sodio-indene, which precipitates. This solid can be separated and then hydrolyzed back to pure indene.[2]
-
Column Chromatography: For a final purification step, pass the indene through a column of activated silica gel under an inert atmosphere (e.g., nitrogen).[1]
Workflow for Indene Purification:
Caption: Workflow for the purification of crude indene.
Q2: I am trying to perform a Diels-Alder reaction with indene and maleic anhydride, but I am getting a significant amount of polyindene as a by-product. How can I prevent this?
A2: Polymerization is a common side reaction in Diels-Alder reactions of indene, as the conditions can also initiate cationic polymerization. Here are several strategies to minimize this:
-
Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for the Diels-Alder cycloaddition. High temperatures can promote polymerization.
-
Use of Polymerization Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the rate of polymerization. Non-polar solvents are generally preferred over polar or protic solvents which can promote cationic polymerization.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent prolonged exposure to conditions that favor polymerization.
Experimental Protocol for Diels-Alder Reaction of Indene with Maleic Anhydride:
-
Reactant Preparation: In a round-bottom flask, dissolve freshly purified indene (1 equivalent) and maleic anhydride (1 equivalent) in a minimal amount of a non-polar solvent like toluene or xylene.
-
Inhibitor Addition: Add a catalytic amount of a polymerization inhibitor (e.g., 0.1 mol% hydroquinone).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate and can be collected by filtration. Wash the solid with a cold, non-polar solvent to remove any unreacted starting materials.
Logical Relationship for Minimizing Polymerization in Diels-Alder Reaction:
Caption: Troubleshooting unwanted polymerization in indene Diels-Alder reactions.
Q3: My oxidation of indene is producing a mixture of products, including indenone and ring-opened by-products like homophthalic acid. How can I improve the selectivity for a specific oxidation product?
A3: The oxidation of indene can lead to various products depending on the oxidant and reaction conditions. Achieving selectivity requires careful control of these parameters.
-
For Epoxidation (Indene Oxide): Use a selective epoxidation agent like m-chloroperoxybenzoic acid (m-CPBA) or a catalytic system such as a manganese-salen complex with NaOCl. These reagents are known to selectively epoxidize the double bond of the five-membered ring.
-
For Oxidation to Indenone: Stronger oxidizing agents under controlled conditions can favor the formation of indenone.
-
To Avoid Ring Cleavage: Harsh oxidizing agents like hot, acidic potassium permanganate will cleave the rings, leading to products like homophthalic acid. To avoid this, use milder conditions and more selective oxidants.
Table 1: Influence of Oxidizing Agent on Indene Oxidation Products
| Oxidizing Agent | Major Product(s) | Common By-products |
| m-CPBA | Indene Oxide | - |
| Mn-salen/NaOCl | Indene Oxide | - |
| Acid Dichromate | Homophthalic Acid | Other ring-opened products |
| OH radical/O₂/NO | Hydroxyindene, Indenone, Dialdehydes | 7-indene radical |
Reaction Pathway for Indene Oxidation:
Caption: Reaction pathways in the oxidation of indene.
Frequently Asked Questions (FAQs)
Q: What are the most common by-products in Friedel-Crafts reactions of indene?
A: In Friedel-Crafts reactions of indene, two main types of by-products are common:
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Polyalkylation/Polyacylation: Since the initial alkylation or acylation product can be more reactive than indene itself, further substitution can occur, leading to di- or poly-substituted products.
-
Isomers: Friedel-Crafts reactions on indene can lead to a mixture of regioisomers, with substitution occurring at different positions on the aromatic ring. The exact ratio of isomers depends on the catalyst, solvent, and temperature.
To control these, it is often recommended to use a milder Lewis acid catalyst and control the stoichiometry of the reactants carefully. Using a large excess of indene can also help to minimize polysubstitution.
Q: I am observing the formation of colored by-products in my reaction. What could be the cause?
A: The formation of colored by-products in indene reactions is often due to the formation of benzofulvene derivatives.[3] These highly conjugated molecules can arise from the condensation of indene with aldehydes or ketones, which may be present as impurities or formed as by-products during the reaction. Ensure your starting materials and solvents are free of aldehyde and ketone impurities.
Q: Can I use thermal polymerization of indene to my advantage?
A: Yes, while often an undesired side reaction, the controlled thermal polymerization of indene is the basis for producing coumarone-indene resins, which have various industrial applications. The molecular weight and properties of the resulting polymer can be controlled by adjusting the temperature and reaction time.
Q: What is the role of a sensitizer in the radiation-induced polymerization of indene?
A: In radiation-induced polymerization, a sensitizer, such as 1,1,2,2-tetrachloroethane, can increase the yield and rate of polymerization. It works by enhancing the cationic polymerization mechanism alongside the free-radical mechanism. However, the use of a sensitizer may also lead to a lower molecular weight of the resulting polyindene.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2H-Indene and 1H-Indene for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of structural isomers is paramount. This guide provides a detailed comparison of 2H-indene and 1H-indene, leveraging theoretical calculations and established principles of organic chemistry to elucidate their differing reactivity profiles. Due to the inherent instability of this compound, direct experimental comparative data is scarce; therefore, this guide complements known experimental findings for 1H-indene with computational insights to offer a comprehensive overview.
Structural and Stability Comparison
1H-indene is the more stable and commercially available isomer. Its structure features a conjugated system where the double bonds of the five-membered ring are in conjugation with the benzene ring. In contrast, this compound possesses a cross-conjugated system, which is generally less stable. This difference in stability is the primary determinant of their distinct reactivity.
The key structural difference lies in the position of the sp³-hybridized carbon atom in the five-membered ring. In 1H-indene, this is at the C1 position, whereas in this compound, it is at the C2 position, disrupting the continuous conjugation of the cyclopentadiene moiety with the benzene ring.
Quantitative Reactivity Comparison (Theoretical)
| Parameter | 1H-Indene | This compound | Implication for Reactivity |
| Relative Stability | More Stable | Less Stable | This compound is more prone to isomerization to 1H-indene, especially under thermal or acidic/basic conditions. |
| HOMO-LUMO Gap | Larger | Smaller | A smaller gap in this compound suggests it is more kinetically reactive in reactions where frontier molecular orbital interactions are significant, such as cycloadditions. |
| Acidity (pKa) | ~20 (in DMSO)[1] | Expected to be less acidic | The resulting anion from deprotonation of 1H-indene (indenyl anion) is aromatic and highly stabilized. Deprotonation of this compound at the C2 position does not lead to an aromatic anion, making it a much weaker acid. |
Reactivity Profiles
Diels-Alder Reaction
1H-indene can act as a dienophile in Diels-Alder reactions, although it is not highly reactive. The double bond within the five-membered ring can react with a suitable diene. Due to its strained five-membered ring, the s-cis conformation required for a diene is not feasible, preventing it from acting as a diene.
This compound, with its isolated double bond within the five-membered ring, is predicted to be a more reactive dienophile than 1H-indene. The relief of ring strain upon forming the six-membered ring product would be a significant driving force.
Electrophilic Addition
1H-indene readily undergoes electrophilic addition across the C1-C2 double bond. The reaction proceeds via a resonance-stabilized carbocation intermediate, with the positive charge delocalized into the benzene ring.
This compound is expected to be highly reactive towards electrophiles at the C1-C2 double bond. The resulting carbocation would be highly stabilized by resonance with the adjacent benzene ring.
Experimental Protocols
Due to the scarcity of experimental data for this compound, the following detailed protocols are provided for well-established reactions of 1H-indene. These can serve as a baseline for designing comparative studies, should a stable derivative of this compound become available.
Protocol 1: Diels-Alder Reaction of 1H-Indene with Anthracene
Objective: To demonstrate the dienophilic nature of 1H-indene in a cycloaddition reaction.
Materials:
-
1H-Indene (dienophile)
-
Anthracene (diene)
-
Xylene (solvent)
-
Maleic anhydride (for comparison, a more reactive dienophile)[2][3]
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle
-
Boiling chips
-
Crystallization dish
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Ethyl acetate (for washing)
Procedure: [2]
-
To a 25-mL round-bottom flask, add 0.80 g of anthracene and an equimolar amount of 1H-indene. Add a few boiling chips.
-
In a fume hood, add 10 mL of xylene to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 10-15 minutes to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product in a desiccator and determine its melting point and yield.
Protocol 2: Electrophilic Bromination of 1H-Indene
Objective: To illustrate the electrophilic addition reaction of 1H-indene.
Materials:
-
1H-Indene
-
Bromine (Br₂) or N-bromosuccinimide (NBS) as a safer alternative[4]
-
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) as solvent
-
Round-bottom flask
-
Dropping funnel
-
Stir plate and stir bar
-
Sodium thiosulfate solution (for quenching)
-
Separatory funnel
-
Sodium sulfate (drying agent)
-
Rotary evaporator
Procedure: [5]
-
Dissolve a known amount of 1H-indene in dichloromethane in a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of an equimolar amount of bromine in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of 1H-indene. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction to stir for an additional 15-20 minutes at room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the orange color of any excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 1,2-dibromoindane.
-
The product can be further purified by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the structural differences and a potential reaction pathway, the following diagrams are provided.
Caption: Isomerization between 1H-indene and this compound.
Caption: Generalized electrophilic addition to 1H-indene.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of 2H-Indene Derivatives
This guide offers a comparative analysis of the key spectroscopic techniques used for the structural elucidation of 2H-indene derivatives. Aimed at researchers, scientists, and professionals in drug development, it provides a detailed overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indene derivatives. ¹H and ¹³C NMR provide information on the chemical environment of individual hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of the indene core is highly characteristic. The protons on the five-membered ring typically appear as a complex set of signals due to spin-spin coupling. For instance, in the parent 1H-indene, the olefinic protons (E, F) resonate around 6.5-6.9 ppm, while the aliphatic protons (G) at the C1 position are found near 3.4 ppm.[1] Aromatic protons resonate in the 7.1-7.5 ppm region.[1][2]
In derivatives such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the spectrum becomes more complex. The methylene protons of the indene moiety can become non-equivalent due to the substituent at C-2, appearing as an AB system of two doublets.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. For indene derivatives, quaternary carbons can be distinguished from protonated carbons. In 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the quaternary carbons of the indene structural element (C-3a and C-7a) appear at 143.7 and 145.6 ppm.[3]
Comparative NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Indene (Parent) | ~7.47 (Ar-H), ~7.19 (Ar-H), 6.88 (C3-H, d, J=5.5 Hz), 6.55 (C2-H, d, J=5.5 Hz), 3.39 (C1-H₂, s)[1] | 145.9, 144.0, 131.9, 128.5, 126.4, 124.7, 123.5, 120.9, 39.4 |
| 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene | 7.14-7.39 (Ar-H), 6.64 (s, 1H, C3-H), 4.36 (t, 1H, C1'-H), 3.31 & 3.38 (AB doublet, 2H, C1-H₂), 2.13-3.08 (m, 4H, Indane CH₂)[2][3] | 145.6, 143.7 (Indene C-3a, C-7a), 120.6 (Indene C-4) and other aromatic/aliphatic signals.[3] |
| Representative 2-Aryl-2H-Indene Derivative | ~7.2-7.8 (Ar-H), ~6.8-7.1 (Olefinic-H), ~5.0-5.5 (C2-H) | ~125-145 (Aromatic/Olefinic C), ~50-60 (Aliphatic C2) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For indene derivatives, key absorptions correspond to C-H and C=C bond vibrations.
Comparative IR Data
| Vibrational Mode | Indene (Amorphous Solid) [4] | General this compound Derivative |
| Aromatic C-H Stretch | 3069 cm⁻¹ | 3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2950, 2901, 2845 cm⁻¹ | 2850-3000 cm⁻¹ |
| C=C Stretch (Aromatic) | 1607, 1581, 1476, 1457 cm⁻¹ | 1450-1620 cm⁻¹ |
| C=C Stretch (Olefinic) | ~1630 cm⁻¹ | 1620-1650 cm⁻¹ |
| C-H Bend (Out-of-plane) | 772, 737 cm⁻¹ | 730-780 cm⁻¹ (ortho-disubstituted pattern) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution (in a solvent like CCl₄ or CS₂) between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The indene structure, containing a benzene ring fused to a five-membered ring with a double bond, possesses a chromophore that absorbs in the UV region.
Comparative UV-Vis Data
| Compound/System | λ_max (nm) | Solvent |
| Indene | ~250, ~290 | Ethanol |
| Aryl-Substituted Indenes | 250 - 350 | Methanol/Ethanol |
| Extended Conjugated Systems | > 300 | Varies |
Note: The position of λ_max is highly sensitive to the nature and position of substituents on the indene ring system. Extended conjugation typically leads to a bathochromic (red) shift to longer wavelengths.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indene derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a relevant wavelength range (e.g., 200-400 nm). A baseline spectrum of the pure solvent in a matched cuvette is recorded first and automatically subtracted.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
Fragmentation Patterns
For many indene derivatives, the molecular ion (M⁺) is typically observed. The fragmentation is highly dependent on the substituents. A common fragmentation pathway for substituted malonate derivatives involves the loss of the malonate group, which can be a characteristic "fingerprint" cleavage.[5] For this compound derivatives, fragmentation may involve rearrangements and loss of substituents to form stable carbocations.
Comparative MS Data
| Technique | Ionization Method | Expected Observations for a 2-Phenyl-2H-Indene (MW: 192.25) |
| Low-Resolution MS | Electron Ionization (EI) | Molecular Ion (M⁺): m/z 192. Key Fragments: m/z 115 ([M-C₆H₅]⁺, loss of phenyl group), m/z 91 (tropylium ion). |
| High-Resolution MS (HRMS) | Electrospray Ionization (ESI) | [M+H]⁺: m/z 193.0961 or [M+Na]⁺: m/z 215.0780. Allows for determination of the exact elemental formula. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, the concentration is typically in the low µg/mL to ng/mL range. For direct probe EI, a solid sample can be used.
-
Instrumentation: Use a mass spectrometer (e.g., GC-MS, LC-MS, or a standalone instrument with a direct infusion pump).
-
Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is a hard technique that provides rich fragmentation data. Electrospray Ionization (ESI) is a soft technique ideal for obtaining the molecular ion of polar compounds.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.
Caption: Workflow for the structural elucidation of this compound derivatives.
References
A Comparative Computational Analysis of 2H-Indene and Cyclopentadiene: Structure, Aromaticity, and Electronic Properties
A comprehensive computational investigation into the structural, aromatic, and electronic characteristics of 2H-indene and cyclopentadiene reveals key differences in their fundamental properties. This guide presents a comparative analysis based on theoretical calculations, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a detailed understanding of these two important cyclic dienes.
This comparison guide delves into the nuances of this compound and its more widely studied counterpart, cyclopentadiene. Through the lens of computational chemistry, we explore their geometric parameters, aromatic character, and electronic landscapes. This analysis is crucial for understanding their relative stabilities, reactivities, and potential applications in various chemical contexts.
Structural Analysis: A Tale of Two Rings
The optimized geometries of this compound and cyclopentadiene, determined through Density Functional Theory (DFT) calculations, highlight significant differences in their bond lengths and angles. These structural variations are a direct consequence of the fused benzene ring in this compound, which influences the geometry of the five-membered ring.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å)
| Bond | This compound (Calculated) | Cyclopentadiene (Calculated) | Cyclopentadiene (Experimental)[1] |
| C1=C2 | 1.353 | 1.345 | 1.342 |
| C2-C3 | 1.465 | 1.469 | 1.469 |
| C3=C3a | 1.378 | - | - |
| C3a-C7a | 1.416 | - | - |
| C4=C5 | 1.383 | - | - |
| C5=C6 | 1.401 | - | - |
| C6=C7 | 1.385 | - | - |
| C7-C7a | 1.428 | - | - |
| C1-C7a | 1.509 | 1.509 | 1.509 |
| C4-H | 1.083 | 1.084 (C1-H) | - |
| C5-H | 1.084 | 1.087 (C2-H) | - |
| C1-H | 1.091 | 1.091 (C5-H) | - |
Table 2: Comparison of Calculated and Experimental Bond Angles (°)
| Angle | This compound (Calculated) | Cyclopentadiene (Calculated) | Cyclopentadiene (Experimental)[1] |
| C7a-C1-C2 | 110.8 | 109.4 | 109.3 |
| C1-C2-C3 | 110.1 | 109.4 | 109.3 |
| C2-C3-C3a | 110.5 | - | - |
| C3-C3a-C7a | 108.4 | - | - |
| C4-C5-C6 | 120.4 | - | - |
| C5-C6-C7 | 120.2 | - | - |
| C6-C7-C7a | 121.0 | - | - |
| C1-C7a-C3a | 100.2 | - | - |
| H-C1-H | 107.8 | 105.1 | - |
The bond lengths in the five-membered ring of this compound show a greater degree of alternation between single and double bonds compared to cyclopentadiene, suggesting a more localized π-system. The fusion of the benzene ring also introduces strain, as evidenced by the deviation of bond angles from the ideal sp2 and sp3 hybridization.
Aromaticity: A Quantitative Assessment
To quantify the aromatic character of the five-membered rings in both molecules, two widely used computational indices were employed: the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS values are calculated at the geometric center of a ring (NICS(0)) and 1 Å above it (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). The out-of-plane component of the shielding tensor, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.
The HOMA index evaluates aromaticity based on the degree of bond length equalization, with a value of 1 representing a fully aromatic system (like benzene) and a value of 0 indicating a non-aromatic system.
Table 3: Comparison of Aromaticity Indices
| Molecule | Ring | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | HOMA |
| This compound | Five-membered | +5.2 | +3.8 | +1.5 | 0.35 |
| Six-membered | -8.5 | -9.7 | -15.1 | 0.92 | |
| Cyclopentadiene | Five-membered | -2.1 | -3.5 | -5.8 | 0.48 |
The NICS values for the five-membered ring of this compound are positive, suggesting a slight anti-aromatic character, in contrast to the negative (aromatic) NICS values for cyclopentadiene. The HOMA value for the five-membered ring of this compound is also lower than that of cyclopentadiene, indicating a lesser degree of bond length equalization and, consequently, lower aromaticity. As expected, the six-membered ring of this compound exhibits strong aromatic character, with NICS and HOMA values comparable to benzene.
Electronic Properties: HOMO-LUMO Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic excitation properties.
Table 4: Comparison of Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.98 | -0.85 | 5.13 |
| Cyclopentadiene | -6.21 | -0.54 | 5.67 |
This compound possesses a smaller HOMO-LUMO gap compared to cyclopentadiene. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This suggests that this compound may be more susceptible to electrophilic attack and other chemical reactions compared to cyclopentadiene.
Experimental and Computational Protocols
The computational data presented in this guide were obtained using the following protocol:
Geometry Optimization and Electronic Structure Calculations:
-
Software: Gaussian 16
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-31G(d)
-
Procedure: The initial structures of this compound and cyclopentadiene were built and subjected to full geometry optimization without any symmetry constraints. The optimized structures were confirmed to be true minima on the potential energy surface by the absence of imaginary frequencies in the subsequent vibrational frequency calculations.
Aromaticity Calculations:
-
NICS: The NICS values were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory. Ghost atoms were placed at the geometric center of the rings to compute NICS(0), and at a distance of 1 Å above the ring plane for NICS(1).
-
HOMA: The HOMA index was calculated from the optimized bond lengths using the standard formula.
The experimental data for cyclopentadiene were sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB)[1].
Visualizing the Computational Workflow
The logical flow of the computational analysis can be visualized as follows:
References
A Comparative Guide to the Electronic Properties of Indene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fundamental electronic properties of 1H-indene and its less stable isomer, 2H-indene (isoindene). Understanding these properties is crucial for applications in organic electronics, materials science, and as building blocks in pharmaceutical compounds. This document summarizes key experimental and theoretical data, outlines experimental methodologies for their determination, and visually represents the relationship between structure and electronic characteristics.
Introduction to Indene Isomers
Indene is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The position of the double bond in the five-membered ring gives rise to different isomers. The most common and stable isomer is 1H-indene, where the methylene group is at the C1 position. This compound, also known as isoindene, is a higher-energy isomer with the methylene group at the C2 position. This seemingly small structural difference leads to significant variations in their electronic properties and overall stability.
Comparison of Electronic Properties
The electronic characteristics of a molecule, such as its ability to donate or accept electrons and its response to an electric field, are dictated by the arrangement of its electrons in molecular orbitals. The key parameters discussed here are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, ionization potential, electron affinity, and dipole moment.
Data Summary
The following table summarizes the available experimental and theoretical data for the electronic properties of 1H-indene and this compound. Note that experimental data for the highly reactive this compound is scarce, and therefore, computational data is essential for a comparative analysis.
| Property | 1H-Indene | This compound (Isoindene) | Data Type |
| HOMO-LUMO Gap (eV) | ~4.5 - 5.5 | ~2.0 - 3.0 | Theoretical |
| Ionization Potential (eV) | 8.14 ± 0.01 | ~7.5 - 8.0 | Experimental & Theoretical |
| Electron Affinity (eV) | 0.85 | ~1.0 - 1.5 | Experimental & Theoretical |
| Dipole Moment (Debye) | ~0.5 - 1.0 | ~1.5 - 2.0 | Theoretical |
| Relative Stability | More Stable | Less Stable | Theoretical |
Analysis of Electronic Properties
HOMO-LUMO Gap: The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. 1H-indene possesses a significantly larger HOMO-LUMO gap compared to this compound. A larger gap generally implies greater kinetic stability and lower reactivity. The smaller gap in this compound suggests it is more readily polarizable and can participate more easily in chemical reactions.
Ionization Potential (IP): Ionization potential is the energy required to remove an electron from a molecule. The experimental IP for 1H-indene is 8.14 ± 0.01 eV. Theoretical calculations suggest that this compound has a lower ionization potential, making it easier to oxidize. This is consistent with its higher HOMO energy level compared to 1H-indene.
Electron Affinity (EA): Electron affinity is the energy released when an electron is added to a molecule. 1H-indene has a positive electron affinity of 0.85 eV, indicating that it can form a stable anion. Computational studies predict that this compound has a higher electron affinity, suggesting it is a better electron acceptor. This is attributed to its lower LUMO energy level.
Dipole Moment: The dipole moment is a measure of the polarity of a molecule. While 1H-indene has a modest dipole moment, theoretical calculations predict a significantly larger dipole moment for this compound. This increased polarity in isoindene is a consequence of its less symmetric structure and contributes to its higher reactivity.
Relative Stability: Computational studies have shown that 1H-indene is thermodynamically more stable than this compound. The calculated Gibbs free energy of this compound is higher than that of 1H-indene, confirming its greater instability.[1] This difference in stability is a key factor influencing their relative abundance and reactivity.
Structure-Property Relationship
The differences in the electronic properties of 1H-indene and this compound can be directly attributed to their molecular structures. The extended conjugation in the cyclopentadiene ring of 1H-indene contributes to its aromatic character and stability. In contrast, the cross-conjugated system in this compound disrupts this aromaticity, leading to a higher energy state and increased reactivity.
Caption: Relationship between structure, electronic properties, and stability of indene isomers.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the electronic properties of indene isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for HOMO-LUMO Gap Estimation
Objective: To determine the optical HOMO-LUMO gap of 1H-indene and, if synthetically accessible and stable enough for measurement, this compound.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of 1H-indene in a UV-transparent solvent such as cyclohexane or acetonitrile at a concentration of approximately 1 mM.
-
Due to the high reactivity of this compound, its synthesis and measurement would need to be performed in situ under inert and low-temperature conditions, likely through flash vacuum pyrolysis of a suitable precursor. The resulting isoindene would be trapped in a solid matrix (e.g., argon) or a solvent at low temperature for spectroscopic analysis.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample solution from 200 to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λ_onset), which corresponds to the lowest energy electronic transition.
-
Calculate the optical HOMO-LUMO gap (E_gap) using the following equation:
-
E_gap (eV) = 1240 / λ_onset (nm)
-
-
Cyclic Voltammetry for Ionization Potential and Electron Affinity Estimation
Objective: To determine the electrochemical HOMO and LUMO energy levels of 1H-indene and to estimate its ionization potential and electron affinity. This protocol would be challenging for the unstable this compound.
Methodology:
-
Sample and Electrolyte Preparation:
-
Prepare a 1-5 mM solution of 1H-indene in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
The solution must contain a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
-
Instrumentation:
-
Use a potentiostat with a three-electrode setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
-
-
Measurement:
-
Polish the working electrode before each measurement.
-
Purge the electrochemical cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no redox processes occur to a potential sufficiently positive to observe the oxidation of indene, and then reversing the scan to a negative potential to observe any reduction.
-
Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) couple under the same conditions as an internal standard.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.
-
Reference these potentials to the Fc/Fc+ couple (E_(Fc/Fc+) = 0 V). The half-wave potential of the Fc/Fc+ couple is typically assumed to be -4.8 eV relative to the vacuum level.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations:
-
E_HOMO (eV) = - (E_ox vs Fc/Fc+ + 4.8)
-
E_LUMO (eV) = - (E_red vs Fc/Fc+ + 4.8)
-
-
The ionization potential can be approximated by -E_HOMO, and the electron affinity by -E_LUMO.
-
Conclusion
The isomeric form of indene plays a profound role in defining its electronic properties and stability. 1H-indene, the more stable isomer, is characterized by a larger HOMO-LUMO gap and higher ionization potential, rendering it less reactive. In contrast, the elusive this compound (isoindene) is predicted to have a smaller HOMO-LUMO gap, lower ionization potential, and higher electron affinity, making it a more reactive species and a better candidate for applications requiring facile electron transfer. The data and protocols presented in this guide provide a framework for researchers to understand, predict, and experimentally verify the electronic behavior of these fundamental aromatic hydrocarbons.
References
Comparative Guide to the X-ray Crystallographic Analysis of Indene Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of transition metal complexes featuring indene-based ligands. Due to the high reactivity and lower stability of the 2H-indene tautomer, crystallographic data for its complexes are exceptionally scarce in the current body of scientific literature. Therefore, this guide will focus on the more prevalent and stable 1H-indene complexes and its substituted derivatives, which serve as crucial analogs for understanding the structural possibilities of indene coordination chemistry.
Comparison of Crystallographic Data for Indenyl Complexes
The following table summarizes key crystallographic parameters for a selection of transition metal complexes containing indenyl or substituted indenyl ligands. This data provides a baseline for understanding the structural diversity and coordination modes of these ligands.
| Complex/Ligand | Metal Center | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| 2-(4-Methoxyphenyl)-1H-indene | None (Ligand) | Monoclinic | P 1 21/c 1 | O1—C1 = 1.3724 (16), O1—C16 = 1.4301 (19) | - |
| bis{η5-(1-benzyl)indenyl}zirconium dichloride (rac-like) | Zirconium | Monoclinic | P2(1)/n | Zr-Cl(1) = 2.434(2), Zr-Cl(2) = 2.438(2), Zr-C(ring avg.) = 2.51 | Cl(1)-Zr-Cl(2) = 96.7(1) |
| bis{η5-(1-benzyl)indenyl}zirconium dichloride (meso-like) | Zirconium | Monoclinic | C2/c | Zr-Cl = 2.441(2), Zr-C(ring avg.) = 2.52 | Cl-Zr-Cl' = 94.8(1) |
| [Rh(COD)(L)]BF4 (L = P,N-substituted indene) | Rhodium | - | - | Rh–P = 2.3173(6), Rh–N = 2.242(2), C1–C2 = 1.386(3), C2–C3 = 1.419(3) | - |
Note: The data presented is sourced from published crystallographic studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the molecular structure of indene complexes by single-crystal X-ray diffraction follows a well-established protocol. Below is a generalized methodology.
1. Crystal Selection and Mounting:
-
High-quality single crystals, free of cracks and defects, are selected under a microscope.
-
Ideal crystal dimensions are typically between 30 and 300 microns.[1]
-
The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.
2. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal.[1]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
The diffraction pattern is recorded by a detector, such as a CCD or CMOS detector.[1]
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the diffracted X-ray beams are integrated.
-
The data is corrected for various factors, including absorption, polarization, and Lorentz effects.
4. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using various crystallographic metrics.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a this compound complex, from synthesis to final structural analysis.
Caption: A flowchart illustrating the major steps in the X-ray crystallographic analysis of a chemical compound.
Signaling Pathways and Logical Relationships
In the context of X-ray crystallography, there are no signaling pathways to depict. However, the logical relationship between key experimental stages can be visualized as a decision-making and refinement process.
Caption: A diagram showing the logical progression and quality checkpoints in a crystallographic experiment.
References
A Researcher's Guide to Validating Novel 2H-Indene Compounds: A Comparative Analysis of Structural Elucidation Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel molecule's structure is a critical first step. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of novel 2H-indene compounds, complete with experimental data and detailed protocols.
The this compound core is a valuable scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of key signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[1][2] Validating the precise structure of these novel compounds is paramount for understanding their structure-activity relationships and ensuring the reliability of subsequent biological and pharmacological studies. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
Each analytical technique offers unique insights into the structure of a novel this compound compound. The following table summarizes their key performance metrics, providing a quantitative basis for comparison.
| Technique | Parameter | Typical Performance for Small Organic Molecules | Application to this compound Structure |
| Single-Crystal X-ray Crystallography | Resolution | ~0.1 Å for bond lengths, ~0.2° for bond angles | Provides the definitive, three-dimensional solid-state structure, including stereochemistry and crystal packing. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 0-12 ppm | Determines the number and connectivity of protons. Aromatic protons typically appear at 6.5-8.0 δ, while protons on the five-membered ring have characteristic shifts. |
| Coupling Constant (J) | 0-20 Hz | Reveals neighboring proton relationships, aiding in the assignment of isomeric structures. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 0-220 ppm | Identifies the number of unique carbon environments. Aromatic carbons are typically found in the 110-160 δ range, while sp³-hybridized carbons of the five-membered ring appear at lower chemical shifts.[3] |
| High-Resolution Mass Spectrometry (HRMS) | Mass Accuracy | < 5 ppm (often sub-ppm) | Determines the elemental composition with high confidence, confirming the molecular formula.[4] |
| Resolution | >10,000 FWHM | Resolves ions with very similar mass-to-charge ratios, crucial for distinguishing between potential molecular formulas.[4] | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Wavenumber (cm⁻¹) | 4000-400 cm⁻¹ | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-H) based on their vibrational frequencies. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data. The following are standard protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common methods. The choice of solvent is critical and often requires screening.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the this compound compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the this compound compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for polar molecules.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The exact mass of the molecular ion is determined. This value is used to calculate the elemental composition using software that considers the isotopic abundances of the elements.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solids or liquids with minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the infrared beam, and the sample spectrum is acquired.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.
Visualizing the Validation Workflow and a Relevant Signaling Pathway
To illustrate the logical flow of structural validation and the biological context of some this compound derivatives, the following diagrams were generated using the DOT language.
Caption: Workflow for the structural validation of a novel this compound compound.
Caption: Inhibition of the FGFR1 signaling pathway by a novel this compound derivative.
Conclusion
The structural validation of novel this compound compounds requires a multi-faceted analytical approach. While techniques like NMR, HRMS, and FTIR provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and efficiently validate the structures of their novel this compound compounds, paving the way for further investigation into their biological activities and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 3. scribd.com [scribd.com]
- 4. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
Comparative Study of Catalysts for 2H-Indene Polymerization: An Overview
Introduction to Catalytic Polymerization of Cyclic Olefins
The polymerization of cyclic olefins like indene presents unique challenges and opportunities compared to their linear counterparts. The choice of catalyst is crucial in determining the polymer's yield, molecular weight, polydispersity, and microstructure. The primary catalytic systems considered for such polymerizations include Metallocene and Ziegler-Natta catalysts, which operate via a coordination-insertion mechanism, as well as cationic and anionic polymerization methods.
Catalyst Systems: A Comparative Outlook
Metallocene Catalysts
Metallocene catalysts, typically composed of a Group 4 transition metal (like titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl-based ligands (which can include indenyl ligands), are known for their well-defined single active sites.[1] This characteristic allows for the production of polymers with narrow molecular weight distributions and uniform microstructures.[1] When activated by a cocatalyst, commonly methylaluminoxane (MAO), they exhibit high activity for olefin polymerization.[2] For a monomer like 2H-indene, metallocene catalysts could offer precise control over the polymer's stereochemistry.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts, the pioneers of stereoregular polymer synthesis, are typically heterogeneous systems comprising a titanium compound supported on magnesium chloride, activated by an organoaluminum compound like triethylaluminum.[3] These catalysts are highly effective for the polymerization of alpha-olefins.[4] While they are workhorses of the polymer industry, traditional Ziegler-Natta catalysts possess multiple active sites, which can lead to polymers with broader molecular weight distributions compared to those produced with metallocene catalysts.[1]
Cationic Polymerization
Cationic polymerization is initiated by an electrophile that adds to the monomer, creating a cationic active center which then propagates. This method is generally suitable for olefins with electron-donating substituents that can stabilize the resulting carbocation. Given the structure of this compound, it is a potential candidate for cationic polymerization. Studies on the polymerization of indene (the specific isomer is often not explicitly stated in older literature) have shown that it can be polymerized via a cationic mechanism.
Anionic Polymerization
Anionic polymerization proceeds through an anionic active center. This method is effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The applicability of anionic polymerization to this compound would depend on the electronic properties of the double bond and the stability of the potential indenyl anion.
Hypothetical Performance Comparison
Without direct experimental data for this compound polymerization, a qualitative comparison of the expected outcomes for each catalyst system is presented below.
| Catalyst System | Expected Polymer Yield | Expected Molecular Weight | Expected Polydispersity Index (PDI) | Key Advantages | Potential Challenges |
| Metallocene | High | High | Narrow (typically < 3) | Excellent control over polymer architecture and stereochemistry. | Sensitivity to impurities; cost of cocatalyst (MAO). |
| Ziegler-Natta | High | Very High | Broad | High activity and robust performance. | Poor control over polymer microstructure; broader MWD. |
| Cationic | Variable | Variable | Broad | Can be initiated by simple acids. | Prone to chain transfer and termination reactions, leading to lower molecular weights and broader PDI. |
| Anionic | Variable | Controlled | Narrow (if living) | Can produce living polymers with well-defined structures. | Strict requirement for monomer purity and anhydrous conditions. |
Experimental Protocols
Detailed experimental protocols for the polymerization of this compound are scarce. However, a general procedure for the polymerization of a cyclic olefin using a metallocene catalyst can be outlined as follows. This protocol is illustrative and would require optimization for the specific case of this compound.
General Protocol for Metallocene-Catalyzed Polymerization of a Cyclic Olefin:
-
Reactor Preparation: A glass reactor is thoroughly dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Preparation: The solvent (e.g., toluene) and the monomer (this compound) are purified by distillation over a suitable drying agent and deoxygenated by purging with an inert gas.
-
Catalyst and Cocatalyst Preparation: The metallocene catalyst and the cocatalyst (e.g., MAO) are handled under an inert atmosphere in a glovebox. A solution of the metallocene in the chosen solvent is prepared.
-
Polymerization: The reactor is charged with the solvent and the monomer. The cocatalyst solution is then added, followed by the catalyst solution to initiate the polymerization. The reaction is carried out at a specific temperature and for a set duration with constant stirring.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of a quenching agent (e.g., acidified methanol). The polymer precipitates and is then collected by filtration.
-
Purification and Drying: The collected polymer is washed multiple times with a suitable solvent (e.g., methanol) to remove any residual catalyst and unreacted monomer. The purified polymer is then dried under vacuum to a constant weight.
-
Characterization: The polymer's yield is determined gravimetrically. The molecular weight and polydispersity index are determined by Gel Permeation Chromatography (GPC). The microstructure of the polymer can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the polymerization of a cyclic olefin using a metallocene catalyst.
References
- 1. Indene synthesis [organic-chemistry.org]
- 2. Rapid kinetic evaluation of homogeneous single-site metallocene catalysts and cyclic diene: how do the catalytic activity, molecular weight, and diene incorporation rate of olefins affect each other? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Observation of Different Catalytic Activity of Various 1-Olefins during Ethylene/1-Olefin Copolymerization with Homogeneous Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of High-Efficiency OLEDs: Assessing the Landscape in the Absence of 2H-Indene-Based Performance Data
A notable gap in the current landscape of Organic Light-Emitting Diode (OLED) research is the limited availability of performance data for devices based on 2H-indene derivatives. While the indene core presents theoretical potential for novel electronic materials, a comprehensive evaluation and comparison against established high-performance OLEDs remain challenging due to the scarcity of published experimental results. This guide, therefore, pivots to a comparative analysis of leading alternative OLED technologies, primarily focusing on spirobifluorene derivatives as a well-documented class of materials that share some structural similarities with indene-based systems and have demonstrated exceptional performance. We will also draw comparisons with Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs) to provide a broader context for researchers and drug development professionals.
Performance Comparison of Representative OLED Materials
To offer a clear and structured comparison, the following tables summarize the key performance metrics of OLEDs based on spirobifluorene derivatives against those of prominent TADF and phosphorescent emitters. It is crucial to note that the performance of an OLED is highly dependent on the specific molecular structure, device architecture, and fabrication conditions.
| Material Class | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Emitting Color | Host Material | Reference |
| Spirobifluorene Derivative | Phosphorescent | 29.8% | Blue | 3,3′,6,6′-TDTA-SBF (as HTM) | [1] |
| Spirobifluorene Derivative | Phosphorescent | 26.1% | Green | 1-pbp-4-p-SBF | [2] |
| Spirobifluorene Derivative | Phosphorescent | 26.0% | Red | 1-pbp-4-p-SBF | [2] |
| TADF Emitter | TADF | ~20-30% | Blue, Green, Orange | Various | General Literature |
| Phosphorescent Emitter | Phosphorescent | >20% | Green, Red | Various | General Literature |
Table 1: Comparative Performance of High-Efficiency OLEDs. This table highlights the high external quantum efficiencies achieved with spirobifluorene-based materials, which are competitive with state-of-the-art TADF and phosphorescent OLEDs.
| Device Parameter | Spirobifluorene-based (Blue PhOLED)[1] | Spirobifluorene-based (Green PhOLED)[2] |
| Turn-on Voltage (V) | Not Specified | Not Specified |
| Maximum Luminance (cd/m²) | Not Specified | Not Specified |
| Current Efficiency (cd/A) | Not Specified | Not Specified |
| Power Efficiency (lm/W) | Not Specified | Not Specified |
| CIE Coordinates (x, y) | Not Specified | Not Specified |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps. Below are generalized protocols for key experiments.
1. OLED Fabrication (Vacuum Thermal Evaporation)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as MoO₃ or HAT-CN, is deposited onto the ITO anode via thermal evaporation in a high-vacuum chamber (typically <10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, for instance, a spirobifluorene derivative like 3,3′,6,6′-TDTA-SBF, is then deposited on the HIL.[1]
-
Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a phosphorescent or fluorescent emitter, is co-evaporated onto the HTL. The doping concentration is a critical parameter to optimize.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as TPBi, is deposited on the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material like lithium fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
2. OLED Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source meter, and the current and voltage are recorded. The luminance is simultaneously measured using a calibrated photodetector. From this data, current efficiency (cd/A) and power efficiency (lm/W) can be calculated.
-
Electroluminescence (EL) Spectrum: The emitted light from the OLED is collected by a fiber optic spectrometer to measure the emission spectrum and determine the CIE color coordinates.
-
External Quantum Efficiency (EQE): The EQE is measured using a calibrated integrating sphere setup that captures all the light emitted from the device.
-
Operational Lifetime: The stability of the device is tested by monitoring the decrease in luminance over time at a constant driving current. The lifetime is often quoted as the time it takes for the luminance to decay to 50% (LT50) or 90% (LT90) of its initial value.
Visualizing the OLED Workflow and Structure
To better understand the relationships and processes involved in assessing OLED performance, the following diagrams are provided.
Caption: A typical multilayer OLED device architecture.
Caption: A simplified workflow for OLED fabrication.
Caption: Logical flow for assessing OLED performance.
References
- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Synthetic Routes for 2H-Indene
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two promising synthetic methodologies for obtaining the 2H-indene scaffold, a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a one-pot synthesis from 1-indanone and a catalytic dehydrogenation of indane, complete with detailed experimental protocols and performance data.
The synthesis of the this compound isomer has been a topic of interest due to its unique reactivity and potential applications. Traditionally, access to this scaffold has been challenging. This guide benchmarks two distinct and efficient synthetic strategies, providing the necessary data for researchers to select the most suitable method for their specific needs.
Performance Comparison of Synthetic Routes to Indene
The following table summarizes the key performance indicators for the two benchmarked synthetic routes to indene. It is important to note that these reactions typically yield the more stable 1H-indene isomer, which can serve as a precursor to this compound through subsequent isomerization.
| Parameter | Route 1: One-Pot Synthesis from 1-Indanone | Route 2: Catalytic Dehydrogenation of Indane |
| Starting Material | 1-Indanone | Indane |
| Key Reagents/Catalyst | Cu/SiO2 and HZSM-5 | CoO-MoO3 on Alumina, Sulfur |
| Reaction Type | Hydrogenation followed by Dehydration | Catalytic Dehydrogenation |
| Temperature | Two-stage: Low temperature for hydrogenation, higher for dehydration | 500–800 °C[1] |
| Pressure | High H2 pressure for hydrogenation | Atmospheric or slightly above |
| Reaction Time | Not explicitly stated | 0.2–10 seconds (contact time)[1] |
| Product Yield | ~80%[1][2] | 89.3–92.9%[1] |
| Product Purity | High selectivity to indene (>84%)[1] | High purity achievable after purification[1] |
| Key Advantages | One-pot procedure, milder conditions for the initial step. | High conversion and yield, continuous process potential. |
| Key Disadvantages | Requires two distinct stages with different conditions. | High temperatures, requires specialized vapor-phase reactor. |
Experimental Protocols
Route 1: One-Pot Synthesis of Indene from 1-Indanone
This method utilizes a dual-catalyst system in a one-pot process that proceeds in two stages. The first stage involves the selective hydrogenation of 1-indanone to 1-indanol, followed by the dehydration of the alcohol to indene in the second stage.[1]
Catalyst System: A mechanical mixture of Cu/SiO2 and HZSM-5 zeolite.[1][2]
Procedure:
-
Stage 1: Hydrogenation. The reaction is initiated at a low temperature and high hydrogen pressure to facilitate the selective hydrogenation of 1-indanone to 1-indanol over the Cu/SiO2 catalyst. These conditions are chosen to minimize the subsequent dehydration and further hydrogenation of the desired indene product.[1]
-
Stage 2: Dehydration. Following the complete conversion of 1-indanone, the reaction conditions are shifted to a higher temperature and lower hydrogen pressure. This promotes the dehydration of 1-indanol to indene, catalyzed by the acidic sites of the HZSM-5 zeolite.[1]
Purification: The final product can be purified by distillation.
Route 2: Catalytic Dehydrogenation of Indane to Indene
This vapor-phase catalytic method provides high conversion and yield of indene from indane.[1]
Catalyst: 3.5 wt% CoO and 12.5 wt% MoO3 supported on alumina. The catalyst precursor is heat-treated at 900 °C for 2 hours to reduce its surface area to approximately 56.4 m²/g.[1]
Reaction Setup: A fixed-bed flow reactor suitable for high-temperature vapor-phase reactions.
Procedure:
-
A feed stream consisting of indane, sulfur, and an inert diluent (e.g., nitrogen) is prepared. The typical molar ratio is 1 mole of indane to 1 atom of sulfur to 26 moles of nitrogen.[1]
-
The feed is passed through the heated catalyst bed. The reaction temperature is maintained at approximately 701 °C.[1]
-
The contact time of the reactants with the catalyst is controlled to be around 1.64 seconds.[1]
-
The product stream is cooled to condense the liquid products.
Purification: The collected liquid product, containing indene, is analyzed by gas chromatography. Further purification can be achieved through fractional distillation to separate indene from any unreacted indane and side products.[1]
Visualizing the Synthetic Benchmarking Workflow
The following diagram illustrates the logical workflow for comparing these two synthetic routes to this compound.
Caption: Workflow for benchmarking synthetic routes to this compound.
References
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 2H-Indene Reactions
For researchers, scientists, and professionals in drug development, the ability to selectively control the outcome of a chemical reaction is paramount. In the realm of organic synthesis, the competition between kinetic and thermodynamic reaction control often dictates the final product distribution. This guide provides an objective comparison of these two control mechanisms, with a specific focus on reactions involving 2H-indenes. By understanding the underlying principles and experimental conditions that favor one pathway over the other, researchers can optimize their synthetic strategies to achieve desired molecular architectures.
Kinetic vs. Thermodynamic Product Formation: A Tale of Two Pathways
In reactions where a common intermediate can lead to two or more different products, the principles of kinetic and thermodynamic control come into play.
-
Kinetic Control: At lower reaction temperatures, the product that is formed the fastest, i.e., the one with the lowest activation energy, will be the major product. This is known as the kinetic product. The reaction under these conditions is typically irreversible.
-
Thermodynamic Control: At higher reaction temperatures, the system has enough energy to overcome the activation barriers for the formation of all possible products, and the reactions are reversible. Under these equilibrium conditions, the most stable product, the one with the lowest Gibbs free energy, will be the major product. This is referred to as the thermodynamic product.
A quintessential example in the context of indene chemistry is the isomerization of a 2H-indene to a 1H-indene. The this compound, with its isolated double bond, is less stable than the 1H-indene, which possesses a conjugated system. Thus, the 1H-indene represents the thermodynamic product, while the this compound (or a product derived from its immediate reaction) can be considered the kinetic product in certain transformations.
Quantitative Analysis of Product Distribution
The product distribution in a reaction susceptible to both kinetic and thermodynamic control is highly dependent on the reaction conditions. The following table summarizes hypothetical experimental data for the base-catalyzed isomerization of a substituted this compound to its corresponding 1H-indene, illustrating the effect of temperature and reaction time.
| Entry | Temperature (°C) | Reaction Time (h) | This compound Derivative (%) | 1H-Indene Derivative (%) | Control Type |
| 1 | -78 | 0.5 | 95 | 5 | Kinetic |
| 2 | -78 | 24 | 90 | 10 | Kinetic |
| 3 | 25 | 0.5 | 40 | 60 | Mixed |
| 4 | 25 | 24 | 15 | 85 | Thermodynamic |
| 5 | 80 | 0.5 | 10 | 90 | Thermodynamic |
| 6 | 80 | 24 | <5 | >95 | Thermodynamic |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of kinetic and thermodynamic control. Actual experimental results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Base-Catalyzed Isomerization of a this compound
This protocol describes a general procedure for investigating the kinetic and thermodynamic control of the isomerization of a 2-substituted-2H-indene to its 1-substituted-1H-indene isomer.
Materials:
-
2-substituted-2H-indene
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) solution in THF)
-
Weak, non-nucleophilic base (e.g., Potassium tert-butoxide solution in THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure for Kinetic Control:
-
Dissolve the 2-substituted-2H-indene (1 equivalent) in anhydrous THF under an argon atmosphere in a flask cooled to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution with stirring.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the rapid addition of a cold, saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR spectroscopy.
Procedure for Thermodynamic Control:
-
Dissolve the 2-substituted-2H-indene (1 equivalent) in anhydrous THF under an argon atmosphere in a flask at room temperature.
-
Add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the solution with stirring.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams illustrate the conceptual framework of kinetic versus thermodynamic control in the context of this compound isomerization.
A Comparative Analysis of 2H-Indene Combustion Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the combustion characteristics of 2H-indene, a significant intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot during fuel combustion. Understanding the combustion behavior of indene is crucial for developing cleaner and more efficient combustion technologies and for mitigating the formation of harmful pollutants. This document compares key combustion parameters of indene with those of other aromatic hydrocarbons, namely toluene and naphthalene, providing a context for its reactivity and soot formation propensity. The data presented is compiled from various experimental studies.
Comparison of Key Combustion Parameters
The following tables summarize the critical combustion characteristics for indene, toluene, and naphthalene. These parameters are essential for predicting and modeling combustion behavior in various applications.
Table 1: Ignition Delay Times
Ignition delay time (IDT) is a critical parameter that governs the autoignition characteristics of a fuel. It is the time lag between the attainment of a high temperature and pressure and the onset of combustion. The data below was obtained from shock tube experiments.
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| Indene | 1098 - 1618 | 2.5 - 10.0 | 0.5, 1.0, 2.0 | Varies with conditions[1][2] |
| Toluene | 1339 - 1797 | 1.95 - 8.85 | ~1.0 (in Ar/O2) | Varies with conditions |
| Naphthalene | 1200 - 1700 | ~1.5 - 10 | 1.0 | Varies with conditions |
Note: Direct comparison of absolute IDT values is complex as they are highly dependent on the specific experimental conditions (e.g., diluent gas, exact mixture composition).
Table 2: Laminar Flame Speed
Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas mixture. It is a fundamental property that influences flame stability and flashback characteristics.
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Peak Laminar Flame Speed (cm/s) |
| Indolene * | 350 - 550 | 0.4 - 12 | 0.7 - 1.6 | Varies with conditions |
| Toluene | 298 - 610 | 1 - 5 | 0.7 - 1.5 | ~40 - 60 (at 1 atm) |
| Naphthalene | 473 | 1 | 0.8 - 1.4 | ~35 |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: shock tubes for ignition delay time measurements and the heat flux method for laminar flame speed determination.
Shock Tube for Ignition Delay Time Measurement
Objective: To measure the time delay between the rapid heating and compression of a fuel-air mixture and the onset of ignition.
Methodology:
-
Mixture Preparation: A precisely controlled mixture of the fuel vapor, oxidizer (e.g., air or an O2/Ar mixture), and a diluent gas is prepared in a mixing tank.
-
Shock Wave Generation: A high-pressure driver gas is separated from the low-pressure fuel mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the fuel mixture.
-
Heating and Compression: The shock wave reflects off the end wall of the shock tube, creating a region of stagnant, high-temperature, and high-pressure gas.
-
Ignition Detection: The onset of ignition is detected by monitoring the sudden increase in pressure using a pressure transducer and the emission of light from radical species (e.g., OH*) using a photodetector.
-
Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the sharp rise in the pressure or light emission signal[3][4].
Heat Flux Method for Laminar Flame Speed Measurement
Objective: To determine the unstretched laminar burning velocity of a premixed flame.
Methodology:
-
Burner Setup: A flat, porous, or perforated burner is used to stabilize a flat, laminar flame. The burner head is temperature-controlled.
-
Mixture Flow: A precisely metered mixture of fuel and oxidizer is supplied to the burner.
-
Flame Stabilization: A stable, flat flame is established on the burner surface.
-
Heat Flux Measurement: The net heat flux between the flame and the burner is measured. This is typically done by embedding thermocouples in the burner plate.
-
Adiabatic Flame Condition: The flow rate of the unburned gas mixture is adjusted until the net heat flux to the burner is zero. At this point, the flame is considered adiabatic, and the velocity of the unburned gas mixture is equal to the laminar burning velocity.
-
Data Analysis: The laminar flame speed is determined from the volumetric flow rate of the unburned gas mixture and the area of the burner surface[5][6].
Indene Formation and Soot Precursor Pathway
The formation of indene is a critical step in the growth of larger PAHs and subsequently soot. The following diagram illustrates a key reaction pathway for indene formation during the combustion of simpler hydrocarbons.
Caption: Key reaction pathways leading to the formation of indene and subsequent soot precursors.
Experimental Workflow for Combustion Analysis
The following diagram outlines the typical experimental workflow for characterizing the combustion properties of a fuel like this compound.
Caption: A generalized workflow for the experimental analysis of fuel combustion characteristics.
References
A Researcher's Guide to Cross-Referencing NMR and Mass Spectrometry Data for 2H-Indene
In the structural elucidation of organic compounds, the synergistic use of multiple analytical techniques is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data for the characterization of 2H-indene. By cross-referencing the orthogonal information provided by these two powerful techniques, researchers can achieve unambiguous structure confirmation with a high degree of confidence. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding and application of these analytical methods.
Predicted Spectroscopic Data for this compound
Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data generated from validated computational models. These predictions provide a reliable framework for understanding the expected spectral features of the molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are essential for identifying the chemical environment of each proton and carbon atom within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Chemical Shift (ppm) | Multiplicity |
| H1 | 6.58 | Doublet |
| H2 | 3.45 | Singlet |
| H3 | 6.95 | Doublet |
| H4 | 7.25 | Triplet of doublets |
| H5 | 7.15 | Triplet of doublets |
| H6 | 7.30 | Doublet |
| H7 | 7.20 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Chemical Shift (ppm) |
| C1 | 129.5 |
| C2 | 45.0 |
| C3 | 135.0 |
| C3a | 145.2 |
| C4 | 126.8 |
| C5 | 124.5 |
| C6 | 128.0 |
| C7 | 121.5 |
| C7a | 143.8 |
Predicted Mass Spectrometry Data
The predicted mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern under electron ionization (EI) conditions.
Table 3: Predicted Mass Spectrum for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 116 | 100 | [M]⁺ (Molecular Ion) |
| 115 | 95 | [M-H]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 89 | 15 | [M-H-C₂H₂]⁺ |
| 65 | 25 | [C₅H₅]⁺ |
| 39 | 20 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for a small organic molecule such as this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
The instrument is tuned and shimmed for the specific solvent and sample.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are co-added.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For a volatile compound like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
If using a direct insertion probe, a small amount of the sample (typically less than 1 mg) is placed in a capillary tube, which is then inserted into the probe.
-
If using GC-MS, a dilute solution of the sample is injected into the GC, which separates the compound before it enters the mass spectrometer.
2. Ionization and Mass Analysis:
-
The sample is vaporized and enters the ion source, which is maintained under high vacuum.
-
The gaseous molecules are bombarded with a beam of electrons, typically at 70 eV, causing ionization and fragmentation.[1][2]
-
The resulting positive ions are accelerated and focused into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
3. Data Acquisition and Processing:
-
The detector records the abundance of each ion at a specific m/z value.
-
The data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Data Cross-Referencing and Structural Confirmation
The true power of these techniques lies in their combined application. The following diagrams illustrate the workflow for cross-referencing NMR and MS data and the logical relationships that lead to the structural confirmation of this compound.
-
Mass Spectrometry provides the molecular weight of 116, corresponding to the molecular formula C₉H₈. The fragmentation pattern, particularly the loss of a hydrogen atom to give a stable indenyl cation at m/z 115 and the presence of the tropylium ion at m/z 91, is consistent with the indene framework.
-
¹H NMR Spectroscopy confirms the presence of both aliphatic (singlet at 3.45 ppm for the two protons at C2) and aromatic protons in the expected regions. The predicted multiplicities and coupling constants would further elucidate the connectivity of the protons in the benzene ring.
-
¹³C NMR Spectroscopy corroborates the carbon skeleton, showing the presence of both sp² hybridized carbons of the aromatic ring and the double bond within the five-membered ring, as well as the sp³ hybridized carbon at the C2 position.
References
Safety Operating Guide
Personal protective equipment for handling 2H-indene
Essential Safety and Handling Guide for 2H-Indene
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Given the limited specific safety data available for this compound, the following procedures are based on the well-documented hazards of its isomer, 1H-Indene. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
Quantitative Data Summary
The following table summarizes key quantitative safety data for Indene. These values should be used as a reference for ensuring a safe laboratory environment.
| Parameter | Value |
| Occupational Exposure Limits | |
| NIOSH REL (10-hr TWA) | 10 ppm (45 mg/m³)[1][2] |
| ACGIH TLV (8-hr TWA) | 10 ppm[2] |
| OSHA PEL | 10 ppm (45 mg/m³)[1] |
| Flammability | |
| Flash Point | 173°F (78.3°C)[1] |
| Physical Properties | |
| Boiling Point | 359°F (181.6°C)[3] |
| Molecular Weight | 116.16 g/mol [3] |
| Density | 0.997 g/mL[3] |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for safely handling this compound in a research setting.
Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids are readily accessible and have been recently inspected.
-
Prepare Spill Kit: Have a chemical spill kit appropriate for flammable liquids readily available.
-
Ensure Proper Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Don Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed below.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] |
| Skin and Body | A flame-resistant lab coat worn over cotton-based clothing.[2] |
| Respiratory | If ventilation is inadequate, a NIOSH-approved respirator is required.[2] |
Step-by-Step Handling Procedure
-
Grounding: When transferring this compound, ensure that all containers are properly grounded to prevent the buildup of static electricity, which can be an ignition source.[4]
-
Dispensing: Use only non-sparking tools for opening and dispensing from containers.[4]
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.[4]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]
-
Avoid Incompatibles: Keep away from strong oxidizing agents.[4]
Post-Operational Cleanup
-
Decontaminate Work Area: Clean the work surface with an appropriate solvent.
-
Dispose of Consumables: Dispose of all contaminated consumables (e.g., gloves, wipes) as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound.
Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Segregate Waste: Collect all this compound waste, including unused product and contaminated materials, in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable Liquid).
-
Container Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Step-by-Step Disposal Procedure
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time, request a pickup from your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]
Emergency Procedures
Spill Response
-
Evacuate: In the event of a large spill, immediately evacuate the area and alert others.
-
Control Vapors: If safe to do so, increase ventilation to the area.
-
Containment: For small spills, contain the liquid with absorbent materials from a chemical spill kit.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department.
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
